3,5-Dinitro-4-fluorobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1,3-dinitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHWZCIXUHFQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371858 | |
| Record name | 3,5-Dinitro-4-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-76-0 | |
| Record name | 4-Fluoro-3,5-dinitrobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dinitro-4-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 393-76-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3,5-Dinitro-4-fluorobenzotrifluoride
Introduction: Strategic Importance of a Fluorinated Building Block
3,5-Dinitro-4-fluorobenzotrifluoride, systematically named 2-fluoro-1,3-dinitro-5-(trifluoromethyl)benzene, is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its strategic importance stems from the unique combination of substituents on the benzene ring: two powerful electron-withdrawing nitro groups, a trifluoromethyl group, and a fluorine atom. This arrangement renders the molecule an important intermediate for the synthesis of various complex chemical entities. The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution, providing a versatile platform for the introduction of diverse functionalities. This guide offers a comprehensive overview of the synthesis and detailed characterization of this valuable chemical intermediate.
Synthetic Approach: Electrophilic Nitration of 4-Fluorobenzotrifluoride
The most direct and industrially scalable synthesis of this compound involves the dinitration of the readily available starting material, 4-fluorobenzotrifluoride. The trifluoromethyl group and the fluorine atom are deactivating substituents, making the aromatic ring less susceptible to electrophilic attack. However, the use of a potent nitrating agent and elevated temperatures can overcome this reduced reactivity to achieve the desired dinitration.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The first nitration is directed by the existing substituents, leading to the formation of 4-fluoro-3-nitrobenzotrifluoride. The introduction of the first nitro group further deactivates the ring, making the second nitration even more challenging. Consequently, forcing conditions, such as the use of fuming nitric acid and oleum (sulfuric acid with dissolved sulfur trioxide) at high temperatures, are often necessary to drive the reaction to completion.
A similar process is employed for the dinitration of 4-chlorobenzotrifluoride to produce 4-chloro-3,5-dinitrobenzotrifluoride, a key intermediate in the synthesis of herbicides.[1][2] The conditions described in these patented processes, involving a mixture of nitric acid and sulfuric acid at temperatures ranging from 70°C to 125°C, provide a solid foundation for the synthesis of the fluoro analogue.[1]
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure adapted from established methods for the dinitration of halogenated benzotrifluorides.[1][2][3]
Materials:
-
4-Fluorobenzotrifluoride
-
Fuming Nitric Acid (90%)
-
Oleum (20-30% SO₃)
-
Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, carefully add a mixture of fuming nitric acid and oleum to concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Substrate: Slowly add 4-fluorobenzotrifluoride to the chilled nitrating mixture dropwise via the dropping funnel, ensuring the temperature is maintained below 10°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90-110°C. Maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Extract the product into dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-fluoro-1,3-dinitro-5-(trifluoromethyl)benzene | |
| CAS Number | 393-76-0 | [4] |
| Molecular Formula | C₇H₂F₄N₂O₄ | [4] |
| Molecular Weight | 254.09 g/mol | [4] |
| Appearance | Expected to be a yellow crystalline solid | [5] |
Spectroscopic Data (Predicted)
Due to the limited availability of published spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.
The ¹H NMR spectrum is expected to be simple, showing a single peak for the two equivalent aromatic protons. The strong electron-withdrawing effects of the two nitro groups and the trifluoromethyl group will significantly deshield these protons, shifting their resonance to a high chemical shift value, likely in the range of 8.5 - 9.0 ppm. The peak will likely appear as a singlet, or a very finely split multiplet due to coupling with the fluorine atoms.
The ¹³C NMR spectrum will provide more detailed structural information. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the nitro groups will be significantly deshielded. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant.
¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show two distinct resonances: one for the trifluoromethyl group and another for the single fluorine atom on the aromatic ring. The chemical shift of the trifluoromethyl group is typically observed around -60 to -65 ppm. The chemical shift of the aromatic fluorine will be influenced by the ortho nitro groups.
The IR spectrum will be dominated by the characteristic vibrational frequencies of the nitro groups. Aromatic nitro compounds typically exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[6][7][8][9]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Asymmetric NO₂ Stretch | 1550 - 1475 |
| Symmetric NO₂ Stretch | 1360 - 1290 |
| C-F Stretch | 1350 - 1100 |
| C-H Aromatic Stretch | > 3000 |
The mass spectrum, likely obtained by electron ionization (EI), will show a prominent molecular ion peak (M⁺) at m/z 254. The fragmentation pattern is expected to involve the loss of nitro groups (NO₂) and potentially the trifluoromethyl group (CF₃). The presence of fluorine can be further confirmed by high-resolution mass spectrometry, which allows for the determination of the exact mass and elemental composition.[10][11][12]
Sources
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An In-Depth Technical Guide to 3,5-Dinitro-4-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3,5-Dinitro-4-fluorobenzotrifluoride. This document is crafted to serve as an essential resource for researchers and professionals engaged in drug discovery and development. The unique molecular architecture of this compound, characterized by the convergence of a trifluoromethyl group, two nitro functionalities, and a reactive fluorine atom on a benzene ring, presents a compelling scaffold for the synthesis of novel chemical entities. This guide moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind its properties and reactivity, thereby empowering scientists to strategically leverage this versatile building block in their research endeavors.
Section 1: Core Molecular Attributes
This compound is a highly functionalized aromatic compound with the chemical formula C₇H₂F₄N₂O₄. Its structure is primed for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its behavior in different solvent systems, its reactivity, and its handling requirements.
| Property | Value | Source |
| CAS Number | 393-76-0 | [1][2] |
| Molecular Formula | C₇H₂F₄N₂O₄ | [1] |
| Molecular Weight | 254.10 g/mol | [1] |
| Boiling Point | 262.7 °C at 760 mmHg | [1] |
| Density | 1.684 g/cm³ | [1] |
| Flash Point | 112.7 °C | [1] |
| Melting Point | Not explicitly available. The related compound, 4-Chloro-3,5-dinitrobenzotrifluoride, has a melting point of 50-55 °C. The analogous 3,5-Dinitrobenzotrifluoride melts at 47-51 °C.[3] | |
| Solubility | Insoluble in water.[4] Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane based on the properties of similar compounds. |
Expert Insight: The high boiling point and density are indicative of strong intermolecular forces, likely influenced by the polar nitro groups and the trifluoromethyl moiety. The lack of a definitive melting point in readily available literature suggests that this compound may be less common than its chlorinated analog. Researchers should exercise caution when extrapolating physical properties from similar structures and are encouraged to determine the melting point experimentally.
Section 2: Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of this compound are key to its utility as a building block.
Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and robust method for the preparation of dinitrobenzotrifluoride compounds involves the nitration of a corresponding benzotrifluoride precursor.[5] A plausible synthetic route would be the dinitration of 4-fluorobenzotrifluoride.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Preparation of the Nitrating Mixture: Carefully add a stoichiometric excess of fuming nitric acid to chilled concentrated sulfuric acid in a flask equipped with a stirrer and a thermometer. Maintain the temperature below 10 °C.
-
Nitration Reaction: Slowly add 4-fluorobenzotrifluoride to the nitrating mixture while vigorously stirring and maintaining the temperature between 20-30 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Authoritative Grounding: The nitration of aromatic compounds using a mixture of nitric acid and sulfuric acid is a well-established and fundamental reaction in organic chemistry. The conditions presented here are based on general procedures for similar dinitration reactions.[6]
Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution
The chemical behavior of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAг). The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the two nitro groups and the trifluoromethyl group. This electron deficiency activates the fluorine atom, making it an excellent leaving group in the presence of a nucleophile.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Caption: Mechanism of nucleophilic aromatic substitution on this compound.
Expert Insight: The fluorine atom at the 4-position is particularly activated due to the ortho and para positioning of the electron-withdrawing nitro and trifluoromethyl groups, respectively. This regioselectivity makes this compound a predictable and reliable substrate for introducing a wide range of nucleophiles, including amines, alcohols, and thiols. Studies on the analogous 4-chloro-3,5-dinitrobenzotrifluoride have shown its utility in reactions with various nucleophiles.[7][8]
Section 3: Applications in Drug Discovery and Development
The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[9][10][11][12] this compound serves as a key starting material for the synthesis of complex molecules with potential therapeutic applications.
Role as a Versatile Building Block:
-
Scaffold for Bioactive Molecules: The dinitrophenyl moiety is a known pharmacophore in various therapeutic areas. By displacing the fluorine atom, a diverse library of compounds can be generated for high-throughput screening.
-
Introduction of the Trifluoromethyl Group: The CF₃ group is a bioisostere of a methyl group but with significantly different electronic properties. Its introduction can modulate the pKa of nearby functional groups and enhance lipophilicity, which can improve cell membrane permeability.[11]
-
Synthesis of Heterocyclic Compounds: The reactivity of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs.
Illustrative Synthetic Application:
The reaction with a primary or secondary amine (a common nucleophile in drug synthesis) would yield a substituted N-aryl derivative, a scaffold present in numerous bioactive compounds.
Caption: Synthesis of N-aryl derivatives from this compound.
Section 4: Analytical Characterization (Predictive)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple, showing a single singlet in the aromatic region (likely δ 8.5-9.0 ppm) corresponding to the two equivalent aromatic protons.
-
¹³C NMR: The spectrum will be more complex, with distinct signals for each carbon atom. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons attached to the nitro groups will be significantly deshielded.
-
¹⁹F NMR: This is a powerful tool for characterizing fluorinated compounds.[13] The spectrum is expected to show two signals: a singlet for the trifluoromethyl group (typically around -60 to -65 ppm relative to CFCl₃) and a multiplet for the single fluorine atom on the aromatic ring, which will be coupled to the adjacent protons.
Self-Validating System for Characterization: A combination of ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry, would provide a self-validating system for confirming the identity and purity of synthesized this compound.
Section 5: Safety and Handling
Given the presence of nitro groups, this compound should be handled with care, assuming it to be a potentially energetic and toxic compound. Safety data for the related compound 3,5-Dinitrobenzotrifluoride indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[14][15]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
-
In case of exposure:
-
Skin contact: Wash off immediately with plenty of soap and water.
-
Eye contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its highly activated aromatic system, coupled with the presence of a trifluoromethyl group, offers a versatile platform for the synthesis of novel and complex molecules. While some of its physicochemical properties and spectral data are not yet fully documented in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related compounds. It is our hope that this in-depth analysis will inspire and facilitate further research into the applications of this promising building block, ultimately contributing to the advancement of medicinal chemistry.
References
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The Organic Chemist's Companion to a Versatile Fluorinated Building Block: 3,5-Dinitro-4-fluorobenzotrifluoride
A Technical Guide for Advanced Synthesis
Introduction: The Strategic Importance of Fluorinated Aromatics in Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of innovation. These modifications can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 3,5-Dinitro-4-fluorobenzotrifluoride (CAS Number: 393-76-0) stands out as a particularly valuable building block for organic chemists. Its trifluoromethyl group and two nitro groups create a highly electron-deficient aromatic ring, priming it for a range of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and applications of this versatile compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 393-76-0 | [1] |
| Molecular Formula | C₇H₂F₄N₂O₄ | [1] |
| Molecular Weight | 254.10 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Density | 1.684 g/cm³ | [1] |
| Boiling Point | 262.7 °C at 760 mmHg | [1] |
| Flash Point | 112.7 °C | [1] |
| LogP | 3.707 | [1] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two aromatic protons. For the related compound 3,5-Dinitrobenzonitrile, the aromatic protons appear as a singlet.[3]
-
¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework of the molecule. For similar fluorinated and nitrated benzotrifluorides, distinct signals for the trifluoromethyl carbon and the aromatic carbons are expected.[4][5][6]
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. A single resonance for the fluorine atom on the aromatic ring and another for the trifluoromethyl group are anticipated. The chemical shift of the CF₃ group in similar compounds is often found in the range of -60 to -65 ppm.[7][8][9][10][11]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of nitro groups and fluorine atoms.[12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the nitro groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹), C-F stretching vibrations, and C-NO₂ stretching vibrations.
Synthesis and Purification
The primary route to this compound is through the nitration of a suitable benzotrifluoride precursor.
Synthetic Pathway: Nitration of 4-Fluorobenzotrifluoride
A common laboratory-scale synthesis involves the nitration of 4-fluorobenzotrifluoride using a mixture of fuming nitric acid and sulfuric acid. The strong electron-withdrawing effect of the trifluoromethyl group directs the incoming nitro groups to the meta positions.
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Unlocking Synthetic Pathways: The Pronounced Reactivity of the Fluorine Atom in 3,5-Dinitro-4-fluorobenzotrifluoride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dinitro-4-fluorobenzotrifluoride is a cornerstone electrophile in modern organic synthesis, prized for the exceptional reactivity of its fluorine atom. This technical guide delves into the fundamental principles governing this reactivity, dissecting the molecule's unique electronic architecture. We will explore the synergistic interplay of its powerful electron-withdrawing substituents—two nitro groups and a trifluoromethyl group—which profoundly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This document provides a mechanistic framework, explains the counterintuitive role of fluorine as an excellent leaving group in this context, and offers practical, field-proven insights for leveraging this reagent in complex molecular design, particularly within pharmaceutical and agrochemical research.
The Molecular Architecture: A Study in Electronic Deficiency
The remarkable reactivity of this compound is not accidental; it is a direct consequence of its meticulously arranged molecular structure. The benzene ring is substituted with three of the most potent electron-withdrawing groups (EWGs) in a chemist's toolkit: two nitro (-NO₂) groups and a trifluoromethyl (-CF₃) group.[1]
These groups work in concert to drastically reduce the electron density of the aromatic ring, transforming it from a typically nucleophilic entity into a highly electrophilic substrate susceptible to attack by nucleophiles.[2]
-
Inductive and Resonance Effects:
-
Trifluoromethyl Group (-CF₃): Positioned at C1, this group exerts a powerful inductive effect (-I) due to the high electronegativity of the fluorine atoms, pulling electron density away from the ring through the sigma bond framework.
-
Nitro Groups (-NO₂): Located at C3 and C5 (ortho and para to the fluorine leaving group), these groups withdraw electron density through both a strong inductive effect (-I) and a powerful resonance effect (-M). Their planar structure allows for effective delocalization of the ring's pi-electrons.
-
This synergistic combination creates a profoundly electron-poor aromatic system, with the carbon atom bonded to the fluorine (C4) being particularly electrophilic and primed for nucleophilic attack.
The SNAr Mechanism: A Framework for Reactivity
The displacement of the fluorine atom on this compound proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process, which is fundamentally different from the SN1 and SN2 reactions encountered in aliphatic chemistry.[3]
The Core SNAr Pathway:
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon). This initial attack temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2][4]
-
Elimination and Aromatization: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. This step is typically fast.[2]
The key to the SNAr reaction is the stability of the Meisenheimer complex. The more stable this intermediate, the lower the activation energy for the rate-determining first step, and the faster the reaction proceeds.[4]
Caption: General workflow of the two-step SNAr mechanism.
Deconstructing Reactivity: Why This Molecule Excels in SNAr
The Decisive Role of the Electron-Withdrawing Groups
The presence of the two nitro groups and the trifluoromethyl group is paramount. Their placement relative to the fluorine atom is strategically perfect for stabilizing the negatively charged Meisenheimer complex.[3] When the nucleophile attacks the C4 position, the resulting negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho and para nitro groups.[2][3]
This extensive delocalization distributes the negative charge over several atoms, significantly stabilizing the intermediate and thereby lowering the energy barrier for its formation.
Caption: Stabilization of the Meisenheimer complex via resonance.
The Fluorine Advantage: An Exceptional Leaving Group
While the strength of the C-F bond is high, fluorine's role in SNAr reactions is counterintuitive but critical. In SNAr, the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond.[4] Fluorine's intense electronegativity makes the ipso-carbon it is attached to extremely electron-poor and thus highly susceptible to nucleophilic attack. This polarization dramatically accelerates the slow, rate-determining first step of the reaction.
Therefore, for SNAr reactions on activated aromatic systems, the typical halide reactivity order is: F >> Cl > Br > I
This is the reverse of the trend seen in SN1/SN2 reactions and underscores the unique mechanistic demands of the SNAr pathway.
Experimental Protocol: Synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline Derivatives
This protocol is a representative example of the high reactivity of this compound, adapted from established methodologies.[5] It demonstrates the displacement of the fluorine atom by an aniline nucleophile under remarkably mild conditions.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound (or the chloro-analogue) in a suitable volume of methanol (e.g., 20 mL per 1.8 mmol of substrate).[5]
-
Addition of Nucleophile: Add 1.4 equivalents of the desired substituted aniline to the stirring solution.
-
Reaction: Stir the mixture at room temperature. The high activation of the substrate means that heating is often unnecessary. Reaction progress can be monitored by TLC, but precipitation of the product is a common visual cue. Typical reaction times are in the range of 30-60 minutes.[5]
-
Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the solid with a small amount of cold methanol-water to remove any unreacted starting materials or soluble impurities. The product can be further purified by recrystallization if necessary.
Causality and Self-Validation
-
Choice of Solvent: Methanol is a polar solvent that can effectively solvate the ionic Meisenheimer intermediate, but its nucleophilicity is far lower than the aniline, preventing competitive side reactions.
-
Mild Conditions: The ability to run this reaction at room temperature is a direct testament to the extreme electrophilicity of the benzotrifluoride substrate. This serves as an internal validation of the molecule's designed reactivity.
-
Trustworthiness: The reaction is typically high-yielding and clean, with the product often precipitating directly from the reaction mixture, simplifying purification and confirming the efficiency of the fluorine displacement. The formation of a new C-N bond can be confirmed using standard analytical techniques like NMR and IR spectroscopy.[5]
Quantitative Data Summary
The following table summarizes the key attributes of the reaction, emphasizing the factors that make it a robust synthetic tool.
| Parameter | Value / Observation | Rationale & Significance |
| Substrate | This compound | Highly activated due to three potent EWGs. |
| Nucleophile | Primary/Secondary Amines, Alkoxides, Thiolates | A broad range of nucleophiles can be used. |
| Temperature | Typically Room Temperature | Demonstrates the exceptionally high reactivity of the substrate.[5] |
| Reaction Time | 30 - 60 minutes | Rapid kinetics are driven by the stable Meisenheimer complex. |
| Yields | Generally High | Efficient conversion with minimal side products. |
Conclusion
The fluorine atom in this compound exhibits pronounced reactivity due to a confluence of precisely controlled electronic factors. The powerful, synergistic electron-withdrawing capabilities of the two nitro groups and the trifluoromethyl group render the aromatic ring highly electrophilic. This electronic landscape not only facilitates the initial nucleophilic attack—the rate-determining step of the SNAr mechanism—but also provides extensive resonance stabilization for the critical Meisenheimer intermediate. This molecule is a prime example of rational chemical design, offering researchers a powerful and versatile tool for constructing complex molecular architectures under mild and efficient conditions, thereby accelerating innovation in drug development and materials science.
References
- Vertex AI Search. (n.d.).
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PMC.
- Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Mastering Organic Synthesis: The Essential Role of 2,4-Dichloro-3,5-dinitrobenzotrifluoride. (n.d.).
- ResearchGate. (n.d.). Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. | Request PDF.
- Chemistry Stack Exchange. (2019).
- Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- NIH. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809.
- ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- Sigma-Aldrich. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride 98 393-75-9.
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A Technical Guide to the Solubility of 3,5-Dinitro-4-fluorobenzotrifluoride in Organic Solvents
Abstract: 3,5-Dinitro-4-fluorobenzotrifluoride (CAS No. 393-76-0) is a highly functionalized aromatic compound utilized as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. The efficiency of its use in synthetic protocols—including reaction kinetics, purification, and formulation—is intrinsically linked to its solubility in various organic media. Despite its importance, specific quantitative solubility data for this compound is not extensively documented in publicly available literature. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing a robust theoretical framework for predicting its solubility based on molecular structure analysis. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility profile, empowering scientists to generate reliable data in their own laboratory settings.
Introduction to this compound
This compound is a specialized chemical intermediate characterized by a benzene ring substituted with two electron-withdrawing nitro groups, a highly electronegative fluorine atom, and a lipophilic trifluoromethyl group. Its molecular structure, C₇H₂F₄N₂O₄, makes it a valuable building block for creating molecules with enhanced properties such as increased metabolic stability or specific biological activity.[1] The utility of related dinitrobenzotrifluoride compounds as precursors in the production of herbicides and pharmaceuticals underscores the importance of understanding their fundamental physical properties.[1][2] A critical, yet often overlooked, parameter is solubility, which dictates the choice of solvents for chemical reactions, crystallization, and chromatographic purification.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This rule states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound is complex, featuring both polar and nonpolar characteristics that will govern its interactions with different solvents.
Molecular Structure and Polarity Analysis
To predict the solubility of this compound, we must consider the contribution of each functional group:
-
Benzene Ring: The core aromatic ring is nonpolar and lipophilic, favoring interactions with nonpolar solvents like toluene and hexane.
-
Trifluoromethyl Group (-CF₃): This group is strongly lipophilic and electron-withdrawing, contributing to solubility in nonpolar and moderately polar solvents. It does not participate in hydrogen bonding.
-
Nitro Groups (-NO₂): The two nitro groups are highly polar and are strong hydrogen bond acceptors. Their presence significantly increases the polarity of the molecule and will promote solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) and, to a lesser extent, polar protic solvents.
-
Fluorine Atom (-F): As a highly electronegative atom, it adds to the overall polarity of the molecule but is a weak hydrogen bond acceptor.
The combination of a large nonpolar core with multiple highly polar functional groups suggests that the compound will exhibit limited solubility in purely nonpolar solvents (like hexane) and also in highly polar protic solvents (like water), where it cannot overcome the solvent's strong hydrogen-bonding network. Its optimal solubility is therefore predicted to be in polar aprotic solvents that can engage in dipole-dipole interactions without the energetic penalty of disrupting a hydrogen-bonded network.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile can be hypothesized. This provides a strategic starting point for solvent selection in experimental work.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | The high polarity from the two nitro groups and fluorine atom outweighs the lipophilicity of the benzene ring and -CF₃ group. |
| Toluene | Nonpolar (Aromatic) | Moderate | Pi-pi stacking interactions between the aromatic rings of toluene and the solute may enhance solubility compared to aliphatic nonpolar solvents. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | DCM has a significant dipole moment that can interact with the polar groups of the solute. |
| Diethyl Ether | Polar Aprotic | Moderate | The ether can act as a hydrogen bond acceptor for potential interactions, though its overall polarity is lower than other aprotics. |
| Ethyl Acetate | Polar Aprotic | High | The ester functionality provides a good balance of polarity to interact with the nitro groups without being overly polar. |
| Acetone | Polar Aprotic | High | A strong polar aprotic solvent capable of strong dipole-dipole interactions with the solute's nitro groups. |
| Acetonitrile | Polar Aprotic | Moderate to High | Its polarity and ability to engage in dipole-dipole interactions make it a suitable solvent. |
| Methanol | Polar Protic | Low to Moderate | The strong hydrogen-bonding network of methanol may be only partially disrupted by the solute, limiting solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | As a powerful, highly polar aprotic solvent, DMSO is expected to effectively solvate the molecule. |
Standard Protocol for Experimental Solubility Determination
Given the absence of published quantitative data, experimental determination is essential. The isothermal shake-flask method is a reliable and widely recognized technique for determining the solubility of a solid compound in a solvent.[4]
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Principle
An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The saturated solution is then filtered to remove all solid particles, and the concentration of the solute in the clear filtrate is measured using a suitable analytical technique (e.g., HPLC-UV, Gravimetric analysis).
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation: Add an excess amount of crystalline this compound to a glass vial (e.g., add 50 mg to 2 mL of the chosen solvent). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[4]
-
Phase Separation: After equilibration, let the vials stand in the incubator without agitation for at least 1-2 hours to allow the excess solid to settle. This step is crucial to avoid clogging the filter during sampling.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtrate into a clean, pre-weighed vial for gravimetric analysis or into a volumetric flask for analysis by chromatography.
-
Quantification (HPLC-UV Method):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Generate a calibration curve by preparing a series of standards of known concentrations from the stock solution.
-
Inject the standards and the filtered, diluted sample into an HPLC system equipped with a UV detector.
-
The peak area of the analyte in the sample is compared against the calibration curve to determine its concentration.
-
-
Quantification (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point.
-
Once all solvent is removed, re-weigh the vial containing the solid residue. The difference in mass corresponds to the amount of dissolved solute.
-
Data Analysis and Calculation
For HPLC-UV:
-
Solubility (g/L) = Concentration from HPLC (g/L) × Dilution Factor
For Gravimetric Analysis:
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of solvent evaporated (L))
Conclusion
While specific quantitative data for the solubility of this compound remains elusive in current literature, a systematic analysis of its molecular structure provides a strong basis for predicting its behavior in various organic solvents. It is hypothesized to be most soluble in polar aprotic solvents like acetone, ethyl acetate, and DMSO. This guide provides the necessary theoretical foundation and a detailed, practical protocol to enable researchers to experimentally determine the precise solubility of this important synthetic intermediate. The generation of such data is a critical step in optimizing chemical processes, ensuring reproducibility, and accelerating the development of novel pharmaceuticals and agrochemicals.
References
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- CymitQuimica. (n.d.). CAS 364-76-1: 4-Fluoro-3-nitroaniline.
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An In-depth Technical Guide to 3,5-Dinitro-4-fluorobenzotrifluoride: A Key Building Block for Pharmaceutical and Agrochemical Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzotrifluorides
In the landscape of modern medicinal and agrochemical research, fluorinated organic compounds have emerged as indispensable tools for molecular design. The strategic incorporation of fluorine atoms and trifluoromethyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast array of fluorinated building blocks, 3,5-Dinitro-4-fluorobenzotrifluoride stands out as a highly versatile intermediate. Its unique electronic and steric characteristics, conferred by the presence of two nitro groups, a fluorine atom, and a trifluoromethyl group on the benzene ring, make it a valuable precursor for the synthesis of complex bioactive molecules.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, commercial availability, synthesis, and critical applications in drug discovery and development.
Chemical Identity and Properties
Chemical Name: 2-fluoro-1,3-dinitro-5-(trifluoromethyl)benzene Synonyms: this compound, 4-fluoro-3,5-dinitrobenzotrifluoride CAS Number: 393-76-0 Molecular Formula: C₇H₂F₄N₂O₄ Molecular Weight: 254.10 g/mol
The structure of this compound is characterized by a benzene ring substituted with a trifluoromethyl group and two nitro groups, which are strongly electron-withdrawing. This electronic profile, combined with the presence of a labile fluorine atom, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5][6]
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | Solid | [7] |
| Molecular Weight | 254.10 g/mol | [7][8] |
| Molecular Formula | C₇H₂F₄N₂O₄ | [7][8] |
| Boiling Point | 262.7 °C at 760 mmHg | [8] |
| Density | 1.684 g/cm³ | [8] |
| Flash Point | 112.7 °C | [8] |
Commercial Availability
This compound is available from a range of commercial suppliers specializing in fine chemicals and research compounds. The availability in terms of quantity and purity can vary among suppliers. Researchers are advised to contact the suppliers directly for the most current information.
| Supplier | Location | Notes |
| Santa Cruz Biotechnology | Dallas, TX, USA | Offers the compound for biochemical research.[7] |
| Chemsrc | Hangzhou, China | Provides product details including physical properties.[8] |
| Jilin Haofei Import & Export | Jilin, China | Lists the product with its CAS number. |
Synthesis of this compound: A Methodological Overview
For instance, the synthesis of related dinitrobenzotrifluoride compounds has been achieved by reacting a benzotrifluoride with a mixture of oleum (fuming sulfuric acid) and an alkali metal nitrate.[9] The reaction temperature and duration are critical parameters that need to be carefully controlled to achieve the desired dinitration and avoid the formation of unwanted byproducts.[9]
A plausible synthetic route starting from a suitable fluorobenzotrifluoride precursor is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
Core Application in Drug Discovery: A Versatile Scaffold for Bioactive Molecules
The primary utility of this compound in drug discovery lies in its role as a versatile building block for constructing more complex molecular architectures.[2] The electron-deficient nature of the aromatic ring, coupled with the presence of a good leaving group (the fluorine atom), makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[5][6] This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, which are common functional groups in bioactive molecules.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro groups.[5]
-
Elimination of the Leaving Group: The fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Applications in the Synthesis of Bioactive Compounds
While specific examples of marketed drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, dinitroaniline derivatives are known to possess herbicidal and antimicrobial properties. Furthermore, the dinitrobenzamide scaffold has been explored for the development of antimycobacterial agents.[10]
The strategic use of fluorinated building blocks like this compound allows medicinal chemists to fine-tune the properties of lead compounds to enhance their efficacy and safety profiles. The trifluoromethyl group can improve metabolic stability and cell membrane permeability, while the strategic placement of other functional groups introduced via SNAr can optimize interactions with biological targets.[1][2]
Experimental Protocol: A Representative Nucleophilic Aromatic Substitution Reaction
The following is a generalized experimental protocol for a nucleophilic aromatic substitution reaction using a compound structurally similar to this compound, which can be adapted by researchers. This protocol is based on the reaction of 2-Fluoro-5-nitrobenzene-1,4-diamine with a primary amine.[9]
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Base (e.g., triethylamine or potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the nucleophile (1.1-1.5 equivalents) to the solution.
-
Add the base (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and quench with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemicals. Its highly activated aromatic ring readily undergoes nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This technical guide has provided an in-depth overview of its chemical properties, commercial availability, synthesis, and key applications, offering a valuable resource for researchers and scientists working at the forefront of chemical innovation.
References
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- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.
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Chemsrc. (2025). This compound | CAS#:393-76-0. Retrieved from [Link]
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Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
- Google Patents. (n.d.). The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-.
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National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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MDPI. (2020). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved from [Link]
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MDPI. (2023). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from [Link]
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,5-Dinitro-4-fluorobenzotrifluoride
Abstract
This technical guide provides a comprehensive analysis of the reactive sites of 3,5-Dinitro-4-fluorobenzotrifluoride (CAS No. 393-75-9), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will dissect the molecule's electronic architecture to elucidate the fundamental principles governing its reactivity. The core focus will be on the pronounced electrophilic character of the aromatic ring, which is highly activated towards nucleophilic aromatic substitution (SNAr). This guide will detail the mechanistic underpinnings of this reactivity, provide field-proven experimental protocols for its application, and discuss the negligible nucleophilic potential of the molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile building block.
Introduction: The Molecular Architecture and Synthetic Utility
This compound is a specialized chemical compound whose synthetic importance is derived directly from its unique molecular structure.[2] The benzene ring is substituted with three exceptionally potent electron-withdrawing groups: two nitro groups (-NO2) and a trifluoromethyl group (-CF3). This strategic arrangement creates a molecule with a highly electron-deficient aromatic system, predisposing it to specific and predictable chemical transformations.
The trifluoromethyl group imparts unique properties such as enhanced lipophilicity and metabolic stability to derivative molecules, making it an invaluable synthon for medicinal chemistry.[2] Similarly, the nitro functionalities are frequently critical for biological activity in active pharmaceutical ingredients (APIs).[2][3] Understanding the precise location and nature of the electrophilic and nucleophilic sites on this molecule is paramount for its effective utilization in complex synthetic pathways.
Analysis of Electronic Effects and Site Identification
The reactivity of this compound is dominated by the cumulative electron-withdrawing power of its substituents. Both the nitro and trifluoromethyl groups deactivate the aromatic ring towards electrophilic substitution but strongly activate it towards nucleophilic attack.[4]
-
Inductive Effect (-I): The high electronegativity of the fluorine atoms in the -CF3 group and the oxygen atoms in the -NO2 groups exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds.
-
Resonance Effect (-R): The two nitro groups, positioned ortho and para to the fluorine atom, are powerful resonance-withdrawing groups. They delocalize the electron density from the ring onto the oxygen atoms, further exacerbating the ring's electron deficiency.
The Primary Electrophilic Site
The confluence of these powerful electron-withdrawing effects creates a profound electron deficiency (δ+) on the aromatic ring. This effect is most pronounced at the carbon atoms bearing the substituents. The carbon atom at position C-4, bonded to the fluorine atom, is the primary electrophilic site . Fluorine is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is highly activated. The attack of a nucleophile at this position initiates the most favorable and synthetically useful reaction pathway for this molecule.
Nucleophilic Sites: A Case of Diminished Reactivity
While the oxygen atoms of the nitro groups and the fluorine atom possess lone pairs of electrons, their nucleophilicity is severely attenuated. The strong electron-withdrawing nature of the trifluoromethyl group and the dinitrated ring system effectively sequesters these lone pairs, making them very poor electron donors. For all practical synthetic purposes, This compound is considered a non-nucleophilic molecule . Its chemistry is almost exclusively defined by its electrophilic character.
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction of this compound is its participation in SNAr reactions. This reaction proceeds via an addition-elimination mechanism, which is facilitated by the stability of the intermediate formed.[5]
Mechanism of Action
The SNAr mechanism involves a two-step process:
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the primary electrophilic carbon (C-4), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex . The negative charge of this intermediate is effectively delocalized by the two nitro groups, which is the key stabilizing factor for the transition state.[6]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion (F-), which is a competent leaving group in this context.
The rate of reaction is dependent on the stability of the Meisenheimer intermediate.[6] The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and accelerating the reaction.[6][7]
Caption: Generalized workflow for the SNAr reaction.
Experimental Validation: Protocols and Data
The predictable reactivity of this compound makes it a reliable substrate for SNAr reactions with a variety of nucleophiles. Studies on the analogous 4-chloro-3,5-dinitrobenzotrifluoride have demonstrated that reactions with aniline derivatives proceed readily, following second-order kinetics.[5] This supports an addition-elimination mechanism where bond formation to the nucleophile is the rate-limiting step.[5]
General Protocol for SNAr with an Amine Nucleophile
This protocol is adapted from methodologies used for similar activated aromatic halides.[5]
Objective: To synthesize an N-substituted-2,6-dinitro-4-trifluoromethylaniline derivative.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine)
-
Solvent (e.g., Methanol, DMF, Acetonitrile)
-
Base (optional, e.g., K2CO3, Et3N)
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Nucleophile Addition: Add 1.1 to 1.5 equivalents of the amine nucleophile to the solution. If the nucleophile is an amine salt, add 2.0 equivalents of a non-nucleophilic base like triethylamine.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and accompanied by a color change. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30-60 minutes.[5]
-
Workup: Once the starting material is consumed, the product often precipitates from the solution. The solid can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The crude product is washed, dried, and can be further purified by crystallization to yield the final product.
-
Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, FT-IR, and HRMS.
Reactivity Data with Various Nucleophiles
The table below summarizes the expected reactivity with common classes of nucleophiles.
| Nucleophile Class | Example | Typical Conditions | Expected Outcome |
| Amines (Primary/Secondary) | Aniline, Morpholine | Methanol, Room Temp | High yield of N-arylated product.[5] |
| Alkoxides | Sodium Methoxide | Methanol, 0°C to RT | Rapid formation of the corresponding aryl ether. |
| Thiols | Thiophenol | DMF, K2CO3, RT | Efficient formation of the thioether linkage. |
| Azides | Sodium Azide | Acetone/Water, RT | Synthesis of the corresponding aryl azide. |
Applications in Drug Development and Agrochemicals
The ability to readily form stable carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds makes this compound a cornerstone intermediate.[3]
-
Pharmaceuticals: It is instrumental in synthesizing APIs where the dinitro-trifluoromethyl-phenyl moiety is a key pharmacophore.[3]
-
Agrochemicals: This compound is a precursor in the synthesis of herbicides and pesticides. For instance, the related compound 4-chloro-3,5-dinitrobenzotrifluoride is an intermediate in the production of the herbicide Trifluralin.[1]
Caption: Synthetic pathways from the core molecule.
Conclusion
This compound is a powerfully electrophilic aromatic compound with a well-defined and highly predictable reactivity profile. Its utility is centered on the SNAr reaction at the C-4 position, driven by the strong electron-withdrawing effects of its three substituents. This guide has provided a detailed theoretical framework and practical experimental guidance to empower scientists in leveraging this key intermediate for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries.
References
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- Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Essential Role of 2,4-Dichloro-3,5-dinitrobenzotrifluoride. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Retrieved January 14, 2026, from [Link]
- Royal Society of Chemistry. (2021). Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions. Reaction Chemistry & Engineering.
-
Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Retrieved January 14, 2026, from [Link]
- Journal of Fluorine Chemistry. (n.d.). Studies on fluorine-containing heterocyclic compounds. 3. Reactions of 3,5-dinitro-2-chlorobenzotrifluoride and 3,5-dinitro-4-chlorobenzotrifluoride with sulfur and nitrogen-containing nucleophiles.
-
PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. Retrieved January 14, 2026, from [Link]
- Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
-
NIST. (n.d.). 3,5-Dinitrobenzotrifluoride. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds.
- MDPI. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN).
- Google Patents. (n.d.). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
- YouTube. (2018). 34.
-
OCED Sourcing. (2026). Understanding the Properties and Synthesis of 3-Fluorobenzotrifluoride. Retrieved January 14, 2026, from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved January 14, 2026, from [Link]
- PubMed. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN).
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
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Methodological & Application
Application Notes & Protocols: Harnessing the Power of Nucleophilic Aromatic Substitution with 3,5-Dinitro-4-fluorobenzotrifluoride
Introduction: The Quintessential SNAr Substrate
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This reaction is fundamentally different from the more common electrophilic aromatic substitution, as it involves a nucleophile attacking an electron-poor aromatic system.[1][2] The key to a successful SNAr reaction lies in the electronic activation of the aromatic ring.
This guide focuses on an exceptionally reactive substrate: 3,5-Dinitro-4-fluorobenzotrifluoride . This molecule is purpose-built for SNAr reactions due to its unique electronic architecture. The benzene ring is rendered extremely electron-deficient by the synergistic effect of three powerful electron-withdrawing groups (EWGs): two nitro groups (-NO₂) and a trifluoromethyl group (-CF₃).[3][4][5] These groups, positioned ortho and para to the fluorine atom, are critical for stabilizing the reaction's key intermediate, thereby dramatically accelerating the substitution process.[1][6]
Furthermore, the choice of fluorine as the leaving group is deliberate. While counterintuitive in SN1 and SN2 reactions, fluorine is an excellent leaving group in the context of SNAr. Its high electronegativity strongly polarizes the ipso-carbon, making it highly susceptible to nucleophilic attack, which is the rate-determining step of the reaction.[7][8] The combination of extreme electronic activation and an ideal leaving group makes this compound a versatile and indispensable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[3][9]
The Addition-Elimination Mechanism: A Stabilized Pathway
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism .[1][2][5] The reaction's efficiency is a direct consequence of the stability of the anionic intermediate formed during this process.
-
Step 1 (Rate-Determining): Nucleophilic Addition & Meisenheimer Complex Formation. A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine (the ipso-carbon). This initial attack temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2][6] The exceptional reactivity of our substrate stems from the powerful stabilization of this complex. The negative charge is delocalized via resonance onto the oxygen atoms of the ortho and para nitro groups, and is further stabilized inductively by the trifluoromethyl group.[1][6]
-
Step 2 (Fast): Elimination & Aromaticity Restoration. In a rapid subsequent step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.[2][7] Because the initial formation of the Meisenheimer complex is the slow, rate-determining step, the C-F bond strength has little impact on the overall reaction rate.[7]
Optimizing Experimental Parameters: The "Why" Behind the Choices
The success of the SNAr reaction depends on the careful selection of several key parameters. The high activation of this compound often allows for milder conditions than typically required for less activated substrates.
| Parameter | Choice & Rationale |
| Nucleophile | Common Classes: Amines (primary, secondary), phenols, thiols, alkoxides.[4][10] Causality: The nucleophilicity of the attacking species is paramount. Anionic nucleophiles (e.g., phenoxides, thiolates) are generally more reactive than their neutral counterparts (phenols, thiols). The high electrophilicity of the substrate allows for successful reactions even with moderately strong nucleophiles. |
| Solvent | Recommended: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile, THF). Causality: These solvents are crucial for dissolving the reactants and stabilizing the charged Meisenheimer complex. They do not form strong hydrogen bonds with the nucleophile, leaving its lone pair more available for attack, thus enhancing its reactivity. |
| Base | Recommended: Non-nucleophilic inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DIPEA).[11][12] Causality: A base is often essential for two reasons: 1) To deprotonate neutral nucleophiles (like amines, phenols, or thiols) to generate the more reactive anionic form in situ. 2) To act as a scavenger for the hydrogen fluoride (HF) produced during the reaction, preventing it from protonating the desired product or unreacted nucleophile.[12] |
| Temperature | Range: Room temperature to moderate heating (e.g., 40-80 °C). Causality: Due to the substrate's high activation, many reactions proceed efficiently at room temperature.[13] Gentle heating may be required for less reactive nucleophiles to overcome the activation energy barrier for the formation of the Meisenheimer complex. Monitoring by TLC or LC-MS is crucial to determine the optimal temperature and avoid side reactions. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is a reactive compound; handle with care.
Protocol 1: Synthesis of an N-Aryl Amine Derivative
This protocol details the reaction with a generic primary or secondary amine, a common transformation in medicinal chemistry.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 254.11 | 254 mg | 1.0 mmol | 1.0 |
| Amine Nucleophile (R¹R²NH) | - | - | 1.1 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 mmol | 2.0 |
| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (254 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask.
-
Nucleophile Addition: Add the amine nucleophile (1.1 mmol) to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with 25 mL of ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-aryl amine product.
Protocol 2: Synthesis of an Aryl Ether Derivative
This protocol describes the reaction with a phenolic nucleophile to form a diaryl ether linkage.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 254.11 | 254 mg | 1.0 mmol | 1.0 |
| Phenol Nucleophile (ArOH) | - | - | 1.2 mmol | 1.2 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 489 mg | 1.5 mmol | 1.5 |
| Anhydrous Acetonitrile (MeCN) | - | 5 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the phenol nucleophile (1.2 mmol) and cesium carbonate (489 mg, 1.5 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) and stir the suspension for 10 minutes at room temperature to pre-form the phenoxide.
-
Substrate Addition: Add a solution of this compound (254 mg, 1.0 mmol) in 2 mL of acetonitrile to the stirring suspension.
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Aqueous Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to afford the pure diaryl ether product.
General Experimental Workflow
The procedural flow for SNAr reactions is systematic and can be adapted for various nucleophiles. The following diagram outlines the critical stages from setup to final product characterization.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Poor quality of solvent (not anhydrous).3. Inactive nucleophile or insufficient base. | 1. Increase reaction temperature in 10 °C increments; extend reaction time.2. Use freshly dried or commercially available anhydrous solvents.3. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃); check nucleophile purity. |
| Low Yield | 1. Loss of product during aqueous work-up.2. Decomposition of product on silica gel during chromatography. | 1. Perform additional extractions of the aqueous layer.2. Neutralize the silica gel with 1% triethylamine in the eluent, especially for amine products. Consider an alternative purification method like recrystallization. |
| Multiple Products | 1. Di-substitution or reaction at other sites (unlikely with this substrate).2. Side reactions due to excessive heat. | 1. Use a stoichiometric amount of the nucleophile (e.g., 1.05-1.1 eq).2. Run the reaction at a lower temperature for a longer duration. |
Conclusion
This compound stands out as a premier substrate for nucleophilic aromatic substitution. Its extreme electronic activation facilitates reactions with a wide array of nucleophiles under conditions that are often mild and highly efficient. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this powerful building block in the synthesis of novel compounds, accelerating discovery in drug development, agrochemicals, and materials science.
References
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Exploring 3,5-Dinitrobenzotrifluoride: Properties and Applications. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (2023, December 23). In Wikipedia. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Al-Howsaway, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2007(10), 577-580. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). BYJU'S. Retrieved from [Link]
-
Mastering Organic Synthesis: The Essential Role of 2,4-Dichloro-3,5-dinitrobenzotrifluoride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
-
Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019, August 4). Chemistry Stack Exchange. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Cole, K. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17111–17120. Retrieved from [Link]
-
Shelke, N. B., Ghorpade, R., Pratap, A., Tak, V., & Acharya, B. N. (2012). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances, 2(1), 231-234. Retrieved from [Link]
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. Retrieved from [Link]
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. Retrieved from [Link]
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. Retrieved from [Link]
-
Shields, B. J., et al. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Retrieved from [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved from [Link]
-
Spivey, A. C. (2020). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Imperial College London. Retrieved from [Link]
-
Understanding the Properties and Synthesis of 3-Fluorobenzotrifluoride. (2026, January 4). Autech Industry Co.,Limited. Retrieved from [Link]
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (2019, January 31). Quick Company. Retrieved from [Link]
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reaction of 3,5-Dinitro-4-fluorobenzotrifluoride with amino acids
Application Note & Protocol
Topic: Derivatization of Amino Acids with 4-Fluoro-3,5-dinitrobenzotrifluoride for High-Performance Liquid Chromatography (HPLC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quantitative analysis of amino acids is fundamental across a spectrum of scientific disciplines, from biomedical research to food science and drug development. Pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted strategy for this purpose. This application note provides a detailed protocol and scientific background for the use of 4-Fluoro-3,5-dinitrobenzotrifluoride (FDNBT) as a pre-column derivatization reagent for amino acids. FDNBT reacts with the primary and secondary amino groups of amino acids via a nucleophilic aromatic substitution mechanism to yield stable derivatives with a strong ultraviolet (UV) chromophore. This property facilitates highly sensitive detection using standard HPLC-UV equipment. We will explore the reaction mechanism, provide a step-by-step protocol for derivatization and analysis, and discuss the causality behind experimental choices. While structurally related to reagents used for chiral analysis, FDNBT is an achiral molecule, making it suitable for the accurate quantification of total amino acids rather than for the separation of enantiomers. This guide is designed to provide researchers with the technical knowledge to successfully implement this methodology.
Part 1: Scientific Principles and Reaction Mechanism
The Chemistry of Derivatization
The reaction between 4-Fluoro-3,5-dinitrobenzotrifluoride (FDNBT) and an amino acid is a classic example of Nucleophilic Aromatic Substitution (SNAr). In this reaction, the nucleophilic amino group (-NH2) of the amino acid attacks the electron-deficient aromatic ring of FDNBT at the carbon atom bonded to the fluorine atom.
The efficiency of this reaction is governed by several factors inherent to the FDNBT structure:
-
Electron-Withdrawing Groups: The presence of two nitro groups (-NO2) and a trifluoromethyl group (-CF3) strongly withdraws electron density from the benzene ring. This effect makes the ring highly electrophilic and susceptible to attack by a nucleophile.
-
Leaving Group: The fluorine atom is an effective leaving group in this context because the SNAr reaction rate is determined by the attack of the nucleophile (the rate-determining step), not the departure of the leaving group. The high electronegativity of fluorine contributes to the electron deficiency of the attached carbon, further promoting the initial attack.
Causality of Reaction Conditions
The derivatization reaction must be performed under alkaline conditions (pH 9.0 is optimal)[1]. This is a critical parameter driven by the need to deprotonate the amino group of the amino acid. In neutral or acidic solutions, the amino group exists predominantly in its protonated, non-nucleophilic form (-NH3+). By raising the pH, the equilibrium shifts to favor the unprotonated amino group (-NH2), which possesses a lone pair of electrons, making it a potent nucleophile capable of initiating the attack on the FDNBT ring.
The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, after which the fluoride ion is eliminated to form the stable, derivatized amino acid.
Reaction Mechanism Diagram
The following diagram illustrates the SNAr mechanism for the reaction of FDNBT with an amino acid.
Caption: SNAr mechanism of FDNBT with an amino acid.
Part 2: Application in Quantitative Amino Acid Analysis
The primary application of FDNBT is as a pre-column derivatization reagent for HPLC-based quantification. The resulting N-(3,5-dinitro-4-trifluoromethylphenyl)-amino acid derivative possesses several advantageous properties:
-
Strong UV Absorbance: The dinitrophenyl moiety is a powerful chromophore, providing a high molar absorptivity around 260 nm[1]. This allows for sensitive detection of amino acids at low concentrations.
-
Improved Chromatography: The derivatization process attaches a bulky, nonpolar group to the amino acid. This significantly increases the retention of these otherwise highly polar molecules on a reverse-phase (e.g., C18) HPLC column, enabling their separation from interfering polar compounds in the sample matrix.
-
Stability: The resulting carbon-nitrogen bond is covalent and stable under typical HPLC mobile phase conditions, ensuring reproducible and reliable quantification.
It is critical to distinguish FDNBT from chiral derivatizing agents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)[2][3]. Marfey's reagent is itself chiral and reacts with a racemic mixture of amino acids to form diastereomers, which can then be separated by standard achiral HPLC[4]. FDNBT is an achiral molecule; therefore, it reacts with D- and L-enantiomers of an amino acid to form products that are still enantiomers of each other, not diastereomers. Consequently, FDNBT derivatization alone is not suitable for chiral separations on a standard reverse-phase column but is an excellent tool for determining the total concentration of individual amino acids.
Part 3: Detailed Experimental Protocols
This protocol is adapted from established methods for the analogous reagent, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF)[1].
Reagents and Materials
-
4-Fluoro-3,5-dinitrobenzotrifluoride (FDNBT)
-
Amino acid standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Sodium acetate
-
Triethylamine
-
Hydrochloric acid
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Equipment
-
HPLC system with UV detector
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Heating block or water bath
-
Vortex mixer
-
Micropipettes
Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 0.62 g of boric acid in 90 mL of deionized water. Adjust the pH to 9.0 with 1 M sodium hydroxide and bring the final volume to 100 mL.
-
FDNBT Solution (70 mM): Dissolve 176 mg of FDNBT in 10 mL of acetonitrile. Caution: FDNBT is a reactive chemical. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Amino Acid Stock Solution (e.g., 10 mM): Prepare individual or mixed stock solutions of amino acid standards in deionized water or 0.1 M HCl.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B (Acetate Buffer): Prepare a solution of 82.8% acetate buffer (e.g., 20 mM, pH 4.9), 17% acetonitrile, and 0.2% triethylamine.
Step-by-Step Derivatization Protocol
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.
-
pH Adjustment: Add 200 µL of 0.1 M borate buffer (pH 9.0). Vortex briefly to mix. Causality: This step ensures the amino groups are deprotonated and nucleophilic.
-
Reagent Addition: Add 100 µL of the 70 mM FDNBT solution in acetonitrile. The final molar ratio of FDNBT to amino acids should be in excess (e.g., >5:1) to ensure complete reaction[1].
-
Incubation: Cap the tube tightly and vortex. Place the tube in a heating block or water bath set to 60 °C for 30 minutes. Causality: Heating accelerates the reaction rate to ensure derivatization is complete within a practical timeframe.
-
Quenching: After incubation, cool the tube to room temperature. Add 100 µL of 0.1 M HCl to quench the reaction by neutralizing the excess base and protonating any remaining unreacted amino groups.
-
Final Preparation: Dilute the sample with mobile phase if necessary. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.
Experimental Workflow Diagram
Caption: Workflow for FDNBT derivatization and analysis.
Part 4: HPLC Analysis and Data Interpretation
Chromatographic Conditions
The separation of 19 common amino acid derivatives has been achieved using a gradient elution method with a C18 column[1].
| Parameter | Value |
| Column | ODS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Acetate buffer/ACN/TEA (82.8:17:0.2, v/v/v), pH 4.9 |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 260 nm |
| Column Temp. | Room Temperature |
| Injection Vol. | 20 µL |
Table 1: Example HPLC Conditions. Adapted from reference[1].
Gradient Program
A gradient elution is necessary to resolve the derivatives, which will have a wide range of polarities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 15 | 85 |
| 15 | 35 | 65 |
| 35 | 70 | 30 |
| 40 | 100 | 0 |
| 45 | 15 | 85 |
Table 2: Example Gradient Elution Program. Adapted from reference[1].
Data Analysis
-
Identification: Amino acid derivatives are identified by comparing their retention times to those of known, derivatized standards run under the same conditions.
-
Quantification: A calibration curve should be constructed for each amino acid using a series of standards of known concentrations. The peak area of the derivative in the sample chromatogram is then used to determine its concentration by interpolating from the linear regression of the calibration curve. Method linearity for the analogous CNBF reagent has been shown to be excellent (R² > 0.997) over a wide concentration range[1].
Part 5: Validation and Troubleshooting
A robust analytical method requires validation and an understanding of potential issues.
-
Trustworthiness through Self-Validation: The protocol's reliability can be verified by analyzing a standard mixture of amino acids. The successful separation and quantification of all components, with sharp, symmetrical peaks, validates the derivatization and chromatographic steps.
-
Linearity and Sensitivity: The method should demonstrate a linear response over the desired concentration range. Detection limits for the CNBF method were reported in the low micromolar range (2.40–6.50 µmol/L)[1], and similar performance can be expected for FDNBT.
-
Troubleshooting:
-
Low Peak Areas: May indicate incomplete derivatization. Verify the pH of the reaction buffer, ensure the FDNBT reagent is not degraded, and confirm that the incubation time and temperature are correct.
-
Extra Peaks: The peak corresponding to hydrolyzed, unreacted FDNBT will be present. Other peaks may arise from sample matrix components. A blank run (all reagents minus the amino acid sample) is essential for identification.
-
Poor Peak Shape/Resolution: Adjust the gradient profile, check the column health, and ensure the mobile phase pH is stable.
-
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. [Link]
-
Phenomenex, Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. Technical Note TN-1148. [Link]
-
Penta, S., et al. (2017). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 80(3), 731-740. [Link]
-
Kopel, M. T., et al. (2021). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 32(7), 1775-1783. [Link]
-
Kopel, M. T., et al. (2021). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed. [Link]
-
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507-515. [Link]
-
Al-Howsaway, H. O. M., et al. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2007(9), 526-529. [Link]
-
PubChem. (n.d.). Dinitrofluorobenzene. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Analytica Chimica Acta, 653(2), 187-192. [Link]
Sources
- 1. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Leveraging 3,5-Dinitro-4-fluorobenzotrifluoride for Advanced Peptide Modification and Analysis
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of peptide chemistry and drug development, the precise modification of peptides is paramount for elucidating biological function, enhancing therapeutic properties, and creating sophisticated diagnostic tools. 3,5-Dinitro-4-fluorobenzotrifluoride, hereafter referred to as DNFT, is a highly electron-deficient aromatic compound that serves as a powerful and versatile reagent for the covalent modification of peptides. Its utility is rooted in the exceptional reactivity of its carbon-fluorine bond towards nucleophilic attack, a property significantly enhanced by the strong electron-withdrawing effects of two nitro groups and a trifluoromethyl (CF3) group arranged on the benzene ring.
This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for using DNFT. It is designed for researchers in peptide synthesis, proteomics, and drug discovery who seek robust methods for peptide labeling, derivatization, and structure-activity relationship (SAR) studies. The principles discussed are analogous to those of classic reagents like 1-fluoro-2,4-dinitrobenzene (DNFB or Sanger's reagent), but with the unique electronic signature of the CF3 group influencing reactivity and the properties of the final conjugate.[1][2]
Section 1: The Fundamental Chemistry of DNFT in Peptide Modification
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The core of DNFT's reactivity lies in the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitution on aliphatic carbons, the SNAr reaction on an aromatic ring is a two-step addition-elimination process. The choice of DNFT for this purpose is highly deliberate.
-
Causality of High Reactivity : The aromatic ring of DNFT is rendered extremely electron-poor by three potent electron-withdrawing groups (-NO₂, -NO₂, -CF₃). This severe electron deficiency makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.
-
The Role of the Nucleophile : In peptide chemistry, the most relevant nucleophiles are the deprotonated primary amine of the N-terminus and the ε-amino group of a lysine side chain. At a sufficiently high pH (typically > 8.5), these amino groups are in their free base form (-NH₂) and are strongly nucleophilic.
-
Formation of the Meisenheimer Complex : The nucleophilic attack of the amine on the C-F bond results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the two nitro groups, providing substantial stabilization that lowers the activation energy of the reaction.[3]
-
Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group in this context. The result is a stable covalent bond between the peptide's nitrogen atom and the dinitro-trifluoromethylphenyl group.
Caption: SNAr mechanism of DNFT with a peptide amine.
Reaction Specificity and Control
DNFT exhibits high reactivity towards primary amines. However, other nucleophilic side chains, such as the thiol of cysteine, the imidazole of histidine, and the phenol of tyrosine, can potentially react, especially under harsh conditions. Experimental control, primarily through pH, is therefore critical.
-
Primary Amines (N-terminus, Lysine) : These are the primary targets. Reaction is efficient at pH 8.5-9.5.
-
Thiols (Cysteine) : The thiol group is a potent nucleophile and will react readily. If modification of amines is desired without affecting cysteine, the thiol group must be protected beforehand.
-
Phenols (Tyrosine) & Imidazoles (Histidine) : These are less nucleophilic and typically react only at higher pH values (>10). Maintaining the reaction pH below 9.5 generally prevents significant modification of these residues.
Section 2: Core Applications and Experimental Protocols
The unique properties of the 2,6-dinitro-4-trifluoromethylphenyl tag—namely its strong UV absorbance and hydrophobicity—make DNFT a valuable tool for several applications.
Application 1: Pre-column Derivatization for HPLC Analysis
DNFT can be used as a pre-column derivatization agent to enable the sensitive UV detection and quantification of amino acids from a peptide or protein hydrolysate. This application is analogous to the well-established method using the chloro-analog, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF).[4] The resulting derivatives are stable and exhibit excellent chromatographic properties.
Protocol 1: Derivatization of Amino Acids for HPLC Analysis
This protocol is adapted from established methods for the CNBF analog and optimized for DNFT.[4]
-
Sample Preparation : Prepare a standard amino acid mixture or a peptide hydrolysate in 0.1 M HCl. Evaporate to dryness and reconstitute in deionized water to a known concentration (e.g., 1 mg/mL).
-
Reagent Preparation :
-
Borate Buffer : Prepare a 0.2 M borate buffer and adjust the pH to 9.0.
-
DNFT Solution : Prepare a 75 mM solution of DNFT in acetonitrile.
-
-
Derivatization Reaction : a. In a microcentrifuge tube, combine 50 µL of the amino acid sample with 100 µL of the 0.2 M borate buffer (pH 9.0). b. Add 100 µL of the 75 mM DNFT solution. This ensures a molar excess of the derivatizing agent. c. Vortex the mixture for 30 seconds. d. Incubate the reaction at 60°C for 30 minutes in a heating block or water bath. e. After incubation, cool the reaction to room temperature. f. Add 750 µL of the HPLC mobile phase A (see below) to quench the reaction and dilute the sample. g. Filter the sample through a 0.22 µm syringe filter prior to injection.
-
HPLC Conditions :
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A : Acetate buffer (pH 4.9) / Acetonitrile / Triethylamine (82.8:17:0.2 v/v/v).
-
Mobile Phase B : Acetonitrile.
-
Flow Rate : 0.4 - 1.0 mL/min.
-
Detection : UV at 260 nm.
-
Gradient : A gradient elution from a low to high percentage of Mobile Phase B over 40-50 minutes is typically required to resolve all 19 common amino acid derivatives.[4]
-
| Parameter | Recommended Condition | Rationale |
| Reaction pH | 9.0 | Ensures amino groups are deprotonated and nucleophilic while minimizing side reactions. |
| Temperature | 60°C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Time | 30 min | Found to be optimal for complete derivatization with the analogous CNBF reagent.[4] |
| Molar Ratio | ~1:5 (Amino Acid:DNFT) | A significant excess of DNFT ensures the reaction goes to completion.[4] |
Application 2: N-Terminal and Lysine Labeling of Intact Peptides
Covalently attaching the dinitro-trifluoromethylphenyl group to a peptide can be used to track it in biological assays, alter its hydrophobicity for cell penetration studies, or serve as a unique tag for purification.
Caption: General workflow for labeling peptides with DNFT.
Protocol 2: Labeling of an Intact Peptide in Solution
-
Peptide Preparation : Dissolve the peptide in a suitable buffer at pH 9.0 (e.g., 0.1 M sodium borate). The final peptide concentration should be in the range of 1-5 mg/mL.
-
DNFT Solution : Prepare a 10-fold molar excess of DNFT relative to the number of amine groups to be labeled. Dissolve the DNFT in a minimal amount of a water-miscible organic solvent like acetonitrile or DMF.
-
Reaction : a. While gently vortexing the peptide solution, add the DNFT solution dropwise. The addition of organic solvent should not exceed 10-20% of the total reaction volume to avoid peptide precipitation. b. Allow the reaction to proceed at room temperature for 1-2 hours, or at 4°C overnight for sensitive peptides. Monitor the reaction progress by taking aliquots and analyzing via RP-HPLC.
-
Quenching and Purification : a. Once the reaction is complete, quench any remaining DNFT by adding a small amount of an amine-containing buffer like Tris. b. Acidify the solution with 0.1% trifluoroacetic acid (TFA) to prepare it for purification. c. Purify the labeled peptide from unreacted peptide and excess reagent using reverse-phase HPLC. The labeled peptide will be more hydrophobic and thus have a longer retention time than the unlabeled starting material.
-
Verification : Confirm the identity and purity of the labeled peptide using mass spectrometry (expect a mass increase of 236.02 Da for each added tag) and UV-Vis spectroscopy.
Section 3: Troubleshooting and Practical Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incorrect pH (too low).2. Inactive DNFT reagent (hydrolyzed).3. Peptide insolubility. | 1. Verify buffer pH is between 8.5 and 9.5.2. Use fresh DNFT solution.3. Add a co-solvent (e.g., acetonitrile, DMF) up to 20% (v/v) to improve solubility. |
| Multiple Products / Over-labeling | 1. Stoichiometry of DNFT is too high.2. Reaction time is too long.3. Reaction pH is too high, causing side reactions. | 1. Reduce the molar excess of DNFT, especially for selective mono-labeling.2. Monitor the reaction by HPLC and stop it once the desired product is maximized.3. Lower the pH to 8.5-9.0 to improve specificity for the most nucleophilic amines. |
| Product Precipitation | 1. Labeled peptide is less soluble in the reaction buffer.2. Too much organic solvent added at once. | 1. Perform the reaction at a lower concentration.2. Add the DNFT solution slowly while vortexing. Ensure the final organic solvent concentration is minimal. |
Conclusion
This compound is a potent and highly effective reagent for the modification of peptides at primary amine sites. Its predictable reactivity via the SNAr mechanism allows for controlled, covalent labeling. By leveraging the protocols and principles outlined in this guide, researchers can effectively use DNFT for a range of applications, from the analytical derivatization of amino acids for HPLC analysis to the site-specific modification of peptides for advanced biological studies. Careful control of reaction parameters, particularly pH and stoichiometry, is key to achieving high yields and specificity, making DNFT a valuable addition to the peptide chemist's toolkit.
References
- Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.
-
PubChem. (n.d.). Dinitrofluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Q., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Analytica Chimica Acta, 653(2), 195-201. Retrieved from [Link]
-
MDPI. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Retrieved from [Link]
Sources
- 1. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Utility of 3,5-Dinitro-4-fluorobenzotrifluoride in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 3,5-Dinitro-4-fluorobenzotrifluoride. This hyper-activated aromatic compound serves as a powerful and versatile building block in the synthesis of complex molecular architectures. Its utility is primarily centered on its extreme reactivity in nucleophilic aromatic substitution (SNAr) reactions, enabling the facile construction of diaryl ether, thioether, and amine linkages common in pharmacologically active agents. We will explore the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use, and illustrate its potential through a hypothetical synthetic workflow targeting a kinase inhibitor scaffold.
Part 1: Understanding the Core Chemistry of a Hyper-Activated Scaffold
Introduction to a Unique Building Block
In modern drug discovery, the incorporation of fluorine-containing moieties is a cornerstone strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the C-F bond, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3]
This compound stands out as a particularly valuable fluorinated building block.[4][5] Its structure is engineered for exceptional reactivity. The benzene ring is substituted with three potent electron-withdrawing groups (EWGs): a trifluoromethyl (-CF3) group and two nitro (-NO2) groups. This arrangement renders the aromatic ring profoundly electron-deficient, or "activated," priming it for attack by nucleophiles. The fluorine atom at the 4-position, situated ortho and para to these activating groups, becomes an excellent leaving group, making the molecule an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.
Mechanistic Rationale: The Engine of Reactivity
The primary value of this compound stems from its rapid and efficient participation in SNAr reactions. This is a two-step process:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, phenoxide, or thiophenoxide) attacks the carbon atom bearing the fluorine leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a highly favorable process.
The exceptional reactivity of this specific molecule is a direct consequence of the stabilization of the Meisenheimer complex. The strong electron-withdrawing groups (-NO2 and -CF3) are positioned to delocalize the negative charge of the intermediate through resonance, significantly lowering the activation energy of the first, rate-determining step.[6] In this context, fluorine is a superior leaving group compared to other halogens (Cl, Br, I) because its high electronegativity maximally polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to initial nucleophilic attack.[6]
Figure 1: SNAr Mechanism with this compound
Physicochemical Properties
A clear understanding of the molecule's properties is essential for experimental design.
| Property | Value | Source/Note |
| IUPAC Name | 1-fluoro-2,4-dinitro-5-(trifluoromethyl)benzene | --- |
| Molecular Formula | C₇H₂F₄N₂O₄ | --- |
| Molecular Weight | 254.10 g/mol | --- |
| Appearance | Yellow to yellow-green powder (predicted) | Based on similar compounds[7] |
| Melting Point | ~45-55 °C (estimated) | Based on 3,5-Dinitrobenzotrifluoride[7] |
| Boiling Point | >240 °C (estimated) | Based on 3,5-Dinitrobenzotrifluoride[7] |
| CAS Number | 367-79-3 | --- |
Part 2: Core Applications & Experimental Protocols
The primary application of this compound is as a scaffold to be functionalized via SNAr. The following protocols are generalized but robust starting points for discovery chemistry.
Synthesis of Aryl Ether and Thioether Linkages
The diaryl ether motif is a key structural component in many classes of therapeutic agents. This protocol details its formation using a phenolic nucleophile.
-
Objective: To synthesize a diaryl ether by reacting this compound with a substituted phenol.
-
Causality: A polar aprotic solvent (e.g., DMF, DMSO) is used to solvate the cationic counter-ion of the base without solvating the phenoxide nucleophile, thus maximizing its nucleophilicity. An anhydrous base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the phenol, generating the more potent phenoxide nucleophile necessary for the reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvation: Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.5 M with respect to the phenol.
-
Reagent Addition: Stir the mixture at room temperature for 15-30 minutes. In a separate vial, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction flask.
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure diaryl ether.
Synthesis of Diaryl Amine Linkages
The diaryl amine scaffold is a privileged structure in medicinal chemistry, particularly in the field of kinase inhibitors, where it often serves as a key hinge-binding element.[][9]
-
Objective: To synthesize a diaryl amine by reacting this compound with a primary or secondary amine.
-
Causality: The reaction can often proceed without a base if the amine nucleophile is sufficiently strong. However, for less nucleophilic amines or to neutralize the HF by-product, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is added. Aprotic solvents are preferred to avoid side reactions.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the amine nucleophile (1.0 eq) and this compound (1.0 eq) in a suitable solvent such as DMSO, DMF, or NMP (0.1-0.5 M).
-
Base Addition (Optional): Add a non-nucleophilic base such as DIPEA (1.5 eq).
-
Reaction: Heat the mixture to 80-120 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate may form, which can be collected by filtration.
-
Extraction: If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Washing & Drying: Wash the combined organic extracts with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purification: Purify the crude material via flash column chromatography (silica gel, hexanes/ethyl acetate or DCM/methanol) to obtain the desired diaryl amine.
Post-Substitution Modifications: Unlocking Further Diversity
The two nitro groups are not merely activating groups; they are versatile synthetic handles. After the initial SNAr reaction, they can be reduced to primary amines, opening a gateway to a vast chemical space for further derivatization.
Figure 2: Synthetic Workflow for Scaffold Elaboration
-
Objective: To reduce the two nitro groups on the aromatic ring to primary amines.
-
Causality: Tin(II) chloride in concentrated HCl is a classic and effective method for nitro group reduction. The acidic environment is crucial for the reaction mechanism. Alternatively, catalytic hydrogenation (H₂/Pd-C) offers a cleaner, but potentially less functional-group-tolerant, method.
Step-by-Step Methodology (using SnCl₂):
-
Preparation: In a round-bottom flask, dissolve the dinitro-aryl compound (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 8-10 eq).
-
Reaction: Slowly add concentrated hydrochloric acid (HCl). The reaction is often exothermic. Heat the mixture to reflux (typically 60-80 °C) and stir for 2-6 hours, monitoring by LC-MS.
-
Workup & Neutralization: Cool the reaction to room temperature. Carefully quench the mixture by pouring it over ice and then slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated NaOH solution until the pH is basic (~9-10). Caution: This is a highly exothermic and gas-evolving step.
-
Extraction: Extract the resulting slurry multiple times with ethyl acetate. The tin salts can sometimes make filtration necessary before extraction.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine product, which can be used directly or purified further.
Part 3: Case Study - A Hypothetical Kinase Inhibitor Synthesis
To illustrate the power of this workflow, we present a hypothetical synthesis of a core scaffold relevant to kinase inhibitor design.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. innospk.com [innospk.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity HPLC Analysis of Primary and Secondary Amines via Pre-Column Derivatization with 3,5-Dinitro-4-fluorobenzotrifluoride
Abstract
This application note presents a robust and highly sensitive method for the quantitative analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC) following pre-column derivatization. By employing 3,5-Dinitro-4-fluorobenzotrifluoride (DNFB-TF) as the derivatizing agent, amines lacking a native chromophore are converted into stable, strongly UV-absorbing derivatives. This protocol is broadly applicable across pharmaceutical, environmental, and food science sectors for the precise quantification of a wide array of amine compounds.
Introduction: The Rationale for Derivatization
The analysis of aliphatic and aromatic amines is a critical task in numerous fields of research and development. However, many of these compounds are challenging to detect directly using common HPLC-UV detectors due to their lack of a suitable chromophore. Pre-column derivatization overcomes this limitation by covalently attaching a chromophoric tag to the analyte prior to chromatographic separation.[1]
This compound (DNFB-TF) is an excellent derivatizing reagent for this purpose. The underlying chemistry involves a nucleophilic aromatic substitution (SNAr) reaction, where the lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient aromatic ring of DNFB-TF at the carbon-fluorine bond. The strong electron-withdrawing effects of the two nitro groups (-NO2) and the trifluoromethyl group (-CF3) make the aromatic ring highly susceptible to nucleophilic attack, facilitating a rapid and efficient reaction under mild conditions.[2][3] The fluorine atom serves as an excellent leaving group, resulting in the formation of a stable N-substituted 2,6-dinitro-4-trifluoromethylphenyl amine derivative. These derivatives exhibit strong molar absorptivity in the UV region, enabling highly sensitive detection.
The Derivatization Workflow: A Visual Guide
The overall process, from sample preparation to data analysis, is outlined below. This workflow ensures reproducibility and provides a clear path for the successful analysis of amines.
Caption: Experimental workflow for amine analysis using DNFB-TF derivatization.
Materials and Methods
Reagents and Materials
-
This compound (DNFB-TF), ≥99% purity
-
Amine standards (e.g., methylamine, ethylamine, aniline), ≥99% purity
-
Boric acid (H₃BO₃), ACS grade
-
Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O), ACS grade
-
Sodium hydroxide (NaOH), ACS grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Hydrochloric acid (HCl), ACS grade
-
Volumetric flasks, pipettes, and autosampler vials
Equipment
-
Analytical balance
-
pH meter
-
Heating block or water bath capable of maintaining 60°C
-
Vortex mixer
-
HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV/Vis or Diode Array Detector (DAD)
-
Detailed Protocols
Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water. Adjust the pH to 9.0 with 1 M NaOH solution. Transfer to a 1 L volumetric flask and bring to volume with water.
-
DNFB-TF Derivatizing Reagent (70 mM in Acetonitrile): Accurately weigh 178.6 mg of DNFB-TF and dissolve in a 10 mL volumetric flask with acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Amine Standard Stock Solutions (1000 µg/mL): Prepare individual stock solutions by accurately weighing 10 mg of each amine standard, dissolving in a suitable solvent (e.g., water or methanol), and bringing to a final volume of 10 mL in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the appropriate solvent to cover the desired concentration range for the calibration curve.
Derivatization Protocol
This protocol is adapted from established methods for the analogous chloro-derivative, 4-chloro-3,5-dinitrobenzotrifluoride.[4][5][6]
-
To an autosampler vial, add 100 µL of the amine standard solution or sample.
-
Add 500 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 70 mM DNFB-TF derivatizing reagent.
-
Cap the vial and vortex thoroughly for 30 seconds.
-
Incubate the mixture in a heating block or water bath at 60°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
Optional: To stop the reaction, 50 µL of 1 M HCl can be added. This step is recommended to ensure consistent reaction times across a large sample set.
-
The sample is now ready for HPLC injection.
The reaction mechanism is depicted below:
Caption: Nucleophilic aromatic substitution mechanism for DNFB-TF derivatization.
HPLC Analysis Protocol
The following HPLC conditions are a robust starting point and can be optimized for specific applications.
| Parameter | Recommended Setting |
| HPLC Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Acetic Acid in Water (pH ~3.0) |
| Gradient Program | 0-5 min: 30% A; 5-25 min: 30-70% A; 25-30 min: 70% A; 30-32 min: 70-30% A; 32-40 min: 30% A (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm (for general screening) or ~410 nm (for enhanced selectivity with aniline derivatives)[2][4] |
Results and Discussion
System Suitability: Before sample analysis, the chromatographic system should be evaluated. A standard mixture of derivatized amines should be injected to confirm adequate resolution, peak shape (tailing factor < 1.5), and reproducibility of retention times and peak areas (RSD < 2%).
Linearity and Quantification: A calibration curve should be constructed by plotting the peak area of the derivatized amine standards against their known concentrations. The method should demonstrate good linearity, with a correlation coefficient (r²) of ≥ 0.999 over the desired concentration range. The concentration of amines in unknown samples can then be determined from this calibration curve.
Troubleshooting:
-
Poor Peak Shape: This may be caused by column degradation or sample overload. Ensure the column is in good condition and consider diluting the sample.
-
Low Derivatization Yield: Check the pH of the buffer and the freshness of the DNFB-TF reagent. The reaction is sensitive to pH, with alkaline conditions being necessary to ensure the amine is in its deprotonated, nucleophilic form.[7]
-
Extraneous Peaks: These may arise from the reagent itself or from side reactions. A blank injection (containing only reagents) should be run to identify any interfering peaks.
Conclusion
The pre-column derivatization of primary and secondary amines with this compound provides a reliable, sensitive, and robust method for their quantification by HPLC-UV. The straightforward protocol, coupled with the stability and strong UV absorbance of the resulting derivatives, makes this method a valuable tool for researchers, scientists, and drug development professionals. The principles and parameters outlined in this note serve as a comprehensive guide for the successful implementation and validation of this analytical technique.
References
-
Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2008). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2008(7), 398-401. [Link]
-
Lin, Q.-B., Che, L.-L., Guo, J., Cai, L.-F., & Wang, R.-Z. (2014). Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar. Asian Journal of Chemistry, 26(13), 3909-3916. [Link]
-
Fathalla, M. F., Al-Howsawy, H. O. M., El-Bardan, A. A., & Hamed, E. A. (2008). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. ResearchGate. [Link]
-
Darwish, I. A., Al-Majed, A. A., Al-Obaid, A. M., & Darwish, H. W. (2011). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis, 19(3), 332-341. [Link]
-
Zhang, W., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Analytica Chimica Acta, 653(2), 189-194. [Link]
-
Lin, Q., et al. (2014). Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar. ResearchGate. [Link]
-
Tsioupi, D., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of Aliphatic Amines with 3,5-Dinitro-4-fluorobenzotrifluoride
Introduction: Enhancing the Chromatographic Analysis of Aliphatic Amines
Aliphatic amines are a class of organic compounds that are ubiquitous in environmental, biological, and industrial samples. Their analysis is crucial for quality control, safety assessment, and research in pharmaceuticals and other fields. However, the direct analysis of aliphatic amines by High-Performance Liquid Chromatography (HPLC) with UV detection is often challenging due to their lack of a strong chromophore, resulting in poor sensitivity.[1] To overcome this limitation, pre-column derivatization is a widely adopted strategy to attach a UV-absorbing or fluorescent tag to the amine molecule.[1][2]
This application note provides a detailed protocol for the derivatization of primary and secondary aliphatic amines using 3,5-Dinitro-4-fluorobenzotrifluoride (DNFT) as a robust and efficient derivatizing agent. DNFT reacts with the nucleophilic amine group in a well-defined manner to yield a stable, strongly UV-absorbing derivative, significantly enhancing the sensitivity and selectivity of HPLC analysis.
The Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The derivatization of aliphatic amines with DNFT proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The aromatic ring of DNFT is highly electron-deficient due to the presence of two strongly electron-withdrawing nitro groups (-NO2) and a trifluoromethyl group (-CF3). This electron deficiency makes the carbon atom attached to the fluorine atom susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen of the aliphatic amine.
The reaction is a two-step addition-elimination process. First, the amine attacks the carbon-bearing fluorine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups. In the second step, the fluoride ion, a good leaving group, is eliminated, restoring the aromaticity of the ring and forming the stable N-alkyl-3,5-dinitro-4-(trifluoromethyl)aniline derivative.
Experimental Workflow and Protocol
Overall Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis for the derivatization and quantification of aliphatic amines using DNFT.
Caption: Workflow for the derivatization and analysis of aliphatic amines.
Required Materials and Reagents
-
This compound (DNFT)
-
Aliphatic amine standards (e.g., methylamine, diethylamine, propylamine, butylamine)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Detailed Step-by-Step Protocol
This protocol is adapted from a method developed for the derivatization of small molecule aliphatic amines.[3]
-
Preparation of Solutions:
-
Derivatizing Reagent (0.15 mg/mL DNFT in DMSO): Accurately weigh 1.5 mg of this compound and dissolve it in 10 mL of DMSO. This solution should be prepared fresh and protected from light.
-
Catalyst Solution (1.5% DIPEA in DMSO): Add 150 µL of N,N-Diisopropylethylamine to 9.85 mL of DMSO.
-
Amine Standard/Sample Solution: Prepare stock solutions of aliphatic amine standards in a suitable solvent (e.g., water or methanol). Create working standards by diluting the stock solutions to the desired concentration range for the calibration curve. Samples containing aliphatic amines should be diluted to fall within the linear range of the method.
-
-
Derivatization Procedure:
-
In a clean vial, add a known volume of the amine standard or sample solution.
-
Add the Derivatizing Reagent (DNFT solution). A molar excess of the derivatizing reagent is recommended to ensure complete reaction.
-
Add the Catalyst Solution (DIPEA solution). The volume should be optimized, but a starting point is a 1:1 ratio with the derivatizing reagent volume.[3]
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Allow the reaction to proceed at room temperature (20-30°C) for 1.5 hours.[3] The reaction mixture will typically develop a yellow color, indicating the formation of the dinitrophenyl derivative.
-
-
HPLC Analysis:
-
Following the incubation period, the reaction mixture can be directly injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution is typically used to separate different amine derivatives.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: A Diode Array Detector can be used to scan a range, with the optimal wavelength for detection being in the 350-450 nm range.[3] A fixed wavelength of around 400 nm is often suitable.
-
Injection Volume: 10-20 µL
-
-
Method Validation and Expected Results
Rationale for Experimental Choices
-
Solvent (DMSO): Aprotic polar solvents like DMSO are excellent for SNAr reactions as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.[3]
-
Catalyst (DIPEA): A weak, non-nucleophilic base like N,N-Diisopropylethylamine is used to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction.[3] This prevents the protonation of the aliphatic amine, which would render it non-nucleophilic and stop the reaction.
-
Temperature (Room Temperature): The reaction with DNFT is typically efficient at ambient temperatures, making the protocol convenient and avoiding potential degradation of reactants or products at elevated temperatures.[3]
Quantitative Data Summary
The following table provides an overview of typical parameters and expected outcomes for the derivatization of various aliphatic amines with DNFT. The exact retention times will depend on the specific HPLC conditions and column used.
| Aliphatic Amine | Type | Expected Reactivity | Typical Reaction Time | Expected UV λmax of Derivative |
| Methylamine | Primary | High | 1.5 hours | ~400 nm |
| Ethylamine | Primary | High | 1.5 hours | ~400 nm |
| Propylamine | Primary | High | 1.5 hours | ~400 nm |
| Butylamine | Primary | High | 1.5 hours | ~400 nm |
| Diethylamine | Secondary | Moderate | 1.5 - 2 hours | ~400 nm |
| Dipropylamine | Secondary | Moderate | 1.5 - 2 hours | ~400 nm |
Troubleshooting
-
Low or No Product Formation:
-
Inactive Reagent: Ensure the DNFT reagent is not degraded. Prepare fresh solutions.
-
Insufficient Catalyst: The amine may be protonated. Ensure the correct amount of base is added.
-
Wet Solvents: Water can compete with the amine as a nucleophile, though this is generally less of an issue than with more reactive derivatizing agents. Use dry solvents for best results.
-
-
Multiple Peaks for a Single Amine:
-
Side Reactions: If the reaction temperature is too high or the time too long, side reactions may occur.
-
Impure Standards or Reagents: Verify the purity of all chemicals used.
-
-
Poor Peak Shape in HPLC:
-
Sample Overload: Dilute the sample before injection.
-
Incompatibility of Injection Solvent with Mobile Phase: While direct injection is often possible, if peak fronting or splitting occurs, consider diluting the derivatized sample in the initial mobile phase.
-
Conclusion
The derivatization of aliphatic amines with this compound is a reliable and robust method for their quantitative analysis by HPLC. The protocol described provides a clear, step-by-step guide for researchers and drug development professionals. The resulting dinitrophenyl derivatives are stable and exhibit strong UV absorbance, allowing for sensitive and specific detection. By understanding the underlying SNAr chemistry and optimizing the reaction and chromatographic conditions, this method can be a valuable tool in any analytical laboratory tasked with the analysis of aliphatic amines.
References
- Al-Howsaway, H. O. M., Fathallab, M. F., El-Bardan, A. A., & Hamed, E. A. (Year). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research. (Note: The exact year is not provided in the search result, but the content is relevant).
- Jain, A., Jain, R., & Jain, S. (2020). Quantitative Analysis of Reducing Sugars by 3, 5-Dinitrosalicylic Acid (DNSA Method). Basic Techniques in Biochemistry, Microbiology and Molecular Biology.
- CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017). Google Patents.
- Plater, M. J., & Harrison, W. T. A. (2024). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
- Dadfarnia, S., et al. (2015). Optimization of simultaneous derivatization and extraction of aliphatic amines in water samples with dispersive liquid-liquid microextraction followed by HPLC. PubMed.
- Zahradníčková, H., et al. (1990). Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. Fresenius' Journal of Analytical Chemistry.
-
PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]
- Singh, S., & Kumar, V. (2018). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
Sources
Application Notes and Protocols for the Synthesis of Novel Fluorinated Compounds from 3,5-Dinitro-4-fluorobenzotrifluoride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 3,5-Dinitro-4-fluorobenzotrifluoride
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] The benzotrifluoride motif, in particular, is a privileged structural element in a multitude of approved therapeutics. This compound emerges as a highly versatile and reactive building block for the synthesis of novel fluorinated compounds. Its unique electronic architecture, characterized by a trifluoromethyl group and two nitro groups, renders the aromatic ring exceptionally electron-deficient. This pronounced electrophilicity activates the C-F bond at the 4-position for facile nucleophilic aromatic substitution (SNAr), while the nitro groups themselves serve as synthetic handles for subsequent transformations, primarily reduction to primary amines.
This guide provides a detailed exploration of the synthetic utility of this compound, presenting robust protocols for its derivatization and explaining the chemical principles that underpin these transformations.
Core Reactivity: A Dually Activated System
The synthetic potential of this compound is primarily dictated by two key reactive pathways:
-
Nucleophilic Aromatic Substitution (SNAr) at C-4: The fluorine atom is an excellent leaving group in SNAr reactions, particularly when positioned on a highly electron-poor aromatic ring.[3] The strong electron-withdrawing effects of the two nitro groups and the trifluoromethyl group create a significant partial positive charge on the carbon atom bearing the fluorine, making it highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). The reaction proceeds through a well-established addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[3][4]
-
Reduction of the Dinitro Groups: The two nitro groups can be readily reduced to the corresponding primary amino groups. This transformation is a cornerstone of aromatic chemistry, providing a gateway to a diverse array of further functionalization, including diazotization, acylation, and the formation of various heterocyclic systems. A variety of reducing agents can be employed to achieve this transformation, with catalytic hydrogenation or metal-mediated reductions being the most common.[5]
These two reactive pathways can be employed in a sequential manner to generate a rich diversity of complex fluorinated molecules from a single, readily available starting material.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) of 3,5-Dinitro-4-fluorobenzotrifluoride
Welcome to the comprehensive technical guide for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 3,5-Dinitro-4-fluorobenzotrifluoride. This document is designed to serve as a technical support hub for researchers, scientists, and professionals in drug development. Here, we delve into the mechanistic nuances, provide actionable troubleshooting advice, and offer detailed protocols to help you navigate the complexities of this powerful synthetic transformation.
Foundational Principles: Understanding the SNAr Reaction with this compound
The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The substrate, this compound, is exceptionally well-suited for this reaction due to its unique electronic features.
Why is this Substrate So Reactive?
The reactivity of this compound in SNAr is governed by several key factors:
-
Powerful Electron-Withdrawing Groups (EWGs): The two nitro (NO2) groups and the trifluoromethyl (CF3) group are potent electron-withdrawing groups.[1][2] They create a significant electron deficiency on the aromatic ring, making it highly susceptible to attack by nucleophiles.[1][3]
-
Strategic Positioning: The nitro groups are positioned ortho and para to the fluorine leaving group. This arrangement is crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[1][3]
-
The Role of Fluorine as a Leaving Group: In the context of SNAr, fluorine is an excellent leaving group, with reactivity often following the trend F > Cl > Br > I.[1][4] This is counterintuitive when compared to SN1 and SN2 reactions.[2][5] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus accelerating the rate-determining nucleophilic addition step.[2][6]
The SNAr Mechanism: A Step-by-Step Look
The reaction proceeds via a two-step addition-elimination mechanism.
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols & Data
General Protocol for Nucleophilic Substitution
This protocol provides a starting point for the reaction of this compound with a generic alcohol nucleophile.
Materials:
-
This compound
-
Alcohol nucleophile (e.g., Ethanol)
-
Potassium Carbonate (K2CO3), finely powdered and dried
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, condenser, and inert atmosphere setup (N2 or Ar)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Add finely powdered, dry K2CO3 (1.5 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Begin stirring the suspension.
-
Add the alcohol nucleophile (1.2 eq) via syringe.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical starting points for optimizing reaction conditions with various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Recommended Base | Typical Solvent | Temperature Range (°C) |
| Alcohols | Isopropanol | K2CO3, Cs2CO3 | DMF, DMSO | 60 - 100 |
| Phenols | Phenol | K2CO3 | Acetonitrile, DMF | 25 - 80 |
| Thiols | Thiophenol | K2CO3, Et3N | THF, DMF | 0 - 50 |
| Primary Amines | Benzylamine | None or K2CO3 | DMSO, NMP | 25 - 80 |
| Secondary Amines | Morpholine | None or K2CO3 | DMSO, Ethanol | 25 - 60 |
Note on Safety: Many polar aprotic solvents like DMF, NMP, and DMAc are reprotoxic and should be handled with appropriate safety precautions. [7]Combinations of strong bases like NaH with DMF can lead to exothermic decomposition and should be avoided. [7]DMSO can also decompose violently at high temperatures, especially in the presence of certain reagents. [7]
Conclusion
The nucleophilic aromatic substitution of this compound is a robust and versatile reaction for the synthesis of complex aromatic molecules. Successful optimization hinges on a solid understanding of the SNAr mechanism and careful control over key reaction parameters: nucleophile strength, solvent polarity, and temperature. By following the systematic troubleshooting and optimization strategies outlined in this guide, researchers can efficiently overcome common experimental hurdles and achieve high yields of their desired products.
References
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
-
Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. ResearchGate. [Link]
-
Specific Solvent Issues with the SNAr Reaction. WordPress. [Link]
-
15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Ma, Y. Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. [Link]
- US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds.
-
What Makes A Good Leaving Group?. (2025). Master Organic Chemistry. [Link]
-
Addition-Elimination at Aromatics (SNAR). St. Benedict & St. John's University. [Link]
-
Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). ResearchGate. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health. [Link]
-
SNAr Solvents and Reagents. WordPress. [Link]
- DE2131561B2 - Process for the preparation of 3,5-dinitrobenzotrifluorides.
- US5315043A - Aromatic nucleophilic fluorination.
-
Al-Howsawy, H. O. M., et al. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research. [Link]
-
Greizerstein, W., & Brieux, J. A. The ortho:para Ratio in the Activation of the Nucleophilic Aromatic Substitution by the Nitro Group. Journal of the American Chemical Society. [Link]
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]
-
8.3: Factors affecting rate of nucleophilic substitution reactions. (2020). Chemistry LibreTexts. [Link]
-
SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. ResearchGate. [Link]
-
Interrupted SNAr-Alkylation Dearomatization. PubMed Central. [Link]
-
The effect of nucleophile on the SN2 reaction. (2020). YouTube. [Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. [Link]
- CN101885686A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
Four Factors Affecting SN2 Reactions. (2024). YouTube. [Link]
- CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
- CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.
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Technical Support Center: Purification of 3,5-Dinitro-4-fluorobenzotrifluoride Reaction Products
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,5-Dinitro-4-fluorobenzotrifluoride. As a critical intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.
I. Understanding the Chemistry: Common Impurities and Their Origins
The synthesis of this compound typically involves the nitration of a fluorobenzotrifluoride precursor. The harsh conditions of this reaction can lead to several impurities. A clear understanding of these potential contaminants is the first step toward effective purification.
Table 1: Common Impurities and Their Sources
| Impurity | Chemical Name | Source |
| Starting Material | 4-Fluoro-3-nitrobenzotrifluoride | Incomplete dinitration of the starting material or a precursor. |
| Isomeric Impurities | e.g., 2,3-Dinitro-4-fluorobenzotrifluoride | Non-selective nitration leading to isomers with different substitution patterns. |
| Oxidation Byproduct | 3,5-Dinitro-4-fluorobenzoic acid | Oxidation of the trifluoromethyl group, particularly at elevated reaction temperatures.[1] |
| Mononitrated Precursors | e.g., 4-Fluorobenzotrifluoride | Incomplete initial nitration step if a two-step process is employed. |
II. Troubleshooting Guide: Recrystallization
Recrystallization is the most common and cost-effective method for purifying this compound.[1] However, success depends on careful execution and solvent selection.
Problem 1: The product "oils out" instead of forming crystals.
Cause: This phenomenon occurs when the solid melts in the hot solvent before it dissolves, forming a liquid phase that is immiscible with the solvent. This is common if the boiling point of the solvent is higher than the melting point of the solute or if the concentration of impurities is high.
Solution:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.
-
Lower the Crystallization Temperature: Opt for a solvent or a solvent mixture with a lower boiling point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly on a benchtop before transferring it to an ice bath. Rapid cooling encourages oiling out.
-
Seed Crystals: If available, add a single pure crystal of this compound to the cooled, saturated solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.
Problem 2: Low recovery of the purified product.
Cause: This can result from using an excessive amount of solvent, premature crystallization during hot filtration, or the chosen solvent being too effective at room temperature.
Solution:
-
Minimize Solvent Usage: In the dissolution step, add the hot solvent in small portions until the solid just dissolves. Using the minimum necessary amount is crucial for maximizing yield.[2][3]
-
Prevent Premature Crystallization: If a hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and filter paper, and add a slight excess (2-5%) of hot solvent before filtering.
-
Optimize Solvent Choice: The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at low temperatures.[4] A mixed solvent system, such as methanol-water or ethanol-water, can be effective for dinitro-aromatic compounds.[5]
Problem 3: The purified product is still colored (yellowish tint).
Cause: Persistent color can be due to highly colored impurities that co-crystallize with the product.
Solution:
-
Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (approximately 1-2% by weight) to the solution.
-
Hot Filtration: Boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can lead to a loss of the desired product.[4]
III. Experimental Protocols
A. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reliable HPLC method is essential for determining the purity of the final product and for tracking the removal of impurities during the purification process.
Table 2: Suggested HPLC Method Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for a wide range of aromatic compounds.[6] |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile | A gradient elution will likely be necessary to separate impurities with different polarities. |
| Gradient | Start with a higher percentage of A, and gradually increase B | This allows for the elution of more polar impurities first, followed by the less polar product and other non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 240 nm | Dinitro-aromatic compounds typically have strong UV absorbance in this region.[7] |
| Column Temp. | 25 °C | Room temperature is a good starting point for method development. |
B. Step-by-Step Recrystallization Protocol
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, and mixtures with water) at room and elevated temperatures to find a suitable system.[2][3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to create a slurry. Heat the mixture to the solvent's boiling point with stirring, adding more hot solvent in small portions until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, add activated charcoal and perform a hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single recrystallization?
A1: The purity after a single recrystallization depends on the initial purity of the crude product and the effectiveness of the chosen solvent system. It is reasonable to expect a significant increase in purity, often to >98%, which should be verified by HPLC analysis.
Q2: Can column chromatography be used to purify this compound?
A2: Yes, column chromatography is a viable alternative or a secondary purification step. Given the polar nature of the nitro groups, a normal-phase silica gel column with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate) would be a suitable starting point. The less polar impurities would elute first, followed by the more polar product.
Q3: My NMR spectrum shows a singlet in the aromatic region, but HPLC shows multiple peaks. Why?
A3: While the proton NMR of pure this compound is expected to show a singlet for the two equivalent aromatic protons, isomeric impurities may have very similar chemical shifts, making them difficult to resolve by NMR alone. HPLC, being a more sensitive separation technique, can often resolve these closely related isomers.
Q4: How can I remove the 3,5-Dinitro-4-fluorobenzoic acid impurity?
A4: This acidic impurity can be effectively removed by washing an organic solution of the crude product (e.g., in dichloromethane or ethyl acetate) with a mild aqueous base, such as a saturated sodium bicarbonate solution.[1] The basic wash will deprotonate the carboxylic acid, making it water-soluble and thus extracting it from the organic phase.
V. Visualizing the Purification Workflow
Caption: Recrystallization workflow for this compound.
References
- Goulding, R. W. (1973). Preparation of 3,5-dinitrobenzotrifluoride compounds. U.S. Patent No. 3,726,930. Washington, DC: U.S.
-
Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(7), 405-408. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
- Ishikawa, N. (1981). Preparation of aromatic fluoro-compound and aromatic nitro-compound.
- Jiangsu Dahua Chemical Industry Co., Ltd. (2013). Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
- Standard Oil Co. (1947). Process for the purification of mononitro aromatic compounds. U.S. Patent No. 2,430,421. Washington, DC: U.S.
-
Garcia-Bordils, J., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8765-8773. [Link]
- Jiangsu Yongchuang Pharmaceutical Technology Co., Ltd. (2021). Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride.
-
Liu, Y., et al. (2022). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Chinese Journal of Energetic Materials, 30(6), 564-570. [Link]
Sources
- 1. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
overcoming low yields in reactions with 3,5-Dinitro-4-fluorobenzotrifluoride
Welcome to the dedicated technical support center for 3,5-Dinitro-4-fluorobenzotrifluoride. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly reactive aryl fluoride. As a potent electrophile, it is an invaluable building block in medicinal chemistry and materials science, primarily for its utility in nucleophilic aromatic substitution (SNAr) reactions. However, its high reactivity can also lead to challenges in achieving high yields and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles. The advice herein is based on established chemical principles and practical, field-proven insights to ensure you can optimize your reaction outcomes with confidence.
Part 1: Troubleshooting Guide for Low-Yield SNAr Reactions
Low yields in reactions involving this compound are typically traced back to a few common root causes: suboptimal reaction conditions, competing side reactions, or degradation of starting materials or products. This section addresses these issues in a practical question-and-answer format.
Q1: My SNAr reaction with an amine/alkoxide nucleophile is incomplete, and I'm recovering significant amounts of starting material. What should I try first?
A1: Incomplete conversion is often a result of insufficient activation of the nucleophile or a reaction rate that is too slow under the chosen conditions. Here is a systematic approach to troubleshoot this issue:
1. Evaluate Your Base and Solvent System: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount for a successful reaction.
-
Base Choice: A base is typically required to deprotonate the nucleophile (especially for alcohols, thiols, and some amines) or to act as a scavenger for the HF byproduct. For weakly acidic nucleophiles, a stronger, non-nucleophilic base is often necessary. If you are using a mild base like K₂CO₃, consider switching to a stronger base such as NaH or KHMDS for alkoxide formation, or using a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as an acid scavenger for amine nucleophiles.
-
Solvent Polarity: Polar aprotic solvents are essential as they can solvate the cationic counter-ion without hydrogen bonding to the nucleophile, thus increasing its reactivity. Solvents like DMF, DMSO, and NMP are excellent choices for accelerating SNAr reactions.
Troubleshooting Workflow: Incomplete Conversion
Caption: Decision tree for addressing incomplete SNAr reactions.
2. Increase Reaction Temperature: While this compound is highly activated, some nucleophiles still require thermal energy to overcome the activation barrier. A modest increase in temperature (e.g., from room temperature to 50-80 °C) can dramatically increase the reaction rate. However, monitor the reaction closely by TLC or LC-MS, as higher temperatures can also promote side reactions.
Q2: My reaction is forming multiple unidentified byproducts, and the desired product is difficult to purify. What are the likely side reactions?
A2: The strong electron-withdrawing nature of the dinitro-benzotrifluoride system makes it susceptible to several side reactions, particularly under harsh conditions.
1. Hydrolysis of the Benzotrifluoride Group: In the presence of a strong base and nucleophilic water (even trace amounts in your solvent), the -CF₃ group can undergo hydrolysis to a carboxylic acid (-COOH). This is more prevalent at elevated temperatures.
-
Preventative Measure: Ensure you are using anhydrous solvents and reagents. Drying your solvent over molecular sieves or using a commercially available anhydrous grade is highly recommended.
2. Competing Nucleophilic Attack: If your nucleophile has multiple reactive sites, you may see a mixture of products. Additionally, if a solvent like DMF or NMP is used at high temperatures (>120 °C), it can decompose to generate dimethylamine or other nucleophilic species that can compete with your primary nucleophile.
-
Preventative Measure: Maintain a reaction temperature below 100 °C where possible. If higher temperatures are necessary, consider a more stable solvent like DMSO or sulfolane.
3. Meisenheimer Complex as a Final Product: In some cases, particularly with poor leaving groups or when the intermediate is unusually stable, the Meisenheimer complex can be isolated. With fluoride as the leaving group, this is less common but possible if the reaction stalls.
Data Summary: Solvent Properties and Recommended Usage
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Recommended Max Temp | Key Considerations |
| DMF | 36.7 | 153 | ~110 °C | Excellent solvent, but can decompose to form dimethylamine at high temperatures. |
| DMSO | 46.7 | 189 | ~150 °C | Highly polar and stable, but can be difficult to remove during workup. |
| NMP | 32.2 | 202 | ~160 °C | High boiling point and good stability, but also a potential source of amine nucleophiles. |
| Acetonitrile | 37.5 | 82 | ~80 °C | Lower boiling point, useful for reactions that proceed at moderate temperatures. |
Q3: I'm observing a dark coloration (red or deep purple) in my reaction mixture. Is this normal, and does it indicate a problem?
A3: Yes, the formation of a deep color is very common and expected. This color is characteristic of the formation of the key intermediate in the SNAr mechanism: the Meisenheimer complex .
The addition of the nucleophile to the electron-deficient aromatic ring creates a resonance-stabilized, anionic σ-complex. This extended π-system absorbs light in the visible spectrum, resulting in the observed coloration. The appearance of this color is a strong visual confirmation that the first step of the reaction is occurring. The color should fade as the fluoride leaving group is expelled and the final, neutral product is formed.
SNAr Mechanism and Meisenheimer Complex Formation
Technical Support Center: HPLC Analysis of 3,5-Dinitro-4-fluorobenzotrifluoride Derivatives
Welcome to the technical support center for the HPLC analysis of 3,5-Dinitro-4-fluorobenzotrifluoride (DNFFBT) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for common challenges encountered during the chromatographic analysis of these compounds. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chromatographic principles and practical field experience.
Understanding the Stability of this compound Derivatives
This compound is a highly reactive compound, often used as a derivatizing agent for primary and secondary amines, similar to its chlorinated analog, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF).[1][2][3][4] The stability of the resulting derivatives is crucial for accurate and reproducible HPLC analysis. The core structure, a benzotrifluoride with two nitro groups, presents specific chemical properties that can influence its behavior under HPLC conditions.
The trifluoromethyl (-CF3) group is generally stable under a range of acidic and basic conditions, but can be susceptible to hydrolysis under harsh conditions, such as heating with concentrated acids.[5] The nitro groups (-NO2) on the aromatic ring are electron-withdrawing, which activates the fluorine atom for nucleophilic aromatic substitution, the very reaction used for derivatization.[5] However, nitroaromatic compounds can be prone to degradation under certain conditions, including exposure to light and elevated temperatures.[6][7]
The stability of the derivatized analyte will largely depend on the nature of the molecule it has reacted with and the specific HPLC conditions employed. Key factors influencing stability include:
-
pH of the mobile phase: Extreme pH values can lead to the hydrolysis of the derivative or alterations in its chromatographic behavior.
-
Mobile phase composition: The choice of organic solvent and additives can impact the solubility and stability of the derivatives.
-
Temperature: Elevated temperatures can accelerate degradation.[7]
-
Light exposure: Photodegradation can be a concern for some nitroaromatic compounds.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound derivatives in a question-and-answer format.
Peak Shape Problems
Q1: I am observing peak tailing for my derivatized analyte. What are the possible causes and solutions?
-
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase or column. For DNFFBT derivatives, the polar nitro groups can interact with active sites on the silica backbone of the column.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for your analyte. A small change in pH can significantly impact peak shape.[8]
-
Use Mobile Phase Additives: Incorporate a small amount of a competing agent, like triethylamine (TEA) or trifluoroacetic acid (TFA), into your mobile phase to mask active silanol groups on the column.[9]
-
Optimize Organic Solvent Concentration: Adjust the gradient or isocratic composition of your mobile phase.
-
Lower Injection Volume/Concentration: Column overloading can lead to peak tailing. Try injecting a smaller volume or diluting your sample.
-
Check for Column Contamination: A contaminated guard or analytical column can cause peak shape issues. Flush the column with a strong solvent or replace the guard column.[10]
-
Q2: My peaks are broad and show poor resolution. How can I improve this?
-
Causality: Broad peaks can result from a variety of factors including poor column efficiency, extra-column volume, or suboptimal mobile phase conditions.
-
Troubleshooting Steps:
-
Reduce Extra-Column Volume: Use tubing with a smaller internal diameter and ensure all connections are tight.[10]
-
Optimize Flow Rate: A flow rate that is too high or too low can lead to band broadening.
-
Adjust Mobile Phase Composition: A mobile phase with too strong of an elution strength can cause peaks to elute too quickly and appear broad. Conversely, a weak mobile phase can also lead to broadening.
-
Check Column Health: A degraded or old column will lose efficiency. Consider replacing your column.[11]
-
Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
-
Retention Time Issues
Q3: My retention times are drifting or are not reproducible. What should I do?
-
Causality: Fluctuations in retention time are commonly due to changes in the mobile phase composition, flow rate, or column temperature.[9][10]
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inaccurate mixing of mobile phase components can lead to drift.[10]
-
Check for Leaks: Inspect the entire HPLC system for any leaks, as this will affect the flow rate and pressure.[9]
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[10]
-
Allow for Sufficient Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions.[10]
-
Baseline and Sensitivity Problems
Q4: I am seeing a noisy or drifting baseline. What could be the cause?
-
Causality: Baseline issues can stem from the detector, mobile phase, or contaminated system components.
-
Troubleshooting Steps:
-
Degas the Mobile Phase: Air bubbles in the system are a common cause of baseline noise.[10]
-
Check for Contamination: A contaminated detector cell, column, or mobile phase can lead to a noisy or drifting baseline. Flush the system with a strong, appropriate solvent.
-
Detector Lamp Issues: An aging detector lamp can cause baseline noise. Check the lamp's energy output.[10]
-
Mobile Phase Mixing: Inadequate mixing of mobile phase components in gradient systems can cause baseline fluctuations.
-
Q5: My analyte response is decreasing over time. Why is this happening?
-
Causality: A loss of sensitivity can be due to sample degradation, injector issues, or column deterioration. Given the nature of dinitroaromatic compounds, in-situ degradation is a possibility.
-
Troubleshooting Steps:
-
Assess Sample Stability: Prepare fresh standards and samples to rule out degradation in the autosampler. Consider storing samples at a lower temperature.
-
Check for Injector Problems: Inspect the injector for leaks or partial blockages.
-
Column Contamination/Degradation: Strongly retained compounds can accumulate on the column, leading to a decrease in active sites and a lower response. Clean or replace the column.
-
Mobile Phase pH: A shift in mobile phase pH could alter the ionization state of the derivative and affect its UV absorbance.
-
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound derivatives?
A: To minimize degradation, it is recommended to store the derivatized samples in a cool, dark place, such as a refrigerator or a temperature-controlled autosampler. Protection from light is important to prevent potential photodegradation of the nitroaromatic structure. For long-term storage, freezing at -20°C or below is advisable.
Q: What type of HPLC column is best suited for the analysis of these derivatives?
A: A reversed-phase C18 column is a common and effective choice for the separation of these relatively nonpolar derivatives.[2][3] For more polar derivatives or to achieve alternative selectivity, a C8 or a phenyl-hexyl column could be considered.
Q: What is a typical mobile phase composition for the HPLC analysis of DNFFBT derivatives?
A: A gradient elution using a mixture of acetonitrile or methanol and water is typically employed.[2][3] The aqueous phase is often buffered to control the pH and improve peak shape. An acetate or phosphate buffer at a pH between 3 and 7 is a good starting point.
Q: How can I confirm that the derivatization reaction has gone to completion?
A: To ensure the reaction is complete, you can monitor the disappearance of the starting material (the amine-containing analyte) and the appearance of the derivatized product over time using HPLC. It is also advisable to use a slight excess of the derivatizing reagent, this compound, to drive the reaction to completion.[2][3]
Experimental Protocols & Data
Protocol: Pre-column Derivatization of a Primary Amine with this compound
This protocol is a general guideline and may require optimization for your specific analyte.
-
Reagent Preparation:
-
Prepare a 10 mM solution of your amine analyte in a suitable solvent (e.g., acetonitrile or water).
-
Prepare a 50 mM solution of this compound in acetonitrile.
-
Prepare a 0.1 M borate buffer solution and adjust the pH to 9.0.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the analyte solution, 500 µL of the borate buffer, and 200 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.[2][3]
-
After incubation, cool the mixture to room temperature.
-
Neutralize the reaction by adding a small amount of a weak acid (e.g., 1 M HCl) until the pH is approximately 7.
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm or as determined by UV scan |
| Injection Volume | 10 µL |
Visualizations
Derivatization and HPLC Workflow
Caption: Workflow for derivatization and HPLC analysis.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
References
-
IRIS . (n.d.). The nitration of 2,4-dichloro benzotrifluoride. Retrieved from [Link]
-
Lin, Q.-B., Che, L.-L., Guo, J., Cai, L.-F., & Wang, R.-Z. (2014). Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar. Asian Journal of Chemistry, 26(12), 3909–3916. [Link]
-
PubMed. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride | Request PDF. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
(n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubMed Central. (n.d.). A green stabilizer for Nitrate ester-based propellants: An overview. Retrieved from [Link]
-
(n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Retrieved from [Link]
-
MDPI. (n.d.). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. A green stabilizer for Nitrate ester-based propellants: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. phenomenex.com [phenomenex.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Derivatized Amines
Welcome to our dedicated technical support center for resolving a common yet vexing issue in chromatography: peak tailing in the HPLC analysis of derivatized amines. This guide is designed for researchers, scientists, and drug development professionals who encounter this challenge. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to restore the symmetry of your chromatograms.
Introduction: The "Why" Behind the Tailing
Peak tailing, an asymmetry where the latter half of a peak is broader than the front, is more than a cosmetic issue. It can compromise resolution, affect accurate integration and quantification, and raise questions about peak purity.[1][2] For derivatized amines, the primary cause often lies in secondary interactions between the analyte and the stationary phase, a phenomenon that can be exacerbated or mitigated by a variety of factors.[3][4]
This guide will dissect the root causes of peak tailing and provide a logical, step-by-step approach to troubleshooting, ensuring the integrity and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding peak tailing with derivatized amines.
Q1: What is the most common cause of peak tailing for basic compounds like derivatized amines?
A1: The most frequent culprit is the interaction between residual silanol groups on the surface of silica-based stationary phases and the basic amine functional groups of the analytes.[1][3][4] Even after derivatization, the resulting molecule may retain sufficient basicity to interact with these acidic silanol sites. This secondary retention mechanism, in addition to the primary reversed-phase interaction, leads to the observed peak tailing.[3]
Q2: I'm seeing tailing for my derivatized amine but not for other neutral compounds in the same run. Why is that?
A2: This is a classic indicator that the issue is chemical in nature, specifically related to secondary interactions. Neutral compounds do not have the basic functional groups that interact strongly with the acidic silanol sites on the column packing.[5] Therefore, their peak shape is unaffected, while the basic derivatized amines exhibit tailing.
Q3: Can the derivatization process itself cause peak tailing?
A3: Yes, indirectly. While the primary goal of derivatization is often to add a chromophore or fluorophore for detection and improve chromatographic retention, an incomplete or inefficient derivatization reaction can lead to multiple species for a single analyte.[6][7] If the unreacted amine or a reaction byproduct is present and has different chromatographic properties, it can manifest as a shoulder or a tail on the main peak.
Q4: How does mobile phase pH affect the peak shape of my derivatized amines?
A4: The pH of the mobile phase is a critical parameter that dictates the ionization state of both the derivatized amine and the residual silanol groups on the stationary phase.[8][9] At an intermediate pH, your derivatized amine may be protonated (positively charged) while the silanols are deprotonated (negatively charged), leading to strong ionic interactions and peak tailing.[8][10] Adjusting the pH can suppress one of these ionizations, thereby improving peak shape.
In-Depth Troubleshooting Guides
When the initial checks don't resolve the issue, a more systematic approach is necessary. The following guides provide detailed explanations and protocols to diagnose and rectify peak tailing.
Guide 1: Diagnosing the Source of Tailing
Before making adjustments, it's crucial to determine whether the problem is chemical (related to interactions) or physical (related to the HPLC system).
-
Inject a Neutral Compound: Prepare a standard of a neutral, well-behaved compound (e.g., toluene or caffeine) and inject it using your current method.
-
Analyze the Peak Shape:
-
Symmetrical Peak: If the neutral compound gives a symmetrical peak while your derivatized amine tails, the problem is almost certainly chemical (secondary interactions). Proceed to Guides 2, 3, and 4.
-
Tailing Peak: If the neutral compound also tails, the problem is likely physical.[5] This could be due to issues like a column void, a partially blocked frit, or extra-column volume.[3][4] In this case, inspect your column and system components (tubing, connections) before proceeding with chemical optimizations.
-
Caption: Differentiating between chemical and physical causes of peak tailing.
Guide 2: Optimizing the Mobile Phase
Manipulating the mobile phase is one of the most powerful tools to combat secondary interactions.
The goal is to operate at a pH that suppresses the ionization of either the silanol groups or the basic analyte.
-
Low pH (e.g., pH 2.5-3.5): At low pH, the residual silanol groups (pKa ~3.5-4.5) are protonated and therefore neutral.[2][3] This minimizes their ability to interact ionically with the (likely protonated) derivatized amine. This is a very common and effective strategy.
-
High pH (e.g., pH 8-10): At high pH, the derivatized amine will be in its neutral, free-base form, which reduces ionic interactions with the now deprotonated (negatively charged) silanol groups. Caution: This approach requires a pH-stable column (e.g., hybrid or polymer-based) to prevent dissolution of the silica stationary phase.[8]
| pH Range | State of Silanols | State of Derivatized Amine | Interaction | Recommended Column Type |
| Low (2.5-3.5) | Neutral (protonated) | Charged (protonated) | Minimized | Type B Silica, pH-stable |
| Mid (4-7) | Charged (deprotonated) | Charged (protonated) | Maximized (Tailing) | Not Recommended |
| High (8-10) | Charged (deprotonated) | Neutral | Minimized | pH-stable (Hybrid/Polymer) |
When pH adjustment alone is insufficient, adding a small, basic molecule to the mobile phase can effectively block the active silanol sites.
-
Triethylamine (TEA): A classic "silanol blocker," TEA is a competing base that preferentially interacts with the acidic silanol sites, preventing the derivatized amine from doing so.[8][11]
-
Starting Concentration: Begin with 0.1% (v/v) TEA in the aqueous portion of your mobile phase.[8] You may need to optimize this concentration, but be aware that higher concentrations can alter selectivity.
-
LC-MS Incompatibility: TEA is non-volatile and a known cause of ion suppression in mass spectrometry.[8] For LC-MS applications, use volatile buffers like ammonium formate or ammonium acetate.[2]
-
-
Low pH Trial: Prepare your aqueous mobile phase with 0.1% formic acid or phosphoric acid to achieve a pH between 2.8 and 3.2.[12] Equilibrate the column and inject your sample.
-
Evaluate Peak Shape: If tailing is significantly reduced, further optimization of the gradient and organic modifier can be performed.
-
Additive Trial (if needed, for UV detection): If tailing persists at low pH, add 0.1% TEA to the low-pH mobile phase. Equilibrate and re-inject.
-
High pH Trial (with appropriate column): If low pH strategies fail, and you have a pH-stable column, prepare a mobile phase using a buffer such as ammonium bicarbonate at pH 9-10.
Guide 3: Column Selection and Care
The column is the heart of the separation, and its choice and condition are paramount.
-
Use Modern, High-Purity, End-Capped Columns: Modern "Type B" silica columns have a much lower content of acidic silanols and trace metals compared to older "Type A" silica.[1][13] They are also typically "end-capped," a process where residual silanols are chemically bonded with a small silylating agent to make them inert.[2] Choosing a column specifically marketed as "base-deactivated" is highly recommended for amine analysis.[2]
-
Consider Alternative Stationary Phases: If silica-based columns continue to pose a problem, consider phases with reduced silanol activity, such as hybrid silica-organic polymer particles or columns with a positive surface charge designed to repel basic analytes.[1]
-
Column Contamination: Strongly retained compounds can accumulate at the head of the column, creating active sites that cause tailing.[4]
-
Column Void: A void or channel in the packed bed at the column inlet can cause the sample band to spread, leading to tailing for all peaks.[3]
-
Reverse and Flush: If a blockage or contamination at the inlet is suspected, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% isopropanol or a solvent recommended by the manufacturer) to waste for at least 10-20 column volumes.[3]
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column.[14] It protects the main column from strongly retained impurities and particulates, significantly extending its life and preserving performance.
-
Replace the Column: If flushing does not restore performance, the column may be irreversibly damaged, and replacement is the only option.
Guide 4: Evaluating the Derivatization Reaction
An often-overlooked source of peak asymmetry is the derivatization step itself.
-
Incomplete Reaction: If the reaction does not go to completion, you will be injecting a mixture of the derivatized amine and the original, underivatized amine. The latter will have very different chromatographic behavior and can appear as a tail or a separate, poorly shaped peak.
-
Byproduct Formation: The derivatization reaction may produce side products that co-elute or interfere with the main peak.
-
Derivative Instability: The formed derivative might be unstable in the sample diluent or mobile phase, degrading over time and leading to peak distortions.[15]
Caption: Systematic optimization of the derivatization reaction.
-
Force Completion: To test for an incomplete reaction, try increasing the reaction time, temperature, or the concentration of the derivatizing reagent to push the reaction to completion. Analyze the resulting sample to see if the peak tail is reduced.
-
Analyze the Blank: Perform a "blank" derivatization (all reagents except the amine analyte). Inject this blank to check for any interfering peaks from reagent byproducts.
-
Assess Stability: Prepare a derivatized standard and inject it at regular intervals (e.g., 0, 2, 4, 8 hours) while keeping it in the autosampler. A change in peak shape or area over time indicates derivative instability. If unstable, the sample diluent may need to be modified (e.g., pH adjustment) or samples must be analyzed immediately after preparation.
By systematically working through these guides, you can effectively diagnose the root cause of peak tailing and implement a robust solution, leading to more accurate and reliable HPLC results for your derivatized amines.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America. Retrieved from [Link]
-
Axion Labs. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Retrieved from [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC Separation. Retrieved from [Link]
-
Barceló-Oliver, M., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from [Link]
-
Gika, H. G., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Retrieved from [Link]
-
Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Retrieved from [Link]
-
Chromatography Forum. (2007). severe tailing on column. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
Wang, Y., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. Retrieved from [Link]
-
YMC. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Nur-Syifa, M. S., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules. Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. labcompare.com [labcompare.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. youtube.com [youtube.com]
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- 12. mdpi.com [mdpi.com]
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improving solubility of 3,5-Dinitro-4-fluorobenzotrifluoride for reactions
Welcome to the technical support guide for 3,5-Dinitro-4-fluorobenzotrifluoride. This resource is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate in their synthetic workflows. We will address common challenges, with a primary focus on overcoming solubility issues to ensure successful and reproducible reaction outcomes.
Introduction
This compound (CAS No. 393-76-0) is a valuable building block in organic synthesis. Its electron-deficient aromatic ring, activated by two nitro groups and a trifluoromethyl group, makes it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1] The fluorine atom at the C4 position serves as an excellent leaving group, a consequence of its high electronegativity which stabilizes the key Meisenheimer complex intermediate that forms during the rate-determining step of the SNAr mechanism.[1]
Despite its synthetic utility, the compound's physical properties—a crystalline, hydrophobic solid—often present a significant experimental hurdle: poor solubility.[2] Achieving a homogeneous reaction mixture is critical for optimal kinetics, and this guide provides a systematic approach to troubleshooting and solving solubility-related problems.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of your reagent is the first step in experimental design. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 393-76-0 | [2][3] |
| Molecular Formula | C₇H₂F₄N₂O₄ | [2] |
| Molecular Weight | 254.10 g/mol | [2] |
| Appearance | Solid | [4] |
| Boiling Point | 262.7 °C at 760 mmHg | [2] |
| LogP | 3.707 | [2] |
| Melting Point | Analogous compounds melt in the 47-55 °C range, suggesting a low melting point. | [5][6] |
Q2: Why is solubility often a challenge with this compound?
The compound's limited solubility stems from two main factors:
-
High Hydrophobicity: With a LogP of 3.7, it is practically insoluble in water and requires organic solvents for dissolution.[2]
-
Crystalline Solid State: As a solid, energy input is required to break down the crystal lattice before solvation can occur. This can lead to dissolution rates that are slower than the intended reaction rate at room temperature, creating a heterogeneous mixture.
Q3: What are the primary safety concerns when handling this compound?
As a highly nitrated aromatic compound, this compound requires careful handling:
-
Toxicity: It is classified as toxic if swallowed, inhaled, or in contact with skin. It is also a skin and eye irritant.[7] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
Reactivity: Aromatic nitro compounds can be explosive, particularly in the presence of strong bases.[9] Avoid contact with strong oxidizing agents and strong bases.[8]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10]
Troubleshooting Guide: Solubility and Reaction Issues
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Q1: My this compound is not dissolving in my reaction solvent at room temperature. What should I do?
This is the most common issue. A heterogeneous mixture leads to poor reaction kinetics and reproducibility. Follow this systematic approach to achieve a homogeneous solution.
-
Step 1: Verify Solvent Choice. The choice of solvent is paramount. For SNAr reactions, polar aprotic solvents are strongly recommended as they can effectively solvate the charged Meisenheimer intermediate without deactivating the nucleophile. A list of recommended solvents is provided in Table 2.
-
Step 2: Apply Gentle Heating. Given the compound's low melting point, gentle warming (e.g., 40-60 °C) using a water or oil bath can significantly increase the rate of dissolution. Ensure the temperature is kept well below the solvent's boiling point.
-
Step 3: Use Mechanical Agitation. If stirring alone is insufficient, using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area available for solvation.
-
Step 4: Consider a Co-Solvent System. If a single solvent does not provide adequate solubility for all reaction components (e.g., a non-polar nucleophile), a co-solvent system may be necessary. For instance, you could dissolve the this compound in a minimal amount of DMSO and then dilute it with a less polar solvent like THF that is more compatible with your other reagents.
Q2: The reaction is very slow or appears to have stalled. I suspect incomplete dissolution is the cause. How can I improve the reaction rate?
When a reaction is limited by the dissolution rate of the starting material, the overall kinetics are governed by mass transfer, not the intrinsic chemical reactivity.
-
Elevate the Temperature: Increasing the reaction temperature is often the most effective solution. It simultaneously enhances solubility and accelerates the rate of the chemical reaction itself. A typical temperature range for SNAr reactions is 80-120 °C.[11] Always monitor for potential side reactions or decomposition at higher temperatures.
-
Ensure Homogeneity Before Adding Other Reagents: It is best practice to ensure the substrate is fully dissolved before adding the nucleophile or base. This confirms that the reaction begins under homogeneous conditions.
-
Consider Phase-Transfer Catalysis (PTC): If your nucleophile is an inorganic salt (e.g., NaN₃, KF) with low solubility in your organic solvent, a phase-transfer catalyst is essential. A catalyst like tetrabutylammonium bromide (TBAB) forms an ion pair with the nucleophilic anion, shuttling it into the organic phase where it can react.
Below is a workflow to guide your troubleshooting process.
Q3: My product precipitates from the reaction mixture during the reaction. How should I handle this?
Product precipitation can be either beneficial or problematic.
-
The Advantage (Le Châtelier's Principle): If the precipitating product is pure, its removal from the equilibrium can drive the reaction to completion, often resulting in higher yields.
-
The Disadvantage (Impurity Entrapment): The precipitate can trap unreacted starting materials or reagents, making purification difficult. It can also coat the surface of any remaining undissolved starting material, effectively halting the reaction.
Management Strategies:
-
Increase Solvent Volume: Add more solvent to keep the product dissolved.
-
Switch to a Better Solvent: Before scaling up, screen solvents that are effective for both starting materials and the expected product.
-
Run the Reaction at Higher Temperature: The product may have sufficient solubility at a higher temperature to remain in solution.
-
Filter the Reaction Mixture Hot: If the product is known to be soluble at high temperatures but crystallizes upon cooling, a hot filtration can separate it from any insoluble catalysts or impurities before crystallization.
Protocols and Data
Protocol 1: General Procedure for an SNAr Reaction with Improved Solubility
This protocol provides a general workflow for reacting this compound with a generic amine nucleophile.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Dissolution: Add a suitable volume of a polar aprotic solvent (e.g., DMSO or DMF, see Table 2) to achieve a concentration of approximately 0.1-0.5 M.
-
Heating: Place the flask in an oil bath and heat to 60-80 °C with vigorous stirring until all the solid has dissolved, resulting in a clear, homogeneous solution.
-
Reagent Addition: Add the amine nucleophile (1.1 eq) followed by a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 eq).
-
Reaction: Increase the temperature to 95 °C and monitor the reaction progress by TLC or LC-MS.[12]
-
Workup: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The subsequent purification steps will depend on the product's properties.
Data Tables
Table 2: Recommended Solvents for SNAr Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Scientist's Notes |
| DMSO | 189 | 47.2 | Excellent solvating power for polar compounds. High boiling point can make removal difficult. |
| DMF | 153 | 36.7 | A versatile and common choice for SNAr. Can decompose at high temperatures or with strong base.[12] |
| NMP | 202 | 32.2 | High thermal stability, good for high-temperature reactions. Difficult to remove. |
| Acetonitrile | 82 | 37.5 | Good solvating power with a lower boiling point, making it easier to remove. |
| Dioxane | 101 | 2.2 | A less polar option, useful when reagents have poor solubility in highly polar solvents. |
| THF | 66 | 7.5 | Similar to dioxane but with a lower boiling point. |
Mechanistic Visualization
The choice of polar aprotic solvents is critical because they stabilize the charged intermediate of the SNAr mechanism, lowering the activation energy of the rate-determining step.
References
-
Chemsrc. (2025). This compound | CAS#:393-76-0. [Link]
-
PubChem. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809. [Link]
-
Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research. [Link]
-
NIST. 3,5-Dinitrobenzotrifluoride. NIST Chemistry WebBook. [Link]
-
ResearchGate. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
-
Royal Society of Chemistry. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. [Link]
-
Semantic Scholar. Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes. [Link]
-
PubMed. Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes. [Link]
-
PubMed Central. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. [Link]
-
National Institutes of Health. Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). [Link]
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
Chemsrc. 3,5-Dinitrobenzotrifluoride | CAS#:401-99-0. [Link]
-
PubChem. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481. [Link]
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- 2. This compound | CAS#:393-76-0 | Chemsrc [chemsrc.com]
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- 5. 3,5-Dinitrobenzotrifluoride CAS#: 401-99-0 [m.chemicalbook.com]
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- 9. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Catalyst Selection for Reactions Involving 3,5-Dinitro-4-fluorobenzotrifluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dinitro-4-fluorobenzotrifluoride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during catalytic reactions with this highly electron-deficient substrate. By understanding the underlying chemical principles, you can optimize your reaction conditions, troubleshoot effectively, and achieve your desired synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a catalyst for reactions with this compound?
The primary challenge stems from the molecule's potent electron-deficient nature, a result of three strongly electron-withdrawing groups: two nitro groups (-NO₂) and a trifluoromethyl group (-CF₃). This electronic character makes the C-F bond highly activated for nucleophilic aromatic substitution (SNAr) reactions. However, it also presents several catalytic hurdles:
-
Catalyst Inhibition: The electron-deficient ring can coordinate with and inhibit the activity of electron-rich metal catalysts, such as palladium complexes.
-
Substrate Decomposition: The presence of multiple nitro groups makes the substrate susceptible to decomposition under harsh reaction conditions or in the presence of strong bases.
-
Competing Reaction Pathways: While the C-F bond is the primary site for substitution, side reactions can occur, particularly if the reaction conditions are not carefully controlled.
Q2: For a typical nucleophilic aromatic substitution (SNAr) with an amine, is a catalyst always necessary?
Not always. The high degree of activation on the aromatic ring of this compound means that SNAr reactions with strong nucleophiles, such as primary or secondary amines, can often proceed without a metal catalyst. These reactions typically occur via a classical addition-elimination mechanism, often referred to as the Meisenheimer complex pathway.[1][2] The reaction of 4-chloro-3,5-dinitrobenzotrifluoride with anilines, a similar substrate, proceeds readily without a catalyst, suggesting a similar reactivity pattern for the fluoro analogue.[3]
However, for less reactive nucleophiles or when milder reaction conditions are required, a catalyst can be beneficial. For instance, organic superbases like t-Bu-P4 have been shown to catalyze SNAr reactions of fluoroarenes, even those that are not highly activated.[4]
Q3: What type of catalyst is recommended for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, with this substrate?
For cross-coupling reactions, palladium-based catalysts are generally the go-to choice. Given the electron-deficient nature of this compound, the following considerations are crucial:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential. Ligands like SPhos, XPhos, and RuPhos are often effective for coupling electron-deficient aryl halides because they promote the crucial oxidative addition step and help stabilize the palladium center.[5]
-
Palladium Precursor: Standard palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.
-
Base Selection: The choice of base is critical and must be carefully optimized. For Suzuki-Miyaura couplings, weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred to minimize side reactions. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LiHMDS are typically necessary to deprotonate the amine nucleophile.[5]
Q4: Can I use a nickel catalyst for reactions involving this substrate?
While palladium is more common, nickel catalysts can be a viable and often more cost-effective alternative for certain cross-coupling reactions. Nickel catalysts can be particularly effective for reactions involving challenging substrates. As with palladium, the use of appropriate ligands is key to achieving good catalytic activity.
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield in an SNAr Reaction | Insufficient Nucleophile Strength: The nucleophile may not be strong enough to attack the electron-deficient ring under the current conditions. | * Consider using a stronger nucleophile. For example, if a phenol is not reacting, try converting it to the more nucleophilic phenoxide with a suitable base. * If applicable, increase the reaction temperature. |
| Solvent Effects: The solvent may not be optimal for stabilizing the charged intermediate (Meisenheimer complex). | * For SNAr reactions, polar aprotic solvents like DMF, DMSO, or THF are generally preferred.[6][7] * Ensure the solvent is anhydrous, as water can compete as a nucleophile or react with strong bases. | |
| Base Incompatibility: The chosen base may be too weak or may be causing substrate decomposition. | * For reactions requiring a base, screen a variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, DBU, DIPEA). * If substrate decomposition is observed, consider using a milder base. | |
| Multiple Products or Side Reactions | Over-reaction or Multiple Substitutions: This can occur if the reaction is run for too long or at too high a temperature. | * Monitor the reaction progress closely using TLC or GC/MS and stop the reaction once the starting material is consumed. * Consider lowering the reaction temperature. |
| Hydrodefluorination: In some cases, particularly in the presence of a palladium catalyst and a hydrogen source, the fluorine atom can be replaced by a hydrogen atom. | * Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen). * Minimize any potential sources of hydrogen in the reaction mixture. | |
| Decomposition of Nitro Groups: The nitro groups can be sensitive to certain reagents, particularly strong reducing agents or very strong bases at high temperatures. | * Avoid harsh reaction conditions where possible. * If a reduction is intended, selective methods may be required to avoid reducing the nitro groups if they are to be retained. | |
| Catalyst Deactivation in Cross-Coupling Reactions | Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. | * Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.[5] |
| Incorrect Base: The strength and solubility of the base can significantly impact catalyst stability and activity. | * For challenging couplings, a stronger base like NaOt-Bu may be needed, but for base-sensitive substrates, a weaker base like Cs₂CO₃ should be screened.[5] | |
| Substrate Inhibition: The highly electron-deficient substrate may coordinate too strongly to the metal center, inhibiting the catalytic cycle. | * Try increasing the catalyst loading. * Screen different ligands that may be less susceptible to inhibition. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Non-Catalyzed SNAr with an Amine
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF, DMSO, or THF) to achieve a concentration of 0.1-0.5 M.
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equiv.). If the amine is a salt, an appropriate base (e.g., K₂CO₃, 2.0 equiv.) may be needed.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the polar solvent and any inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with a boronic acid or ester.
-
Reaction Setup: To a flame-dried Schlenk tube, add the boronic acid or ester (1.2-1.5 equiv.) and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Substrate and Catalyst Addition: Add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 1-5 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.[5]
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF) to a concentration of 0.1-0.5 M.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC/MS.[5]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.[5]
Section 4: Visual Diagrams
Catalyst Selection Workflow
Caption: A decision tree for initial catalyst selection.
Troubleshooting Low Yield in SNAr Reactions
Caption: Troubleshooting flowchart for low-yielding SNAr reactions.
References
-
Yoshida, K., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Retrieved from [Link]
-
Al-Howsaway, H. O. M., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research. Retrieved from [Link]
- Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.
-
ResearchGate. (n.d.). Optimization of reaction conditions using pentafluorobenzonitrile a. Retrieved from [Link]
-
Smith, A. D., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal. Retrieved from [Link]
-
Smith, A. D., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to Amine Derivatization: 3,5-Dinitro-4-fluorobenzotrifluoride vs. Sanger's Reagent
In the landscape of analytical chemistry and proteomics, the derivatization of primary and secondary amines is a cornerstone technique for enhancing detection and separation. For decades, Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (DNFB), has been a benchmark for this purpose, particularly in N-terminal protein sequencing. However, the continuous pursuit of improved analytical performance has led to the exploration of structural analogues. This guide provides an in-depth, data-driven comparison between the classic Sanger's reagent and a structurally related alternative, 3,5-Dinitro-4-fluorobenzotrifluoride, to assist researchers in selecting the optimal reagent for their specific application.
The Foundation: Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene - DNFB)
First introduced by Frederick Sanger for sequencing the insulin polypeptide, DNFB has become a foundational tool in biochemistry. Its utility stems from its reactivity towards the nucleophilic amino group of amino acids under mildly alkaline conditions.
Mechanism of Action
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro groups strongly activate the benzene ring, making the carbon atom attached to the fluorine susceptible to nucleophilic attack by the deprotonated amino group. The fluoride ion is subsequently displaced, forming a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative. This chromophoric tag is crucial for subsequent detection.
Caption: Sanger's Reagent SNAr Mechanism.
Standard Derivatization Protocol
A typical protocol involves dissolving the amine-containing sample in a slightly alkaline buffer (e.g., sodium bicarbonate, pH 8-9) to ensure the amino group is sufficiently nucleophilic. DNFB, usually dissolved in a water-miscible organic solvent like ethanol, is then added, and the reaction proceeds at room temperature or with gentle heating. After the reaction, the mixture is often acidified to stop the reaction and precipitate the DNP-derivative.
Step-by-Step Protocol:
-
Dissolve the amino acid or peptide sample in a sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5).
-
Prepare a solution of DNFB in ethanol (e.g., 5% w/v).
-
Add the DNFB solution to the sample solution and mix gently.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 40°C for 30-60 minutes.
-
Stop the reaction by adding a small amount of acid (e.g., 1N HCl) to lower the pH.
-
The DNP-derivative can then be extracted with an organic solvent like ether for further analysis.
The DNP derivatives are stable to acid hydrolysis, a property Sanger famously exploited to break the peptide bonds of a protein while leaving the N-terminal DNP-amino acid intact for identification.
The Challenger: this compound
This reagent, which can be thought of as a trifluoromethylated analogue of a DNFB isomer, presents an interesting alternative. The core reactive site is a fluorine atom on an activated dinitro-substituted benzene ring. The key structural difference is the presence of a trifluoromethyl (-CF3) group instead of a hydrogen atom.
Anticipated Mechanistic Impact
The trifluoromethyl group is a powerful electron-withdrawing group, even more so than a nitro group, due to the high electronegativity of fluorine atoms. This enhanced electron-withdrawing character is expected to further activate the aromatic ring towards nucleophilic attack, potentially leading to faster reaction kinetics compared to DNFB.
A Comparative Guide to HPLC Method Validation for Amino Acid Analysis: Featuring 3,5-Dinitro-4-fluorobenzotrifluoride
This guide provides an in-depth, scientifically grounded comparison of high-performance liquid chromatography (HPLC) methods for amino acid analysis, with a particular focus on the validation of a method utilizing the derivatizing agent 3,5-Dinitro-4-fluorobenzotrifluoride (DNFB-T). Designed for researchers, scientists, and professionals in drug development, this document offers both theoretical insights and practical, data-supported protocols to ensure robust and reliable analytical outcomes.
The Critical Role of Derivatization in Amino Acid Analysis
Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. Their accurate quantification is paramount in fields ranging from clinical diagnostics and food science to pharmaceutical research. However, most amino acids lack a strong chromophore, making their direct detection by UV-Vis or fluorescence detectors challenging.[1] To overcome this limitation, derivatization is employed to attach a chromophoric or fluorophoric tag to the amino acid molecules, thereby enhancing their detectability.[1][2]
Derivatization can be performed either before the sample is introduced into the HPLC column (pre-column) or after the amino acids have been separated (post-column).[2][3] Pre-column derivatization, the focus of this guide, is often favored for its versatility and the superior resolution it can provide on reversed-phase columns.[1]
Featured Derivatizing Agent: this compound (DNFB-T)
This compound, also referred to as 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) in some literature, is a highly reactive compound that readily derivatizes both primary and secondary amines, making it a versatile agent for the comprehensive analysis of amino acids.[4][5][6] The reaction of DNFB-T with the amino group of an amino acid results in a stable derivative with strong UV absorbance, allowing for sensitive detection.
The selection of a derivatizing agent is a critical decision in method development, influenced by factors such as reaction kinetics, stability of the derivatives, and potential for interference. This guide will delve into a rigorous validation of an HPLC method using DNFB-T and compare its performance against other commonly used reagents.
HPLC Method Validation: A Framework for Trustworthiness
Method validation is a regulatory requirement and a cornerstone of quality assurance in the pharmaceutical industry, ensuring that an analytical method is suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) provides a comprehensive framework for validating analytical procedures, which we will adapt for our amino acid analysis method.[8][9][10][11]
The Validation Protocol for DNFB-T Derivatization
The following sections outline the key validation parameters and provide a detailed experimental protocol for an HPLC-UV method for amino acid analysis using DNFB-T.
The overall process, from sample preparation to data analysis, is a sequence of critical steps.
Caption: Workflow for amino acid analysis using DNFB-T derivatization and HPLC.
The core of the method is the nucleophilic substitution reaction between DNFB-T and the amino group of an amino acid.
Caption: Chemical reaction of an amino acid with DNFB-T.
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water, adjust pH to 9.0 with NaOH, and dilute to the final volume.
-
DNFB-T Reagent (70 mM): Dissolve this compound in acetonitrile.
-
Amino Acid Standard Stock Solution: Prepare a mixed standard solution of all amino acids of interest in 0.1 M HCl.
-
-
Derivatization Procedure:
-
To 100 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 500 µL of borate buffer.
-
Add 100 µL of the DNFB-T reagent.
-
Vortex the mixture and incubate in a water bath at 60°C for 30 minutes.[4][5]
-
After incubation, cool the mixture to room temperature.
-
Filter the derivatized sample through a 0.45 µm syringe filter before HPLC injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4][5]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Acetate buffer (pH 4.9) containing acetonitrile and triethylamine (e.g., 82.8:17:0.2 v/v/v).[4][5]
-
Gradient Elution: A gradient program should be optimized to achieve separation of all derivatized amino acids within a reasonable timeframe (e.g., 45 minutes).[4][5]
-
Column Temperature: Room temperature.
-
Validation Parameters and Hypothetical Performance Data
The following table summarizes the key validation parameters according to ICH guidelines and presents hypothetical, yet realistic, performance data for the DNFB-T method.
| Validation Parameter | Purpose | Acceptance Criteria | Hypothetical Result for DNFB-T Method |
| Specificity | To ensure the method can accurately measure the analyte in the presence of other components. | The analyte peak should be well-resolved from other peaks (e.g., impurities, degradation products, matrix components). | Baseline resolution of all 19 amino acid derivatives achieved. No interference from common excipients observed. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995.[12] | r² > 0.9979 for all amino acids over a concentration range of 9.60 to 3330.00 µmol/L.[4][5] |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for drug substance assay. | Mean recovery of 97.0% to 103.9% for amino acids spiked in a beer matrix.[4][5] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day precision): RSD ≤ 2%. Intermediate Precision (inter-day precision): RSD ≤ 2%. | Repeatability (RSD): 2.62% - 4.22% in a beer matrix.[4][5] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio of 3:1. | 2.40 - 6.50 µmol/L.[4][5] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. | Typically 3-4 times the LOD. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like pH of mobile phase, column temperature, or flow rate are slightly varied. | Method demonstrates robustness with minor variations in mobile phase composition and temperature. |
Comparative Analysis of Derivatizing Agents
While DNFB-T offers a robust and versatile option, several other derivatizing agents are commonly used in amino acid analysis. The choice of reagent depends on the specific requirements of the analysis, such as the desired sensitivity, the types of amino acids to be quantified (primary, secondary, or both), and the available detection systems.
| Derivatizing Agent | Abbreviation | Reacts with | Detection | Key Advantages | Key Disadvantages |
| This compound | DNFB-T / CNBF | Primary & Secondary Amines | UV | Stable derivatives, reacts with both primary and secondary amines.[4][5][6] | Requires heating for derivatization. |
| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Fast reaction at room temperature, automated pre-column derivatization is possible.[13] | Does not react with secondary amines (e.g., proline), derivatives can be unstable.[3] |
| 9-Fluorenylmethyloxycarbonyl chloride | Fmoc-Cl | Primary & Secondary Amines | Fluorescence | Reacts with both primary and secondary amines, stable derivatives.[14] | Reagent by-products can interfere with chromatography. |
| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV | "Edman's Reagent," stable thiocarbamyl derivatives.[2] | Derivatization can be slower than other methods. |
| Dansyl Chloride | Dns-Cl | Primary & Secondary Amines | Fluorescence / UV | Widely used and well-established.[15] | Long reaction times may be required. |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary & Secondary Amines | Fluorescence / UV | Stable derivatives, minimal interference from by-products.[3] | Can be more expensive than other reagents. |
Conclusion: Selecting the Optimal Derivatization Strategy
The validation data and comparative analysis demonstrate that this compound is a highly effective derivatizing agent for the comprehensive HPLC analysis of amino acids. Its ability to react with both primary and secondary amines, coupled with the formation of stable, UV-active derivatives, allows for the development of a robust and reliable analytical method.
The choice of the most suitable derivatization reagent will always be context-dependent. For applications requiring the analysis of only primary amino acids with high sensitivity, a fluorescent tag like OPA might be preferred, especially with automated systems. However, for a comprehensive and validated analysis of a full spectrum of amino acids in complex matrices, the DNFB-T method provides a scientifically sound and trustworthy solution. The detailed validation protocol provided in this guide serves as a blueprint for laboratories to establish their own high-quality amino acid analysis methods, ensuring data integrity and regulatory compliance.
References
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Rebane, R., Oldekop, M., & Herodes, K. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Chromatography B, 904, 99-106. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]
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Budiasih, S., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-10. [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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ResearchGate. (2019). What is the best reagent for derivatization in determination of amino acids? [Link]
-
PubMed. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. [Link]
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ResearchGate. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. [Link]
-
ResearchGate. (2015). Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar. [Link]
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MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
-
MDPI. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. [Link]
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SciSpace. (n.d.). DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE. [Link]
-
ResearchGate. (n.d.). Derivatization scheme for amino acids with NBD-F. [Link]
-
ResearchGate. (n.d.). Reaction mechanism on derivatization of an amino acid with DNFB. [Link]
-
Chromatography Online. (2018). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]
-
PubMed. (2022). Development, validation, and uncertainty measurement of HPLC-DAD method for determination of some free amino acids in infant formula and medical food products for inborn errors of metabolism. [Link]
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A Comparative Guide to the Reactivity of 3,5-Dinitro-4-fluorobenzotrifluoride and 4-chloro-3,5-dinitrobenzotrifluoride in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The benzotrifluoride scaffold, particularly when adorned with nitro groups, presents a highly activated system for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two such key intermediates: 3,5-Dinitro-4-fluorobenzotrifluoride and 4-chloro-3,5-dinitrobenzotrifluoride. Our analysis is grounded in established mechanistic principles and supported by experimental evidence to empower you in making informed decisions for your synthetic strategies.
Executive Summary: The Decisive Role of the Halogen in SNAr Reactivity
In the realm of nucleophilic aromatic substitution, the reactivity of aryl halides follows a trend that is often counterintuitive to those familiar with aliphatic substitution reactions (SN1 and SN2). For activated aryl systems, the general order of reactivity is F > Cl > Br > I .[1][2] This phenomenon, known as the "element effect," is central to understanding the reactivity differences between this compound and 4-chloro-3,5-dinitrobenzotrifluoride.[3]
The core finding of this guide is that this compound is significantly more reactive towards nucleophiles than its chloro-analogue. This heightened reactivity stems from the superior ability of the highly electronegative fluorine atom to stabilize the key intermediate of the SNAr mechanism.
Mechanistic Underpinnings: Why Fluorine Accelerates the Reaction
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5] The first and rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][6] The second step is the rapid expulsion of the leaving group to restore aromaticity.
The stability of the Meisenheimer complex is the critical factor governing the overall reaction rate. Electron-withdrawing groups, such as the two nitro groups and the trifluoromethyl group present in our target molecules, are essential for delocalizing the negative charge and stabilizing this intermediate.
The halogen atom also plays a crucial role in this stabilization. Due to its high electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect).[4][7] This effect significantly stabilizes the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step.[4][5] While chlorine is also an electron-withdrawing group, its inductive effect is less pronounced than that of fluorine.
It is a common misconception to associate the strength of the carbon-halogen bond with the rate of an SNAr reaction.[8] While the C-F bond is indeed stronger than the C-Cl bond, the cleavage of this bond occurs in the fast, second step of the reaction and therefore does not influence the overall reaction rate.[1][4]
Quantitative Reactivity Comparison: Experimental Insights
For instance, in the reaction of 2,4-dinitrohalobenzenes with piperidine, the rate for the fluoro-substituted compound is substantially higher than that of the chloro-substituted one.[8] Kinetic studies on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives have confirmed that the reaction follows second-order kinetics, consistent with the addition-elimination mechanism.[9]
The following table summarizes the expected relative reactivity and provides a qualitative comparison based on established principles.
| Feature | This compound | 4-chloro-3,5-dinitrobenzotrifluoride | Rationale |
| Relative Reactivity | Higher | Lower | The strong inductive effect of fluorine provides greater stabilization of the Meisenheimer complex.[4][5] |
| Reaction Conditions | Milder (lower temperatures, weaker bases) | More forcing (higher temperatures, stronger bases) | The lower activation energy for the fluoro-compound allows for less stringent conditions. |
| Functional Group Tolerance | Generally higher | Potentially lower | Milder conditions reduce the likelihood of side reactions with sensitive functional groups. |
| Cost | Often higher | Generally lower | The synthesis of fluorinated aromatics can be more complex and costly. |
Experimental Protocol for Comparative Reactivity Analysis
To quantitatively assess the reactivity difference between these two substrates, a competitive kinetic experiment or parallel monitoring of separate reactions under identical conditions can be performed. The following protocol outlines a general procedure for such a study using a common nucleophile, such as morpholine.
Objective: To determine the relative reaction rates of this compound and 4-chloro-3,5-dinitrobenzotrifluoride with morpholine.
Materials:
-
This compound
-
4-chloro-3,5-dinitrobenzotrifluoride
-
Morpholine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Thermostatically controlled reaction block or oil bath
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in anhydrous DMSO containing the internal standard.
-
Prepare a 0.1 M solution of 4-chloro-3,5-dinitrobenzotrifluoride in anhydrous DMSO containing the internal standard.
-
Prepare a 1.0 M solution of morpholine in anhydrous DMSO.
-
-
Reaction Setup:
-
In separate reaction vials, place equal volumes of the respective benzotrifluoride stock solutions.
-
Equilibrate the vials to the desired reaction temperature (e.g., 25 °C).
-
-
Initiation of Reaction:
-
To each vial, add an equal volume of the morpholine stock solution to initiate the reaction. The final concentrations will be approximately 0.05 M for the benzotrifluoride and 0.5 M for morpholine (pseudo-first-order conditions).
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction by diluting the aliquot into a known volume of a suitable solvent (e.g., acetonitrile/water).
-
-
Analysis:
-
Analyze the quenched samples by HPLC or GC-MS.
-
Quantify the disappearance of the starting material and the appearance of the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for each reaction.
-
Determine the pseudo-first-order rate constant (kobs) for each reaction from the slope of the natural logarithm of the starting material concentration versus time.
-
The ratio of the rate constants will provide a quantitative measure of the relative reactivity.
-
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for the comparative kinetic analysis of SNAr reactions.
Conclusion and Recommendations
For synthetic applications where high reactivity and mild conditions are paramount, this compound is the superior choice. However, for cost-sensitive applications or when more forcing conditions are acceptable, 4-chloro-3,5-dinitrobenzotrifluoride remains a viable and effective building block.
References
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Retrieved from [Link]
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Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]
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ResearchGate. (2018). Di and Trifluorobenzenes in Reactions with Me2EM (E = P, N; M = SiMe3, SnMe3, Li) Reagents: Evidence for a Concerted Mechanism of Aromatic Nucleophilic Substitution. Retrieved from [Link]
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gChem Global. (n.d.). SNAr Comparative Reaction. Retrieved from [Link]
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WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
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Oriprobe. (n.d.). Kinetics of the Reaction of 2-Chloro-3,5-dinitrobenzotriflouride with Aniline in Toluene and Methanol-Toluene Mixed Solvents. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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ResearchGate. (2017). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]
-
ResearchGate. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Retrieved from [Link]
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Assessing the Biological Activity of Compounds Derived from 3,5-Dinitro-4-fluorobenzotrifluoride: A Comparative Guide
In the landscape of contemporary drug discovery and agrochemical research, the strategic incorporation of specific functional groups can profoundly influence the biological activity of small molecules. The trifluoromethyl group (-CF3) and nitro groups (-NO2) are exemplary in this regard, often imparting potent and selective effects. This guide provides a comprehensive technical assessment of the biological activities associated with compounds derived from the versatile chemical scaffold, 3,5-Dinitro-4-fluorobenzotrifluoride. By leveraging its activated aromatic system, this starting material serves as a gateway to a diverse array of derivatives with potential applications in oncology, infectious disease, and agriculture. This document will detail the synthesis of these derivatives, compare their biological activities with established alternatives, and provide robust experimental protocols for their evaluation, grounded in authoritative scientific principles.
The Synthetic Versatility of this compound
The chemical architecture of this compound is primed for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the two nitro groups and the trifluoromethyl group renders the carbon atom attached to the fluorine exquisitely susceptible to nucleophilic attack. This high reactivity allows for the facile introduction of a wide range of functional groups, leading to diverse libraries of compounds.
A common synthetic route involves the reaction of this compound with various nucleophiles, such as amines, thiols, and alcohols, to displace the fluoride and form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. For instance, the reaction with substituted anilines can yield N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives[1]. This straightforward synthetic accessibility makes it an attractive starting point for generating novel bioactive molecules.
Comparative Analysis of Biological Activities
While a comprehensive dataset for a homologous series of compounds derived directly from this compound is not extensively available in the public domain, strong evidence from structurally analogous compounds allows for a robust assessment of their potential biological activities. The confluence of the dinitroaniline and trifluoromethyl moieties points towards significant potential in several therapeutic and industrial areas.
Herbicidal Activity: A Primary Application
A significant body of evidence points to the potent herbicidal activity of dinitroaniline derivatives. One of the most well-known examples is Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine), a selective, pre-emergence herbicide used to control annual grasses and some broadleaf weeds[1][2]. The structural similarity between Trifluralin and N-alkylated derivatives of 4-amino-3,5-dinitrobenzotrifluoride is striking, suggesting a shared mechanism of action.
Mechanism of Action: Microtubule Assembly Inhibition
Dinitroaniline herbicides exert their effects by disrupting microtubule polymerization in plant cells. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell plate formation, and overall cell shape. These herbicides bind to tubulin, the protein subunit of microtubules, preventing their assembly into functional polymers[1][2]. This disruption of the cytoskeleton leads to a failure of mitosis and ultimately, cell death in susceptible plants. It is highly probable that derivatives of this compound bearing N-alkyl or N-aryl substituents will exhibit a similar mode of action.
Data Presentation: Comparative Herbicidal Activity of Dinitroaniline Analogues
| Compound | Target Weeds | Application | Key Features |
| Trifluralin | Annual grasses, some broadleaf weeds | Pre-emergence, soil-incorporated | High soil adsorption, low water solubility[2][3] |
| Pendimethalin | Annual grasses and certain broadleaf weeds | Pre-emergence | Lower volatility than trifluralin[2] |
| Ethalfluralin | Grasses and broadleaf weeds in soybeans, dry beans, and sunflowers | Pre-plant incorporated | Effective in various cropping systems[2] |
| Potential Derivatives of this compound | Predicted to be similar to Trifluralin | Pre-emergence | High potency due to combined effects of dinitro and trifluoromethyl groups |
Anticancer Activity: Targeting Cell Proliferation
The trifluoromethyl and nitro functionalities are also prevalent in a variety of anticancer agents. The proposed mechanism of microtubule disruption for the herbicidal analogues has direct relevance to oncology. Microtubules are a key target for many successful chemotherapeutic drugs, such as the taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), which also interfere with microtubule dynamics to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Furthermore, studies on substituted thiourea derivatives containing a trifluoromethylphenyl group have demonstrated significant cytotoxic activity against various human cancer cell lines, including colon, prostate, and leukemia cells[4]. Some of these compounds were shown to induce apoptosis and inhibit the secretion of interleukin-6 (IL-6), a cytokine implicated in cancer progression[4]. Prodrugs of 6-mercaptopurine containing dinitrobenzoate moieties have also exhibited cytotoxicity against leukemia cells, highlighting the potential of the dinitro-aromatic scaffold in cancer therapy.
Data Presentation: Comparative Cytotoxicity of Structurally Related Compounds
| Compound Class | Cancer Cell Lines | Reported IC50 Values | Putative Mechanism of Action |
| Trifluoromethylphenyl Thioureas | SW480, SW620 (colon), PC3 (prostate), K-562 (leukemia) | 1.5 to 8.9 µM for active compounds[4] | Pro-apoptotic, IL-6 inhibition[4] |
| Dinitrobenzoate Prodrugs of 6-MP | L1210 lymphoid leukemia | Significant in vivo activity reported | Increased lipophilicity for targeted delivery |
| Potential Derivatives of this compound | Predicted activity against various cancer cell lines | To be determined | Microtubule disruption, apoptosis induction |
Antimicrobial and Antifungal Activity
Nitroaromatic compounds have a long history as antimicrobial agents. Their activity is often attributed to the bioreduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and other cellular components.
Studies on N-alkyl nitrobenzamides have shown potent antimycobacterial activity, with the 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives being particularly effective[5]. This suggests that the electronic and steric properties conferred by these groups are highly conducive to inhibiting mycobacterial growth. The likely target for some of these compounds is the essential enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1)[5].
In the realm of antifungal research, dinitrobenzoate derivatives have demonstrated fungicidal activity against various Candida species. The proposed mechanism involves disruption of the fungal cell membrane and interference with ergosterol synthesis, a critical component of the fungal cell membrane.
Antileishmanial Activity
Analogues of 4-chloro-3,5-dinitrobenzotrifluoride have been synthesized and evaluated as antileishmanial agents[6]. These compounds exhibited moderate to excellent activity against Leishmania donovani amastigotes in vitro. The mechanism of action for the parent compound, chloralin, is reported to be the inhibition of microtubule assembly in the parasite, mirroring the herbicidal and potential anticancer mechanisms[6].
Experimental Protocols for Biological Activity Assessment
To rigorously evaluate the biological potential of novel derivatives of this compound, standardized and validated experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Logical Flow for Antimicrobial Susceptibility Testing
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A Comparative Guide to the Quantitative NMR (qNMR) Purity Analysis of 3,5-Dinitro-4-fluorobenzotrifluoride
This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of 3,5-Dinitro-4-fluorobenzotrifluoride against traditional chromatographic methods. It is designed for researchers, scientists, and drug development professionals who require highly accurate and reliable analytical methodologies for chemical purity assessment. We will delve into the fundamental principles, provide actionable experimental protocols, and present comparative data to support methodological choices.
The Principle and Power of qNMR: Beyond Structural Elucidation
For decades, Nuclear Magnetic Resonance (NMR) spectroscopy has been the gold standard for structural elucidation of organic molecules. However, its application as a quantitative tool (qNMR) offers a distinct and powerful method for determining the absolute purity of a substance.[1] The core principle of qNMR is elegantly simple: the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei generating that signal.[2][3]
This fundamental relationship allows qNMR to function as a primary ratio method of measurement. Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which typically require a certified reference standard of the exact same compound to generate a calibration curve, qNMR enables the precise quantification of an analyte by comparing its NMR signal intensity to that of a certified internal standard of a different compound.[2][4] This capability is invaluable, especially when analyzing novel compounds or when a specific reference standard is unavailable or prohibitively expensive. The non-destructive nature of the technique further preserves the sample for additional analyses.[2][5]
Regulatory bodies, including the United States Pharmacopeia (USP), have recognized the robustness of qNMR, providing guidance on its application in pharmaceutical analysis, solidifying its role as a reliable and defensible analytical technique.[3][6][7]
Experimental Design: A Self-Validating System for Purity Analysis
A successful qNMR experiment is built on a foundation of careful planning and execution, encompassing four key stages: Method Planning, Sample Preparation, Data Collection, and Data Processing.[8] The logical workflow ensures the integrity and accuracy of the final purity value.
Caption: qNMR workflow for purity determination.
Causality Behind Experimental Choices
1. Analyte: this compound
-
Structure & Properties: This molecule (MW: 254.09 g/mol ) is a solid at room temperature.[9][10] Its aromatic protons are distinct and suitable for quantification.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice as it readily dissolves a wide range of organic compounds, including our analyte and the chosen internal standard, and its residual proton signal does not interfere with the key analyte signals.
2. Internal Standard (IS) Selection: Maleic Acid The choice of an internal standard is the cornerstone of a qNMR experiment.[11] Maleic acid is a suitable IS for this analysis for several reasons:
-
High Purity & Stability: It is commercially available as a certified reference material (CRM) with a purity of ≥99.5%, ensuring traceability.[12] It is a stable, non-hygroscopic solid, allowing for accurate weighing.[13]
-
Solubility: It is fully soluble in DMSO-d6.[14]
-
Spectral Simplicity: It produces a sharp singlet for its two olefinic protons around 6.3 ppm.
-
No Signal Overlap: The aromatic protons of this compound are expected to appear further downfield (typically >8.0 ppm), preventing any overlap with the maleic acid signal. This spectral clarity is crucial for accurate integration.[14]
Experimental Protocol: Quantitative ¹H-NMR
This protocol outlines the steps for determining the purity of this compound using maleic acid as an internal standard.
1. Sample Preparation a. Using a calibrated analytical balance with at least 0.01 mg readability, accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the exact mass (m_analyte). b. Into the same vial, accurately weigh approximately 10 mg of certified maleic acid internal standard (P_std > 99.5%). Record the exact mass (m_std). c. Add approximately 0.75 mL of DMSO-d6 to the vial. Vortex thoroughly until both the analyte and the internal standard are completely dissolved. d. Transfer the homogeneous solution to a 5 mm NMR tube.
2. NMR Data Acquisition (400 MHz Spectrometer) a. Insert the sample into the spectrometer and allow the temperature to equilibrate (e.g., 298 K). b. Optimize the field homogeneity by shimming on the sample. c. Tune and match the probe for the sample. d. Calibrate the 90° pulse width (p1) on the sample. e. Acquire the ¹H NMR spectrum using the following critical parameters:
- Pulse Program: Standard 1D proton sequence.
- Pulse Angle: 90°. This ensures maximum signal excitation for quantification.[15][16]
- Relaxation Delay (d1): 60 seconds. This is a conservative delay, ensuring it is at least 5 times the T1 of the slowest relaxing nucleus (both analyte and standard), which is critical for accurate signal integration.[17]
- Acquisition Time (aq): 4 seconds. This provides adequate digital resolution.[15]
- Number of Scans (ns): 16 to 64 scans, depending on the concentration, to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals being integrated.
3. Data Processing a. Apply a line broadening factor (e.g., 0.3 Hz) using an exponential multiplication function to improve S/N without significantly distorting the lineshape. b. Perform a Fourier transform. c. Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. This step is critical and should not be fully automated for the highest accuracy.[8] d. Apply a polynomial baseline correction across the entire spectrum, ensuring a flat baseline around the integrated signals.[15][18] e. Calibrate the chemical shift scale to the residual DMSO solvent peak at 2.50 ppm. f. Integrate the well-resolved singlet from the maleic acid (IS) and a well-resolved aromatic proton signal from the analyte. Ensure the integration region covers at least 20 times the signal's half-width.
4. Purity Calculation The purity of the analyte (P_analyte) as a weight percentage (w/w %) is calculated using the following equation[8]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte: Integral area of the selected analyte signal.
-
I_std: Integral area of the internal standard signal.
-
N_analyte: Number of protons corresponding to the analyte signal (e.g., 1H or 2H).
-
N_std: Number of protons corresponding to the standard's signal (2H for maleic acid).
-
M_analyte: Molar mass of the analyte (254.09 g/mol ).
-
M_std: Molar mass of the standard (116.07 g/mol for maleic acid).
-
m_analyte: Mass of the analyte weighed.
-
m_std: Mass of the standard weighed.
-
P_std: Purity of the internal standard (e.g., 99.8%).
Caption: Logical flow of the qNMR purity calculation.
Performance Comparison: qNMR vs. Chromatographic Methods
While qNMR is a powerful tool, it is essential to understand its performance characteristics relative to established alternatives like HPLC and GC.[19]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is proportional to the number of nuclei. | Differential partitioning of analyte between a liquid mobile phase and a solid stationary phase. | Differential partitioning of volatile analyte between a gaseous mobile phase and a stationary phase. |
| Accuracy/Precision | Excellent; can achieve uncertainty <0.1% with proper methodology.[19][20] | Very good, but dependent on the purity of the reference standard. | Very good, but dependent on the purity of the reference standard. |
| Reference Standard | Requires a certified internal standard of a different compound.[3] | Requires a certified reference standard of the identical analyte for accurate quantification.[21] | Requires a certified reference standard of the identical analyte for accurate quantification. |
| Sample Volatility | Not required. | Not required; ideal for non-volatile and thermally labile compounds.[22][23] | Required; analyte must be volatile and thermally stable or be derivatized.[24] |
| Sample State | Soluble liquid or solid. | Soluble liquid or solid. | Gas or volatile liquid/solid. |
| Destructive? | No, the sample can be fully recovered.[5] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Analysis Speed | Slower per sample (minutes to hours, largely due to long relaxation delays). | Moderate (typically 10-60 minutes per sample).[23] | Faster (minutes per sample for volatile compounds).[23] |
| Key Advantage | A primary, "absolute" quantification method that also provides structural confirmation. | Highly versatile, robust, and widely available for a vast range of compounds.[22] | Unmatched resolution for volatile and semi-volatile compounds. |
| Key Limitation | Lower sensitivity than chromatography; requires careful parameter optimization (e.g., relaxation delay). | Purity result is relative to the reference standard's purity. Potential for co-elution. | Limited to thermally stable and volatile analytes. |
For this compound, a non-volatile solid, HPLC is the most relevant chromatographic alternative.[25] GC would be unsuitable without a derivatization step to increase volatility, adding complexity and potential sources of error.
Supporting Experimental Data (Hypothetical)
To illustrate the comparative performance, the purity of a single batch of this compound was determined by both ¹H-qNMR and a validated reverse-phase HPLC-UV method.
| Analytical Method | Purity Result (%, n=3) | Standard Deviation (SD) | Relative Standard Deviation (RSD) |
| ¹H-qNMR | 99.68% | 0.09 | 0.09% |
| HPLC-UV (Area %) | 99.81% | 0.15 | 0.15% |
| HPLC-UV (vs. Standard) | 99.55% | 0.18 | 0.18% |
The qNMR result provides a direct, SI-traceable purity value.[13] The HPLC area percent method assumes that all impurities have the same response factor as the main peak, which can lead to inaccuracies.[21] The HPLC result versus a standard is highly dependent on the certified purity of that standard. The close agreement between the qNMR and the calibrated HPLC method demonstrates the validity of both techniques, with qNMR serving as an excellent orthogonal method for primary purity assignment.[26][27]
Conclusion
Quantitative NMR (qNMR) stands as a robust, highly accurate, and reliable primary method for the purity determination of organic compounds like this compound. Its fundamental principle, where signal intensity is directly proportional to molar concentration, allows for quantification without reliance on an identical reference standard, a significant advantage over traditional chromatographic methods.[28][29]
While HPLC remains a workhorse for routine quality control due to its high throughput and versatility, qNMR provides an invaluable orthogonal technique. It delivers a direct, SI-traceable purity value and simultaneously confirms the structure of the analyte, offering a level of analytical confidence that is unmatched by a single chromatographic analysis. For researchers, scientists, and drug development professionals, mastering qNMR is not merely an alternative—it is an essential tool for establishing an unequivocal and defensible measure of chemical purity.
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Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
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Simmler C. et al. (2014). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH. Retrieved from [Link]
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Slideshare. (n.d.). qHNMR for purity determination. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. Retrieved from [Link]
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Chemsrc. (2025). This compound | CAS#:393-76-0. Retrieved from [Link]
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Mestrelab Research. (2016). qNMR Purity Recipe Book (3 – Data Processing). Retrieved from [Link]
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ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]
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JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]
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Pauli, G. F. et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Retrieved from [Link]
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AMRI. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from [Link]
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A Senior Application Scientist's Guide to Fluorinating Agents for the Synthesis of 3,5-Dinitro-4-fluorobenzotrifluoride
Introduction: The Strategic Importance of Fluorinated Aromatics
The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique properties of the C-F bond—its high strength, the small size of fluorine, and its profound electronic influence—can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The target molecule, 3,5-Dinitro-4-fluorobenzotrifluoride, is a valuable intermediate built upon a highly electron-deficient aromatic core, making it an ideal substrate for synthesis via nucleophilic aromatic substitution (SNAr).
This guide provides a comparative analysis of key fluorinating agents for the synthesis of this compound, starting from its common precursor, 4-Chloro-3,5-dinitrobenzotrifluoride. We will delve into the mechanistic underpinnings of the SNAr reaction, compare the performance of traditional and modern fluorinating agents with supporting data, and provide detailed, field-tested experimental protocols for researchers and process chemists.
The Core Transformation: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 4-Chloro-3,5-dinitrobenzotrifluoride to its fluoro-analogue is a classic SNAr reaction. This pathway is viable because the aromatic ring is heavily activated by three potent electron-withdrawing groups (two nitro groups and a trifluoromethyl group). These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[2]
The rate-determining step is typically the initial attack of the nucleophile (fluoride ion) on the carbon bearing the leaving group (chloride).[3] The high electronegativity of the substituents depletes the electron density of the ring, making it highly susceptible to nucleophilic attack. The stability of the Meisenheimer complex is paramount, and the ortho/para positioning of the withdrawing groups relative to the leaving group allows for effective delocalization of the negative charge, accelerating the reaction.[4]
Caption: General Mechanism of the SNAr Fluorination Reaction.
Comparative Analysis of Fluorinating Agents
The choice of the fluoride source is critical and involves a trade-off between reactivity, cost, and handling requirements. We will compare two major classes: traditional alkali metal fluorides and modern "naked" fluoride sources from quaternary ammonium salts.
Alkali Metal Fluorides: The Workhorses (KF & CsF)
Potassium Fluoride (KF) and Cesium Fluoride (CsF) are the most established reagents for SNAr fluorination.[5]
-
Potassium Fluoride (KF): KF is exceptionally cost-effective but suffers from high lattice energy and low solubility in organic solvents, necessitating high reaction temperatures (often >130 °C) and the use of polar aprotic solvents like DMF, DMSO, or Sulfolane.[6][7] Its performance is critically dependent on its physical form and the rigorous exclusion of water. Standard KF must be meticulously dried (calcined) before use.[8] A significant improvement is Spray-Dried KF , which has a much smaller particle size (10-20 µm) and larger surface area, leading to dramatically enhanced reactivity and allowing for lower reaction temperatures and shorter times.[9][10]
-
Cesium Fluoride (CsF): CsF is more soluble and reactive than KF due to the weaker Cs-F ionic bond, often providing better yields under milder conditions. However, its significantly higher cost is a major drawback for large-scale synthesis.[6][11]
Quaternary Ammonium Fluorides: The High-Performance Option
To overcome the limitations of alkali fluorides, sources of "naked" fluoride, such as Tetramethylammonium Fluoride (TMAF), have been developed. The large, non-coordinating cation leaves the fluoride anion more accessible and highly nucleophilic.[12][13]
-
Anhydrous Tetramethylammonium Fluoride (TMAF): Anhydrous TMAF is a highly potent fluorinating agent, capable of effecting SNAr reactions at temperatures as low as room temperature.[7][11] This mildness expands functional group tolerance and minimizes side product formation.[14] Unlike its tetrabutyl (TBAF) counterpart, TMAF is not susceptible to Hofmann elimination, making it more thermally stable.[7] The primary challenge is the preparation and handling of the anhydrous form, as it is extremely hygroscopic.[15] However, scalable methods exist for its in situ generation or preparation from inexpensive KF and Tetramethylammonium Chloride (TMACl).[16]
Data Summary: Performance Comparison
| Fluorinating Agent | Typical Conditions | Representative Yield | Relative Cost | Key Advantages & Disadvantages |
| Calcined KF | DMSO or Sulfolane, 150-220 °C, 12-24h | Moderate | Very Low | Pro: Very inexpensive. Con: Harsh conditions, low reactivity, long reaction times, strictly anhydrous.[6] |
| Spray-Dried KF | Acetonitrile or DMF, 80-120 °C, 4-8h | High | Low | Pro: Excellent reactivity for KF, cost-effective. Con: Requires specialized KF, still requires heat.[9][10] |
| Cesium Fluoride (CsF) | DMF or DMSO, 100-150 °C, 6-12h | High to Excellent | High | Pro: More reactive and soluble than KF. Con: Expensive for scale-up.[6][11] |
| Anhydrous TMAF | DMSO or DMF, 25-80 °C, 1-6h | Excellent | Moderate-High | Pro: Extremely high reactivity, mild conditions. Con: Reagent is highly hygroscopic, preparation required.[7][14] |
Experimental Protocols & Workflow
The following protocols are designed to be self-validating, with clear endpoints and rationale for each step. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Workflow Overview
Caption: Standard Experimental Workflow for SNAr Fluorination.
Protocol 1: Fluorination using Spray-Dried Potassium Fluoride
This protocol leverages the enhanced reactivity of spray-dried KF for an efficient, cost-effective synthesis.
-
Materials:
-
4-Chloro-3,5-dinitrobenzotrifluoride (1.0 eq)
-
Spray-Dried Potassium Fluoride (2.5 eq), pre-dried under vacuum at 120 °C for 4h
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-Chloro-3,5-dinitrobenzotrifluoride (1.0 eq) and spray-dried KF (2.5 eq).
-
Rationale: Using a molar excess of KF drives the reaction equilibrium towards the product. Anhydrous conditions are critical to prevent the formation of hydroxy-de-chlorination byproducts and to maintain the nucleophilicity of the fluoride.[11]
-
-
Solvent Addition: Add anhydrous DMF via cannula to achieve a substrate concentration of approximately 0.5 M.
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, increasing the effective nucleophilicity of the fluoride anion, while having a sufficiently high boiling point for the reaction.
-
-
Reaction: Heat the stirred suspension to 110-120 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Protocol 2: Room-Temperature Fluorination using Anhydrous Tetramethylammonium Fluoride (TMAF)
This protocol utilizes the high nucleophilicity of anhydrous TMAF for a rapid, mild-condition synthesis. The anhydrous TMAF solution should be prepared beforehand.[16]
-
Materials:
-
4-Chloro-3,5-dinitrobenzotrifluoride (1.0 eq)
-
Anhydrous TMAF (1.5 eq) as a 1.0 M solution in anhydrous DMSO
-
Anhydrous DMSO
-
-
Procedure:
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add a solution of 4-Chloro-3,5-dinitrobenzotrifluoride (1.0 eq) in a minimal amount of anhydrous DMSO.
-
Reagent Addition: While stirring at room temperature (25 °C), add the solution of anhydrous TMAF (1.5 eq) dropwise over 5 minutes.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: The reaction is often complete in 1-4 hours. Monitor by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
-
Conclusion and Recommendations
For the synthesis of this compound, both spray-dried KF and anhydrous TMAF represent viable and superior alternatives to traditional calcined KF or expensive CsF.
-
For Large-Scale & Cost-Driven Synthesis: Spray-dried KF is the recommended agent. It offers a superb balance of cost, reactivity, and efficiency, avoiding the extremely high temperatures required for calcined KF.
-
For Laboratory-Scale, Speed, & Mild Conditions: Anhydrous TMAF is unparalleled. Its ability to perform the fluorination at or near room temperature is ideal for rapid synthesis, methods development, and applications involving thermally sensitive substrates.
The ultimate choice depends on the specific project goals, balancing the operational simplicity and low cost of spray-dried KF against the exceptional speed and mildness of anhydrous TMAF.
References
-
Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace by Typeset.
-
Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI.
-
Method for preparing tetramethylammonium fluoride. Google Patents.
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications.
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Corteva Agriscience.
-
Anhydrous, chloride-and bifluoride-free tetramethylammonium fluoride. Google Patents.
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration | Accounts of Chemical Research. ACS Publications.
-
ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION. Oxford Academic.
-
Strategies for arene fluorination. ResearchGate.
-
Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. NIH National Library of Medicine.
-
Potassium fluoride drying. CPG Drying.
-
Tetramethylammonium fluoride. Wikipedia.
-
Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Alfa Chemistry.
-
4-Chloro-3,5-dinitrobenzotrifluoride 98%. Sigma-Aldrich.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
Nucleophilic Aromatic Substitution. Chemistry Steps.
-
Nucleophilic aromatic substitution. BYJU'S.
-
A Comparative Guide to Modern Fluorinating Agents: Performance, Protocols, and Mechanisms. BenchChem.
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- 14. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. US20180050980A1 - Method for preparing tetramethylammonium fluoride - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results Obtained with 3,5-Dinitro-4-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of analytes is paramount. Many compounds of interest, such as amino acids, biogenic amines, and thiols, lack the necessary chromophores or volatility for direct analysis by common techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Derivatization, the process of chemically modifying an analyte to enhance its detectability and chromatographic properties, is a cornerstone of sensitive and reliable quantification.
This guide provides an in-depth technical comparison of 3,5-Dinitro-4-fluorobenzotrifluoride (DNFB-T) and its analytical applications. As a Senior Application Scientist, my objective is to not only present protocols but to also elucidate the rationale behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore the cross-validation of results obtained with DNFB-T against other established derivatization reagents, supported by experimental data and detailed methodologies.
The Role of this compound in Analytical Chemistry
This compound, often sold under its synonym 4-Chloro-3,5-dinitrobenzotrifluoride, is a highly electrophilic aromatic compound. This reactivity makes it an excellent derivatization reagent for nucleophilic functional groups, primarily primary and secondary amines. The resulting dinitrophenyl (DNP) derivatives are stable and possess a strong chromophore, making them readily detectable by UV-Vis spectrophotometry.
The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the electron-deficient aromatic ring, displacing the fluoride (or chloride) ion. The presence of two electron-withdrawing nitro groups and a trifluoromethyl group activates the ring towards this type of substitution.[1]
Core Applications and Analyte Compatibility
The primary application of this compound is in the pre-column derivatization of amino acids and aliphatic amines for HPLC analysis.[2][3] Its ability to react with both primary and secondary amines offers a broad scope of application.[2] While its reaction with amines is well-documented, its potential for derivatizing other nucleophiles like thiols and phenols is also recognized, although less commonly applied in routine analysis.[4]
Comparative Analysis of Derivatization Reagents for Amine Analysis
The selection of a derivatization reagent is a critical decision in method development. The ideal reagent should offer rapid and complete reaction, form a stable derivative, and provide a significant enhancement in detection sensitivity. Here, we compare this compound with other commonly used amine derivatization reagents.
For HPLC-UV/Vis Analysis
| Feature | This compound (DNFB-T) | 1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent) | Dabsyl Chloride |
| Principle of Detection | UV-Vis Absorbance | UV-Vis Absorbance | UV-Vis Absorbance (Visible) |
| Derivative Stability | Good | Moderate, can be light-sensitive | Excellent, very stable derivatives |
| Selectivity | Primary and secondary amines | Primary amines, ε-amino group of lysine | Primary and secondary amines |
| Reaction Conditions | Alkaline pH (e.g., 9.0), elevated temperature (e.g., 60°C for 30 min)[2] | Mildly alkaline conditions | Alkaline pH (e.g., 9.5), elevated temperature (e.g., 70°C for 15 min) |
| Detection Wavelength (λmax) | ~260 nm for amino acid derivatives[2] | ~360 nm | ~436 nm |
| Advantages | Reacts with both primary and secondary amines, good derivative stability. | Historically significant, well-understood chemistry. | Derivatives absorb in the visible region, reducing interference from many matrix components. |
| Disadvantages | Requires elevated temperature for reaction. | Can be less stable than other derivatives. | Longer wavelength may result in lower molar absorptivity compared to some UV-absorbing derivatives. |
For HPLC-Fluorescence Detection (FLD)
While DNFB-T derivatives are primarily analyzed by UV-Vis, fluorescent reagents often provide superior sensitivity.
| Feature | Dansyl Chloride | o-Phthalaldehyde (OPA) | 9-fluorenylmethyl chloroformate (FMOC-Cl) |
| Principle of Detection | Fluorescence | Fluorescence | Fluorescence |
| Derivative Stability | Moderate | Unstable, requires immediate analysis or stabilization | Good |
| Selectivity | Primary and secondary amines, phenols | Primary amines (in the presence of a thiol) | Primary and secondary amines |
| Reaction Conditions | Alkaline pH (e.g., 9.5-10.5), elevated temperature | Alkaline pH, room temperature, rapid reaction | Alkaline pH, room temperature |
| Detection Wavelengths (Ex/Em) | ~335 nm / ~520 nm | ~340 nm / ~455 nm | ~265 nm / ~315 nm |
| Advantages | High sensitivity, reacts with secondary amines. | Very rapid reaction, highly sensitive. | Stable derivatives, good sensitivity. |
| Disadvantages | Can form multiple derivatives with some amino acids. | Derivatives are unstable, does not react with secondary amines. | Reagent itself is fluorescent and can interfere if not removed. |
Experimental Protocols and Method Validation
Scientific integrity demands that any analytical method be rigorously validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures.[5][6][7]
Workflow for Method Validation
Caption: A typical workflow for analytical method validation and lifecycle management.
Detailed Protocol: Derivatization of Amino Acids with this compound for HPLC-UV Analysis
This protocol is adapted from a validated method for the determination of amino acids.[2][3]
1. Reagent Preparation:
- Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of deionized water. Adjust the pH to 9.0 with 1 M sodium hydroxide.
- Derivatization Reagent (70 mmol/L): Dissolve 178.5 mg of this compound in 10 mL of acetonitrile. Caution: This reagent is toxic and should be handled with appropriate personal protective equipment in a fume hood.
- Amino Acid Standard Stock Solution: Prepare a stock solution containing a mixture of amino acids of interest at a known concentration in 0.1 M HCl.
2. Derivatization Procedure:
- To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.
- Add 500 µL of the 0.1 M borate buffer (pH 9.0).
- Add 200 µL of the 70 mmol/L derivatization reagent solution.
- Vortex the mixture for 30 seconds.
- Incubate the reaction mixture in a heating block at 60°C for 30 minutes.
- After incubation, cool the mixture to room temperature.
- Add 200 µL of 0.1 M HCl to stop the reaction.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: Acetonitrile.
- Mobile Phase B: Acetate buffer (pH 4.9) containing 17% acetonitrile and 0.2% triethylamine.[2]
- Gradient Elution: A gradient program should be optimized to achieve separation of all derivatized amino acids. A typical gradient might start with a low percentage of Mobile Phase A, gradually increasing to elute the more hydrophobic derivatives.
- Flow Rate: 0.4 mL/min.[2]
- Detection: UV detector set at 260 nm.[2]
- Injection Volume: 20 µL.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria based on ICH guidelines for an impurity quantification method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components. | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 80-120% of the known amount of spiked analyte. |
| Precision | To assess the degree of scatter between a series of measurements from the same homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument) with a Relative Standard Deviation (RSD) ≤ 5%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy at this concentration. |
| Range | The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity and accuracy studies. |
| Robustness | To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like pH of mobile phase, column temperature, or flow rate are slightly varied. |
| Solution Stability | To determine the stability of the analyte in the sample solution over time. | No significant degradation of the analyte over the typical analysis time. |
Example Performance Data for this compound Derivatization of Amino Acids
The following data is based on a validated HPLC method for 19 amino acids using this compound.[2]
| Parameter | Result |
| Linearity (r²) | > 0.9979 for all amino acids |
| Concentration Range (µmol/L) | 9.60 to 3330.00 |
| LOD (µmol/L) | 2.40 - 6.50 (S/N = 3) |
| Recovery (%) in Beer Samples | 97.0 - 103.9 |
| RSD (%) for Recoveries | 2.62 - 4.22 |
Cross-Validation: Ensuring Consistency Across Methods
When developing a new analytical method with a reagent like this compound, it is often necessary to cross-validate the results against an existing, validated method. This process provides confidence that the new method is providing equivalent results.
Caption: A simplified workflow for the cross-validation of two analytical methods.
A key aspect of cross-validation is the analysis of the same set of samples by both methods and a statistical comparison of the results. The acceptance criteria for the comparison should be pre-defined in a validation protocol.
Conclusion and Recommendations
This compound is a robust and reliable derivatization reagent for the analysis of primary and secondary amines by HPLC-UV. Its key advantages include the formation of stable derivatives with strong UV absorbance, allowing for sensitive quantification.
When choosing a derivatization reagent, consider the following:
-
For high-throughput screening of both primary and secondary amines with UV detection, this compound is an excellent choice.
-
If the highest sensitivity is required and your analytes are primary amines, a fluorescent reagent like OPA may be more suitable, provided the instability of the derivative can be managed.
-
For broad applicability to primary and secondary amines with high sensitivity, Dansyl Chloride is a strong contender, though its potential for multiple derivatives should be investigated.
-
When analyzing complex matrices, reagents that form derivatives absorbing in the visible region, such as Dabsyl Chloride, can offer improved selectivity.
Ultimately, the choice of derivatization reagent should be based on a thorough evaluation of the analytical requirements, including sensitivity, selectivity, and the nature of the analyte and sample matrix. Regardless of the reagent chosen, a comprehensive method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data in a regulated environment.
References
- Lin, Q.-B., Che, L.-L., Guo, J., Cai, L.-F., & Wang, R.-Z. (2014). Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar. Asian Journal of Chemistry, 26(12), 3909–3916.
- Shi, T., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Analytica Chimica Acta, 653(2), 194-200.
-
ICH Harmonised Guideline. (2022). Validation of Analytical Procedures Q2(R2). [Link]
- Al-Howsaway, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2007(9), 509-512.
- Chi, C.-S., Chen, M.-J., Liang, S.-Q., & Chen, D.-H. (1988). Studies on fluorine-containing heterocyclic compounds. 3. Reactions of 3,5-dinitro-2-chlorobenzotrifluoride and 3,5-dinitro-4-chlorobenzotrifluoride with sulfur and nitrogen-containing nucleophiles. Journal of Fluorine Chemistry, 38(3), 327–334.
- Han, L., et al. (2017). Simultaneous determination of eight short-chain aliphatic amines in drug substances by HPLC with diode array detection after derivatization with halonitrobenzenes.
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
EMA. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
-
QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
USP. (2022). <621> Chromatography. [Link]
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MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
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A Senior Application Scientist’s Guide to 3,5-Dinitro-4-fluorobenzotrifluoride: A Comparative Analysis for Synthetic and Analytical Applications
Welcome to a comprehensive examination of 3,5-Dinitro-4-fluorobenzotrifluoride, a highly activated aromatic compound pivotal in modern chemical synthesis and analysis. This guide moves beyond a simple catalog of applications to provide a comparative analysis, grounded in mechanistic principles and experimental data, to inform your selection of reagents and synthetic strategies. We will dissect its performance against common alternatives, particularly its chlorinated analog, and explore its utility as both a bulk chemical intermediate and a sensitive analytical derivatizing agent.
The Molecular Architecture: Why Reactivity is Pre-programmed
The utility of this compound stems from a powerful convergence of electron-withdrawing groups on a benzene ring. The trifluoromethyl (-CF3) group and two nitro (-NO2) groups create a profoundly electron-deficient aromatic system. This electronic environment serves two primary purposes:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The intense electron-withdrawing nature of the substituents strongly stabilizes the negative charge that develops in the intermediate (the Meisenheimer complex) during an SNAr reaction. This stabilization significantly lowers the activation energy for the reaction.[1]
-
Leaving Group Lability: The fluorine atom at the 4-position is an excellent leaving group in SNAr reactions. While counterintuitive based on bond strength, fluorine's high electronegativity makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack, which is typically the rate-determining step in this type of reaction.[1]
This pre-programmed reactivity makes the molecule an exceptional building block for introducing the 3,5-dinitro-4-(trifluoromethyl)phenyl moiety into a target structure.
Application in Agrochemical Synthesis: The Trifluralin Case Study
One of the most significant industrial applications for this class of compounds is in the synthesis of dinitroaniline herbicides, such as Trifluralin. The final step of this synthesis involves the reaction of an activated benzotrifluoride derivative with dipropylamine.[2][3][4][5] This presents a direct opportunity to compare the performance of this compound with its more commonly documented chloro-analog, 4-Chloro-3,5-dinitrobenzotrifluoride (often referred to as chloralin).
Mechanism: A Tale of Two Halogens
The core of the comparison lies in the mechanism of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination pathway, with the formation of a resonance-stabilized Meisenheimer complex as the key intermediate.
Caption: Generalized SNAr workflow for Trifluralin synthesis.
The rate of this reaction is primarily governed by the stability of the Meisenheimer complex. Both fluorine and chlorine at the substitution site contribute to this stability through their inductive electron-withdrawing effects. However, the lability of the leaving group in the second, faster step is where the key difference lies. In polar, aprotic solvents typically used for these reactions, fluoride is generally a better leaving group than chloride, often leading to faster reaction rates.[1]
Performance Comparison: Fluoro vs. Chloro Derivative
While patent literature often focuses on the chloro-derivative due to historical manufacturing processes and cost, a comparison based on chemical principles and available data suggests distinct advantages for the fluoro-analog.[3][6]
| Parameter | 3,5-Dinitro-4-fluoro benzotrifluoride | 4-Chloro -3,5-dinitrobenzotrifluoride | Rationale & Justification |
| Relative Reactivity | Higher | Lower | Fluorine's superior ability to stabilize the Meisenheimer complex and act as a leaving group in SNAr reactions generally leads to faster kinetics.[1] |
| Reaction Temperature | Potentially Lower | Higher | Increased reactivity may allow for milder reaction conditions, reducing energy costs and the formation of thermal degradation by-products.[6] |
| Yield | High (expected >95%) | High (typically ~96%)[4] | Both are highly activated substrates, leading to excellent yields. The fluoro-derivative may achieve this more rapidly or at lower temperatures. |
| Side Products | Lower potential for thermal by-products | Potential for N-nitrosodi-n-propylamine if reaction conditions are not carefully controlled (pH and temperature).[2][3] | Milder conditions possible with the fluoro-analog can minimize the formation of impurities like nitrosoamines. |
Experimental Protocol: Synthesis of Trifluralin
This protocol is adapted from established procedures for the synthesis of Trifluralin via SNAr.[3][5]
-
Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add this compound (0.1 mol).
-
Neutralization (Optional but Recommended): If the starting material contains residual acid from nitration, neutralize to a pH of approximately 7.5 with a dilute base (e.g., 1% sodium hydroxide) to prevent the formation of nitrosoamine by-products.[3]
-
Amine Addition: While stirring vigorously, add dipropylamine (0.11 mol) dropwise via the dropping funnel. Maintain the reaction temperature below 40°C using an ice bath if necessary.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC/HPLC analysis indicates the complete consumption of the starting material. The higher reactivity of the fluoro-derivative may result in a shorter reaction time compared to its chloro counterpart.
-
Workup: Add water to the reaction mixture to precipitate the crude product. Filter the solid, wash thoroughly with water to remove any salts, and dry under vacuum.
-
Purification: The resulting yellow solid can be further purified by recrystallization from a suitable solvent like ethanol or hexane to yield high-purity Trifluralin.
Application in Analytical Chemistry: Derivatization of Amino Acids
Beyond bulk synthesis, activated aryl halides are invaluable reagents for the pre-column derivatization of primary and secondary amines, particularly amino acids, for analysis by High-Performance Liquid Chromatography (HPLC).[7][8] This process attaches a chromophore to the analyte, enhancing its detectability by UV-Vis absorption.
Here, we compare this compound with its chloro-analog (often abbreviated as CNBF in literature) and the classic Sanger's Reagent (2,4-Dinitrofluorobenzene, DNFB).[7][9][10]
Workflow for Amino Acid Derivatization and Analysis
The derivatization process is a straightforward SNAr reaction where the amino group of the analyte acts as the nucleophile.
Sources
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- 4. scribd.com [scribd.com]
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- 7. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids | MDPI [mdpi.com]
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- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 3,5-Dinitro-4-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the myriad of reactions available, nucleophilic aromatic substitution (SNAr) on electron-deficient rings stands out for its reliability and versatility. This guide provides an in-depth comparative analysis of the kinetics of nucleophilic substitution on 3,5-Dinitro-4-fluorobenzotrifluoride, a highly activated substrate, by contextualizing its reactivity against its chloro-analogue and other relevant compounds. We will delve into the mechanistic underpinnings, present quantitative and qualitative comparisons, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Decisive Advantage of Fluorine in SNAr Reactions
The reactivity of halo-substituted aromatic compounds in SNAr reactions is profoundly influenced by the nature of the halogen leaving group. Contrary to the trend observed in aliphatic SN2 reactions, the order of reactivity for halogens in SNAr is F > Cl > Br > I.[1][2] This "element effect" is a cornerstone of SNAr chemistry and positions this compound as a superior substrate for nucleophilic displacement compared to its halogenated counterparts.
The heightened reactivity of the fluoro-substituted compound stems from two primary electronic factors that influence the rate-determining step of the reaction:
-
Enhanced Electrophilicity: Fluorine's unparalleled electronegativity intensely polarizes the C-F bond, rendering the carbon atom at the point of substitution significantly more electrophilic and thus more susceptible to nucleophilic attack.
-
Stabilization of the Meisenheimer Intermediate: The traditional SNAr mechanism proceeds through a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The strong inductive electron-withdrawing effect of fluorine stabilizes this intermediate, lowering the activation energy of the first, typically rate-determining, step.[4]
Comparative Kinetic Analysis: this compound vs. 4-Chloro-3,5-dinitrobenzotrifluoride
To provide a quantitative framework for comparison, we can examine a kinetic study on the reaction of 4-Chloro-3,5-dinitrobenzotrifluoride with a series of substituted anilines in methanol.[5] This study serves as an excellent benchmark for understanding the reactivity of this class of compounds.
Table 1: Second-Order Rate Constants for the Reaction of 4-Chloro-3,5-dinitrobenzotrifluoride with Substituted Anilines in Methanol at 30°C [5]
| Nucleophile (Substituted Aniline) | k (L mol⁻¹ s⁻¹) |
| Aniline | Value not explicitly provided, but used as a reference |
| p-Toluidine | Faster than aniline |
| p-Anisidine | Faster than aniline |
| p-Chloroaniline | Slower than aniline |
Note: The original study focused on substituent effects and reported relative rates and Hammett correlations. The key takeaway is the establishment of a baseline reactivity for the chloro-analogue.
Based on the principles outlined above, it is predicted that the rate constants for the reaction of this compound with the same series of anilines under identical conditions would be significantly higher.
Delving into the Mechanism: Stepwise vs. Concerted Pathways
The classical depiction of the SNAr reaction involves a discrete Meisenheimer intermediate. However, recent studies employing kinetic isotope effects and computational analyses have provided compelling evidence that many SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted mechanism.[3][6][7]
In a concerted SNAr mechanism , bond formation with the nucleophile and bond breaking with the leaving group occur in a single transition state, without the formation of a stable intermediate. The likelihood of a concerted versus a stepwise mechanism is influenced by the stability of the potential Meisenheimer complex. Factors that favor a stepwise mechanism include the presence of strongly electron-withdrawing groups (like the two nitro groups and the trifluoromethyl group in our topic compound) and a poor leaving group that would kinetically stabilize the intermediate.[3] Conversely, a very good leaving group and less stabilizing substituents on the ring may favor a concerted pathway.
For highly activated systems like this compound, the reaction with a given nucleophile could lie anywhere on this mechanistic continuum. The exact mechanism may also be influenced by the nature of the nucleophile and the solvent.
Experimental Protocols for Kinetic Studies
A robust experimental design is crucial for the accurate determination of reaction kinetics. The following is a generalized protocol for a comparative kinetic study of this compound and its analogues using UV-Vis spectrophotometry.
Experimental Workflow for Comparative Kinetic Analysis
Caption: A typical experimental workflow for a comparative kinetic analysis.
Step-by-Step Methodology
-
Instrumentation and Reagents:
-
A thermostated UV-Vis spectrophotometer.
-
High-purity this compound and the chosen comparative substrate(s).
-
High-purity nucleophile.
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile, DMSO).
-
-
Solution Preparation:
-
Prepare a stock solution of the aromatic substrate at a concentration of approximately 0.01 M.
-
Prepare a series of solutions of the nucleophile at concentrations at least 10-fold higher than the final substrate concentration to ensure pseudo-first-order conditions.
-
-
Kinetic Run:
-
Determine the λmax of the reaction product. Set the spectrophotometer to monitor absorbance at this wavelength.
-
Place a cuvette containing the nucleophile solution in the thermostated cell holder and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Inject a small, precise volume of the substrate stock solution into the cuvette, mix rapidly, and immediately begin recording the absorbance as a function of time.
-
-
Data Processing:
-
The pseudo-first-order rate constant (kobs) is determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
To determine the second-order rate constant (k), plot kobs against the concentration of the nucleophile. The slope of this line will be equal to k.
-
Mechanistic Implications and Predictive Power
The kinetic data obtained from these studies provide invaluable insights into the reaction mechanism. For instance, a large negative Hammett ρ value for the reaction with a series of substituted anilines, as was observed for the chloro-analogue, indicates a significant buildup of positive charge on the aniline nitrogen in the transition state, consistent with the nucleophilic attack being the rate-determining step.[5] Similarly, a Brønsted-type plot (log k vs. pKa of the nucleophile) can reveal the degree of bond formation in the transition state.
Proposed SNAr Mechanism (Addition-Elimination)
Caption: The two-step addition-elimination mechanism of SNAr.
Conclusion
For researchers engaged in the synthesis of complex molecules, this compound represents a highly activated and advantageous substrate for nucleophilic aromatic substitution. Its reactivity is significantly greater than its chloro-analogue, a direct consequence of the powerful electron-withdrawing nature of the fluorine substituent. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and a broader scope of applicable nucleophiles. A thorough understanding of the kinetic principles and mechanistic nuances of SNAr reactions, as outlined in this guide, is essential for leveraging the full synthetic potential of this and related compounds.
References
-
Jacobsen, E. N., et al. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10, 917–924. [Link]
-
Al-Howsaway, H. O. M., et al. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2007(9), 509-512. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(1), 2-23. [Link]
- Reinheimer, J. D., & Bunnett, J. F. (1959). The "Element Effect" in Nucleophilic Aromatic Substitution. A Re-examination. Journal of the American Chemical Society, 81(12), 315-317.
-
Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 897034. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
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- 7. files.core.ac.uk [files.core.ac.uk]
A Senior Scientist's Guide to Dinitrofluorobenzene Derivatives in Chemical Synthesis
In the landscape of chemical biology and synthetic chemistry, the precise modification and analysis of biomolecules are paramount. Among the arsenal of reagents available for this purpose, those built upon the 2,4-dinitrophenyl scaffold have a rich history and enduring utility. This guide provides a comparative analysis of 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's Reagent, and its key derivatives. We will delve into their reaction mechanisms, compare their performance based on experimental data, and provide actionable protocols for their application, empowering researchers to select the optimal tool for their specific needs.
The Archetype: 1-Fluoro-2,4-dinitrobenzene (FDNB)
Since its introduction by Frederick Sanger in 1945 for the sequencing of insulin, 1-fluoro-2,4-dinitrobenzene (FDNB or DNFB) has been a cornerstone reagent for the derivatization of primary and secondary amines, particularly the N-terminal α-amines of peptides and the ε-amines of lysine residues.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of FDNB is governed by the nucleophilic aromatic substitution (SNAr) mechanism. The fluorine atom, being highly electronegative, serves as an excellent leaving group. Its departure is facilitated by the two strongly electron-withdrawing nitro (-NO₂) groups positioned ortho and para to it. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.
The reaction proceeds optimally under mildly alkaline conditions (pH ~8-9), which deprotonates the nucleophilic amine group, increasing its reactivity towards the electron-deficient aromatic ring.
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3,5-Dinitro-4-fluorobenzotrifluoride
For the diligent researcher pushing the boundaries of pharmaceutical and agrochemical synthesis, the lifecycle of a chemical intermediate extends far beyond the reaction flask. The responsible management of potent compounds like 3,5-Dinitro-4-fluorobenzotrifluoride (CAS No. 393-76-0) is not merely a regulatory hurdle, but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a deep, procedural framework for the proper disposal of this energetic and toxic compound, grounded in scientific principles and regulatory standards. We move beyond simple checklists to explain the causality behind each critical step, ensuring a self-validating system of safety and compliance.
Understanding the Hazard: The "Why" Behind the Protocol
This compound is a highly reactive molecule, a fact attributable to its specific chemical architecture. The trifluoromethyl group (-CF3) and the two nitro groups (-NO2) are powerful electron-withdrawing groups, rendering the benzene ring electron-deficient and susceptible to nucleophilic attack. More critically, nitroaromatic compounds are known for their energetic properties and potential for rapid, exothermic decomposition, particularly under thermal stress.[1][2] This inherent instability, combined with significant toxicity, dictates a disposal strategy centered on caution, containment, and certified destruction.
Key Hazard Profile
The hazard classifications for this compound and its close analogs underscore the need for stringent handling protocols from acquisition to disposal.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [3] |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation. | [3] |
This table synthesizes data for this compound and its close structural analog, 3,5-Dinitrobenzotrifluoride, to provide a comprehensive hazard overview.
The primary takeaway is that this compound is toxic upon ingestion and contact, and poses a significant irritation risk to all routes of exposure.[3][4] Therefore, at no point should this chemical be considered for drain disposal or evaporation within a fume hood.
The Core Protocol: A Step-by-Step Disposal Workflow
The mandated and safest method for disposing of this compound is through a licensed professional hazardous waste disposal company.[3] In-house chemical neutralization is strongly discouraged due to the risk of runaway reactions and the potential creation of equally or more hazardous byproducts. The following workflow ensures compliance and safety from the point of generation to final transport.
Step 1: Immediate Segregation and Containment
Proper waste handling begins the moment a material is deemed "waste."
-
Designate a Waste Container: Use a dedicated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate. The container must be in good condition, free of cracks or residue from previous use.
-
Segregate as Halogenated & Nitrated Waste: This compound falls into multiple waste categories. It must be segregated as a halogenated organic waste due to the fluorine atoms.[5] It is also a nitrated organic waste , a category often handled with extra precaution due to its energetic properties. Never mix this waste with other streams, particularly acids, bases, or strong oxidizing agents, to prevent unforeseen chemical reactions.[6]
-
Store in a Satellite Accumulation Area (SAA): The designated waste container must be stored in a laboratory's SAA. This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel. The SAA must be in a secondary containment tray to control any potential leaks.[7]
Step 2: Meticulous Labeling
Accurate labeling is a critical, non-negotiable step mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a properly completed hazardous waste tag.[7]
-
Complete All Fields: The tag must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound" and its CAS number "393-76-0."
-
An accurate estimate of the percentage composition if mixed with a solvent (e.g., "5% this compound in Methanol").
-
The specific hazard characteristics: "Toxic," "Irritant."[3]
-
The name and contact information of the generating researcher or laboratory.
-
The accumulation start date (the date the first waste was added).
-
Step 3: Adherence to Regulatory Classification
Under the U.S. EPA's Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not explicitly listed by name, its properties align with established waste codes.
-
Toxicity Characteristic: Based on its structure and the listing of similar compounds, this waste would likely be classified under the "D" codes for toxicity. For instance, 2,4-Dinitrotoluene is listed as D030 .[8][9]
-
Non-Specific Source Wastes: If used as a solvent or in a solvent mixture, it could fall under "F" codes. Spent halogenated solvents are often classified as F001 or F002 .[7]
Your institution's Environmental Health and Safety (EHS) office will make the final determination, but understanding these classifications helps ensure proper segregation and documentation.
Step 4: Arranging for Professional Disposal
-
Contact EHS: Once the container is approaching full (typically 75-80% capacity) or the accumulation time limit is nearing (as defined by your institutional and local regulations), contact your EHS office to schedule a pickup.
-
Provide Documentation: Be prepared to provide the EHS team with the Safety Data Sheet (SDS) for the chemical and any other relevant information about the waste stream.
-
Final Disposal Method: The licensed waste vendor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of compound is high-temperature incineration in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to handle the halogenated and nitrated components safely.[10]
The following diagram illustrates the decision-making and operational flow for proper disposal.
Emergency Procedures: Managing Spills
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
Minor Spill (Contained within a fume hood, <50 mL)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing, at minimum, a lab coat, chemical splash goggles, and double nitrile gloves.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to dike the spill. Work from the outside in to prevent spreading.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Major Spill (Outside of a fume hood, >50 mL, or any spill you are not comfortable handling)
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Report: Call your institution's emergency number and the EHS office. Provide the chemical name, location, and estimated quantity of the spill.
-
Await Professional Response: Do not attempt to clean up a major spill yourself. Allow the trained emergency response team to manage the situation.
By adhering to this comprehensive guide, researchers can ensure that the final chapter of their work with this compound is written with the same precision and commitment to safety that defines their scientific endeavors.
References
-
Thermal Decomposition of Mono-Nitrated Toluene (MNT) with Additives. (2017). AIChE - 2017 Spring Meeting and 13th Global Congress on Process Safety. [Link]
-
4-Chloro-3,5-dinitrobenzotrifluoride. PubChem, National Library of Medicine. [Link]
-
This compound | CAS#:393-76-0. Chemsrc. [Link]
-
Safety Data Sheet - 4-Fluoro-3,5-dinitrobenzotrifluoride. Angene Chemical. [Link]
-
Technical Fact Sheet – Dinitrotoluene (DNT). U.S. Environmental Protection Agency. [Link]
-
Toxicological Profile for Dinitrotoluenes. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. [Link]
-
Technical Fact Sheet – Dinitrotoluene (DNT) - November 2017. U.S. Environmental Protection Agency. [Link]
-
Biodegradation of nitroaromatic compounds. PubMed, National Library of Medicine. [Link]
-
Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
-
Halogenated Solvents in Laboratories. Temple University. [Link]
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
-
Dinitrotoluene - Ambient Water Quality Criteria. U.S. Environmental Protection Agency. [Link]
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- 4. synquestlabs.com [synquestlabs.com]
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- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dinitro-4-fluorobenzotrifluoride
As researchers and drug development professionals, our work with highly reactive and biologically active molecules demands an uncompromising commitment to safety. 3,5-Dinitro-4-fluorobenzotrifluoride (CAS No. 393-76-0) is a compound whose structure suggests significant utility as a synthetic building block, but also signals a clear need for rigorous handling protocols.[1] Its electron-deficient aromatic ring, activated by two nitro groups and a trifluoromethyl group, makes it highly susceptible to nucleophilic aromatic substitution, a valuable trait in synthesis but a potential hazard upon unintended contact with biological nucleophiles.
This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols described herein are designed to create a self-validating system of safety, ensuring that each step minimizes risk and protects the operator from exposure.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the inherent chemical hazards of this compound is fundamental to appreciating the necessity of the PPE protocols that follow. While specific toxicological data for this exact compound is limited, a robust hazard assessment can be constructed by examining its structural analogs, such as 3,5-Dinitrobenzotrifluoride (CAS 401-99-0).[2][3][4]
The primary hazards are associated with its high reactivity and the toxic nature of halogenated nitroaromatic compounds.
| Hazard Classification | Description | Potential Health Effects | Supporting Analog Data |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[3] | The compound can cause systemic toxicity. Dinitro-aromatic compounds are known to interfere with cellular respiration. | Category 3 & 4 ratings for oral, dermal, and inhalation toxicity in close analogs.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Direct contact can lead to localized redness, inflammation, and pain. Prolonged contact may cause more severe damage. | Classified as a Category 2 skin irritant.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Direct contact with eyes can cause significant pain, redness, and potential damage to the cornea.[5] | Classified as a Category 2/2A eye irritant.[2][3] |
| Respiratory Irritation | May cause respiratory tract irritation.[2][3] | Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5] | Specific target organ toxicity (single exposure) to the respiratory system.[2] |
| Reactivity | Incompatible with strong bases and strong oxidizing agents.[2] | Reactions can be exothermic and uncontrolled. | Standard reactivity for nitroaromatic compounds. |
| Hazardous Decomposition | Combustion produces toxic gases. | Upon heating or fire, it can release highly toxic nitrogen oxides (NOx) and gaseous hydrogen fluoride (HF).[2][5] | Thermal decomposition data from analogs.[2] |
The causality is clear: the trifluoromethyl and dual nitro groups create a powerful electron-withdrawing effect, making the aromatic ring a target for nucleophilic attack. This same reactivity can lead to adverse biological interactions if the compound is inhaled, ingested, or comes into contact with skin.
The Core PPE Protocol: A Multi-Layered Defense
Effective protection from this compound relies on a multi-layered approach, beginning with engineering controls and culminating in meticulously selected personal gear.
Primary Engineering Controls: The First Line of Defense
Before any PPE is considered, all handling of this compound, from weighing to solution preparation and reaction quenching, must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood provides the primary containment, protecting the user from inhaling hazardous dust or vapors.
Dermal Protection: Gloves and Gowning
Given the compound's classification as a skin irritant and its potential for dermal toxicity, robust skin protection is critical.
Gloves:
-
Double-gloving is mandatory. This practice provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to offer protection while the outer is removed and replaced.
-
Recommended Configuration: An inner nitrile glove with a second, thicker nitrile or neoprene glove on the exterior. Nitrile gloves provide good protection against incidental splashes.[6] For extended work, consult a glove compatibility chart for halogenated aromatic compounds.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected, and always after a maximum of two hours of use.
Protective Clothing:
-
A clean, long-sleeved laboratory coat is the minimum requirement.
-
For procedures involving larger quantities (>5 g) or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.[7]
-
Ensure clothing has tight-fitting cuffs to prevent exposure at the glove-sleeve interface.[8]
Step-by-Step Glove Removal Protocol to Prevent Contamination:
-
With your gloved right hand, grasp the outside of the left glove at the cuff.
-
Peel the left glove off, turning it inside-out as you remove it.
-
Hold the removed glove in your still-gloved right hand.
-
Slide two fingers of your ungloved left hand under the cuff of the right glove. Be careful to only touch the inside of the glove.
-
Peel the right glove off, turning it inside-out and creating a "bag" for both gloves.
-
Dispose of the gloves immediately in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.[2]
Eye and Face Protection
Protecting your eyes from both solid particulates and liquid splashes is paramount. The required level of protection varies with the specific task.
| Task | Minimum Required Protection | Rationale |
| Weighing Solid | Chemical splash goggles.[6] | Protects against airborne dust and particulates that can easily bypass safety glasses. |
| Preparing Solutions | Chemical splash goggles and a full-face shield.[9] | Provides maximum protection against splashes during solvent addition and mixing. |
| Running/Monitoring Reaction | Chemical splash goggles. | Protects against potential splashes from the reaction apparatus. |
Respiratory Protection
While a fume hood is the primary control, additional respiratory protection may be necessary.
-
When Required: Respiratory protection should be used when weighing fine powders if there is any risk of dust escaping the immediate containment of a balance shield or during the cleanup of a significant spill.
-
Type of Respirator: For dusts, a NIOSH-approved N95 respirator is the minimum. In an emergency situation, such as a large spill or fire, responders must use a self-contained breathing apparatus (SCBA).[10][11]
Operational and Disposal Plans
A safe workflow integrates PPE checkpoints from start to finish.
Safe Handling and Disposal Workflow
The following diagram outlines the critical steps and safety checkpoints for a typical laboratory workflow involving this compound.
Caption: Workflow for handling this compound.
Emergency Procedures: Spills and Exposure
Immediate and correct action is vital in an emergency.
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][12] Seek medical attention if irritation occurs.[2]
-
If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][12][13] If the person feels unwell, call a poison center or doctor.[2]
-
If Swallowed: Rinse mouth with water.[2] Call a poison center or doctor immediately.[2][12] Do not induce vomiting.
-
Small Spill (in fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Waste Disposal
All waste streams containing this compound must be treated as hazardous.
-
Solid Waste: Unused compound, contaminated spill cleanup materials, and contaminated PPE (gloves, wipes, etc.) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Reaction mixtures and solvent rinses must be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: "Empty" containers are never truly empty. They must be triple-rinsed with a suitable solvent (e.g., acetone).[12] The rinsate must be collected as hazardous liquid waste.[12] Only after proper decontamination can the container be disposed of according to institutional policy.[12]
By adhering to these stringent PPE, handling, and disposal protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
Title: Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects Source: Journal of Chemical Research URL: [Link]
-
Title: Personal Protective Equipment Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: this compound | CAS#:393-76-0 Source: Chemsrc URL: [Link]
-
Title: 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 Source: PubChem URL: [Link]
-
Title: Examples of PPE for Various Dangerous Goods Classes Source: Storemasta Blog URL: [Link]
-
Title: Section 6C: Protective Equipment Source: Princeton University Environmental Health and Safety URL: [Link]
-
Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]
-
Title: Guidance for Selection of Protective Clothing for MDI Users Source: Covestro URL: [Link]
-
Title: Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH Source: ResearchGate URL: [Link]
-
Title: 3,5-Dinitrobenzotrifluoride Source: NIST Chemistry WebBook URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
